Product packaging for (S)-tetrahydro-2H-pyran-3-amine(Cat. No.:CAS No. 1071829-81-6)

(S)-tetrahydro-2H-pyran-3-amine

Cat. No.: B1312979
CAS No.: 1071829-81-6
M. Wt: 101.15 g/mol
InChI Key: WUUOEJJGRCQGBQ-YFKPBYRVSA-N
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Description

(S)-tetrahydro-2H-pyran-3-amine is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B1312979 (S)-tetrahydro-2H-pyran-3-amine CAS No. 1071829-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-oxan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUOEJJGRCQGBQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428383
Record name (S)-tetrahydro-2H-pyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071829-81-6
Record name (S)-tetrahydro-2H-pyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-tetrahydro-2H-pyran-3-amine: Chemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tetrahydro-2H-pyran-3-amine is a chiral cyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran ring is a common scaffold in numerous biologically active molecules and approved pharmaceuticals. The specific stereochemistry at the C3 position is often crucial for desired biological activity and selectivity. This technical guide provides a comprehensive overview of the chemical properties, spectral data, and key experimental protocols related to this compound and its hydrochloride salt, intended to support researchers in its application and further development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its hydrochloride salt are summarized below. The hydrochloride salt is often used to improve the compound's solubility and handling characteristics.

PropertyValueSource
Molecular Formula C₅H₁₁NO--INVALID-LINK--
Molecular Weight 101.15 g/mol --INVALID-LINK--
CAS Number 1245724-46-2 ((S)-enantiomer hydrochloride)--INVALID-LINK--
Appearance SolidSigma-Aldrich
Melting Point 198–202°C (decomposition) (hydrochloride salt)--INVALID-LINK--
pKa 9.2 ± 0.1 (amine group)--INVALID-LINK--
LogP -0.85 ± 0.05--INVALID-LINK--
Solubility (25°C) 48 mg/mL in H₂O, 6 mg/mL in EtOH (hydrochloride salt)--INVALID-LINK--
Specific Optical Rotation [α]D²⁰ = +15.6° (c = 1.0 in H₂O)--INVALID-LINK--

Stereochemistry and Crystal Structure

The stereocenter at the C3 position of the tetrahydropyran ring is critical for the molecule's interaction with chiral biological targets. The absolute (S)-configuration has been confirmed through X-ray crystallography of its hydrochloride salt.

Crystal PropertyValueSource
Crystal System Monoclinic--INVALID-LINK--
Space Group P2₁--INVALID-LINK--
Unit Cell Parameters a = 7.82 Å, b = 10.15 Å, c = 8.43 Å, β = 102.5°--INVALID-LINK--

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) of the hydrochloride salt [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
3.85dd11.3, 2.1H-2ax
3.72–3.68m-H-6eq/H-6ax
3.15tt10.2, 4.5H-3
2.10–1.95m-H-4eq/H-4ax
1.80–1.65m-H-5eq/H-5ax

¹³C NMR (100 MHz, D₂O) of the hydrochloride salt [1]

Chemical Shift (δ, ppm)Assignment
72.8C-2
68.4C-6
58.1C-3
32.5C-4
24.9C-5
Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS) [1]

m/zAssignment
101.1 [M+H]⁺Molecular Ion
84.1 [M+H-NH₃]⁺Fragment
56.0 [C₃H₆O]⁺Fragment (tetrahydrofuran-like ring cleavage)

High-Resolution Mass Spectrometry (HRMS) [1]

Value
Calculated m/z for C₅H₁₁NO [M+H]⁺ 101.0841
Observed m/z 101.0812

Experimental Protocols

Enantioselective Synthesis
  • Synthesis of a suitable precursor: This could be a tetrahydropyranone or a related derivative.

  • Chiral resolution or asymmetric synthesis: Introduction of the desired stereochemistry at the C3 position.

  • Introduction of the amine functionality: This can be achieved through methods like reductive amination.

  • Protection and deprotection: The amine group is often protected (e.g., as a Boc-carbamate) during synthesis and deprotected in the final step.

General Protocol for Boc Protection of an Amine

This protocol is a general procedure and may require optimization for this compound.

  • Dissolve the amine in a suitable solvent (e.g., dichloromethane, THF, or a mixture of water and THF).

  • Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup by adding water and extracting the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

General Protocol for Boc Deprotection using HCl

This protocol describes the removal of the Boc protecting group to yield the free amine, often as its hydrochloride salt.

  • Dissolve the Boc-protected amine in a suitable solvent such as 1,4-dioxane or ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane (excess).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • The deprotected amine hydrochloride salt often precipitates from the solution.

  • Collect the solid by filtration and wash with a non-polar solvent like diethyl ether.

  • Dry the product under vacuum.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

The following protocol is designed for the separation of the (S) and (R) enantiomers of tetrahydro-2H-pyran-3-amine to determine enantiomeric purity.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak AD-H (or a similar polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Expected Retention Time for (S)-enantiomer: Approximately 12.3 minutes (this will vary depending on the exact conditions and system).[1]

HPLC_Workflow cluster_prep Sample and System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Hexane:Isopropanol 90:10) p2 Equilibrate Chiralpak AD-H Column p1->p2 a1 Inject 10 µL of Sample p2->a1 p3 Dissolve Sample in Mobile Phase (1 mg/mL) p3->a1 a2 Isocratic Elution (1.0 mL/min, 25 °C) a1->a2 a3 UV Detection at 210 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Enantiomeric Purity d1->d2

Caption: Workflow for chiral HPLC analysis of this compound.

Determination of pKa by Potentiometric Titration
  • Sample Preparation: Prepare a solution of the amine hydrochloride salt of known concentration (e.g., 0.05 M) in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode in the sample solution and stir continuously.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

Determination of LogP by Shake-Flask Method
  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Sample Preparation: Dissolve a known amount of the compound in a small volume of a suitable solvent (e.g., DMSO) to create a stock solution.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

  • Equilibration: Shake the vial for a sufficient time (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological Activity

This compound and its derivatives have shown potential in various biological applications. Research indicates that this scaffold can exhibit activities such as:

  • Enzyme Inhibition: The tetrahydropyran ring can interact with the active sites of various enzymes, leading to their inhibition. This makes it a valuable fragment for the design of enzyme inhibitors.[2]

  • Anticancer Activity: Some derivatives incorporating the this compound moiety have demonstrated antiproliferative effects against certain cancer cell lines. The proposed mechanism of action may involve the modulation of cell cycle progression, potentially inducing cell cycle arrest.[2]

As no specific signaling pathways have been definitively elucidated for the parent compound, a signaling pathway diagram is not provided. The biological effects are likely highly dependent on the specific derivatives synthesized from this core structure.

Biological_Activity_Concept cluster_compound This compound Scaffold cluster_activity Potential Biological Activities cluster_mechanism Potential Mechanisms Compound (S)-THP-3-amine Derivatives Enzyme Enzyme Inhibition Compound->Enzyme Anticancer Anticancer Activity Compound->Anticancer CellCycle Cell Cycle Modulation Anticancer->CellCycle

Caption: Conceptual relationship of the this compound scaffold to potential biological activities.

Safety and Handling

This compound and its salts should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system. Always consult the Safety Data Sheet (SDS) before handling. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a stereochemically defined building block with significant potential for the development of novel therapeutic agents. This guide has provided a detailed overview of its chemical and physical properties, spectral data, and essential experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to be a valuable resource for researchers working with this versatile compound.

References

An In-Depth Technical Guide to the Physical Properties of (S)-tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-tetrahydro-2H-pyran-3-amine and its hydrochloride salt. The information is intended for researchers, scientists, and professionals in drug development who may be working with this chiral synthetic building block.

Core Physical and Chemical Properties

This compound is a chiral cyclic amine. Its hydrochloride salt form is often used in research due to its enhanced water solubility.[1] The stereochemistry at the C3 position is a critical determinant of its biological and physicochemical characteristics when compared to its (R)-enantiomer.[1]

Data Presentation: A Tabulated Summary of Physical Properties

The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salt. This allows for a clear and easy comparison of the available data.

PropertyThis compoundThis compound HClMethod/Notes
Molecular Formula C₅H₁₁NOC₅H₁₂ClNO[2]
Molecular Weight 101.15 g/mol 137.61 g/mol [1]
Appearance SolidSolid[3]
Melting Point Not available198–202°C (with decomposition)[1]Differential Scanning Calorimetry[1]
Boiling Point Not availableNot available
Density Not availableNot available
Solubility (at 25°C) Not available48 mg/mL in Water, 6 mg/mL in Ethanol[1]Shake-flask method[1]
pKa (amine group) Not available9.2 ± 0.1[1]Potentiometric titration[1]
Optical Rotation Not available[α]D²⁰ = +15.6° (c = 1.0 in H₂O)[1]Polarimetry[1]
LogP Not available-0.85 ± 0.05[1]Indicates moderate hydrophilicity[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard experimental protocols for determining the key physical properties listed above.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[4]

Protocol:

  • A small, accurately weighed sample of the substance is placed into a sealed sample pan (typically aluminum).

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC furnace and heated at a controlled rate.

  • The instrument continuously measures the difference in heat flow between the sample and the reference.

  • When the sample melts, it absorbs additional energy (latent heat of fusion), resulting in a detectable change in the heat flow.[4]

  • The temperature at which this endothermic event occurs is recorded as the melting point.[4]

Solubility Determination via the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Protocol:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.[6]

  • The flask is sealed to prevent solvent evaporation and is agitated (typically on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

  • After agitation, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.[5][6]

  • A sample of the clear, saturated supernatant is carefully removed.

  • The concentration of the dissolved compound in the sample is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]

pKa Determination via Potentiometric Titration

Potentiometric titration is an accurate method for determining the acid dissociation constant (pKa) of a substance by measuring the pH of a solution as a titrant is added.[8][9]

Protocol:

  • A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system for sparingly soluble substances.[8][10]

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standardized solution of a strong acid (for a basic substance) or a strong base (for an acidic substance) is added incrementally from a burette.[8]

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the titration curve; it is the pH at which half of the substance has been neutralized (the midpoint of the buffer region).[11]

Biological Activity and Potential Mechanisms of Action

Preliminary research indicates that this compound hydrochloride and its derivatives exhibit a range of biological activities, making them of interest in drug discovery.[1] These activities include enzyme inhibition, receptor agonism, and anticancer effects.[1] The anticancer activity may be linked to the induction of cell cycle arrest, particularly in the G0/G1 phase.[1]

The following diagram illustrates the potential mechanisms of action for this compound derivatives based on current research.

Mechanism_of_Action Compound This compound Derivative Enzyme Target Enzyme Compound->Enzyme Binds to Receptor Target Receptor Compound->Receptor Binds to CellCycle Cell Cycle Machinery Compound->CellCycle Interacts with Inhibition Enzyme Inhibition Enzyme->Inhibition Agonism Receptor Agonism Receptor->Agonism Modulation Cell Cycle Modulation CellCycle->Modulation Pathway Altered Metabolic Pathway Inhibition->Pathway Leads to Signal Signal Transduction Agonism->Signal Initiates Arrest G0/G1 Phase Arrest Modulation->Arrest Induces Proliferation Decreased Cell Proliferation (Anticancer Effect) Pathway->Proliferation Signal->Proliferation Arrest->Proliferation

Caption: Conceptual workflow of the potential biological activities of this compound derivatives.

References

An In-Depth Technical Guide to the Chiral Resolution of Tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the chiral resolution of racemic tetrahydro-2H-pyran-3-amine, a crucial building block in the synthesis of various pharmaceutical compounds. The separation of its enantiomers is often a critical step in drug development, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This document details two of the most effective and widely used strategies for this purpose: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Introduction to Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For amines such as tetrahydro-2H-pyran-3-amine, two prominent methods have proven effective:

  • Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.

  • Enzymatic Kinetic Resolution: This biocatalytic method utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively acylate one enantiomer of the amine at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted amine enantiomer, which can then be separated.

Diastereomeric Salt Resolution

The formation of diastereomeric salts is a robust and scalable method for the chiral resolution of amines. The choice of the resolving agent and the crystallization solvent are critical parameters that significantly influence the efficiency of the separation.

Common Resolving Agents and Solvents

Chiral acids are the resolving agents of choice for racemic amines. The selection of the appropriate chiral acid is often empirical, and screening of several candidates is typically necessary to achieve optimal results. Commonly used chiral acids for the resolution of amines include:

  • (R)-(-)-Mandelic acid

  • (S)-(+)-Mandelic acid

  • L-(+)-Tartaric acid

  • D-(-)-Tartaric acid

  • (-)-O,O'-Dibenzoyl-L-tartaric acid

  • (+)-O,O'-Dibenzoyl-D-tartaric acid

The solvent system for crystallization is equally important. A suitable solvent should provide a significant difference in the solubility of the two diastereomeric salts. Common solvents include alcohols (e.g., methanol, ethanol, isopropanol), water, or mixtures thereof.

Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid

This protocol provides a general procedure for the resolution of racemic tetrahydro-2H-pyran-3-amine using (R)-(-)-mandelic acid.

Materials:

  • Racemic tetrahydro-2H-pyran-3-amine

  • (R)-(-)-Mandelic acid

  • Ethanol

  • Water

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: Dissolve racemic tetrahydro-2H-pyran-3-amine (1.0 equivalent) in a minimal amount of a suitable solvent, such as an ethanol/water mixture. In a separate flask, dissolve (R)-(-)-mandelic acid (0.5-1.0 equivalent) in the same solvent system, heating gently if necessary.

  • Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature and then, if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water and add a sodium hydroxide solution to raise the pH to >10.

  • Extraction: Extract the liberated free amine into an organic solvent such as diethyl ether (3 x volumes).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched tetrahydro-2H-pyran-3-amine.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the resolved amine should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Quantitative Data for Diastereomeric Salt Resolution of Cyclic Amines

The following table summarizes representative data for the diastereomeric salt resolution of cyclic amines, illustrating typical outcomes for this method. Note: Data for tetrahydro-2H-pyran-3-amine is not explicitly available in the cited literature; this table provides analogous examples.

Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (ee) (%)
1-Phenylethylamine(R,R)-Tartaric AcidMethanol~40>95
2-Methylpiperidine(-)-O,O'-Dibenzoyl-L-tartaric acidAcetone3592
trans-2-BenzylaminocyclohexanolL-(+)-Tartaric AcidEthanol42>98

Workflow for Diastereomeric Salt Resolution

Diastereomeric_Salt_Resolution racemate Racemic Amine (R/S) mixing Salt Formation in Solvent racemate->mixing resolving_agent Chiral Resolving Agent (e.g., R'-acid) resolving_agent->mixing crystallization Fractional Crystallization mixing->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., S-amine:R'-acid) crystallization->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt (e.g., R-amine:R'-acid) in Mother Liquor crystallization->more_soluble_salt Solution liberation Liberation of Amine (Base Treatment) less_soluble_salt->liberation recovery Recovery (Optional) more_soluble_salt->recovery enantiomer Enriched Enantiomer (S-amine) liberation->enantiomer other_enantiomer Other Enantiomer (R-amine) recovery->other_enantiomer

Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for obtaining enantiomerically pure amines. Lipases are the most commonly employed enzymes for this purpose, catalyzing the acylation of one enantiomer at a significantly higher rate than the other.

Key Parameters in Enzymatic Resolution

The success of an enzymatic kinetic resolution is dependent on several factors:

  • Enzyme Selection: Lipases from various sources exhibit different selectivities and activities. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, and Pseudomonas cepacia Lipase (PCL) are two of the most effective and widely used lipases for amine resolution.

  • Acylating Agent: The choice of the acyl donor is crucial. Activated esters, such as vinyl acetate or isopropyl 2-cyanoacetate, are often used as they result in an irreversible acylation reaction, driving the equilibrium towards the products.

  • Solvent: The reaction is typically carried out in a non-polar organic solvent, such as methyl tert-butyl ether (MTBE), tetrahydrofuran (THF), or toluene, to maintain the enzyme's activity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the enzymatic kinetic resolution of racemic tetrahydro-2H-pyran-3-amine.

Materials:

  • Racemic tetrahydro-2H-pyran-3-amine

  • Immobilized Lipase (e.g., Novozym 435 or PCL)

  • Acylating Agent (e.g., vinyl acetate or isopropyl 2-cyanoacetate)

  • Anhydrous organic solvent (e.g., MTBE)

  • Phosphate buffer (for work-up)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flask containing the racemic tetrahydro-2H-pyran-3-amine (1.0 equivalent) dissolved in an anhydrous organic solvent (e.g., MTBE), add the immobilized lipase (typically 10-50 mg per mmol of amine).

  • Acylation: Add the acylating agent (0.5 equivalents to achieve ~50% conversion) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Reaction Termination: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted amine and the acylated amine can be separated by column chromatography on silica gel.

  • Hydrolysis of the Amide (Optional): The separated acylated amine can be hydrolyzed (e.g., with aqueous acid or base) to obtain the other enantiomer of the amine.

  • Determination of Enantiomeric Excess: Determine the enantiomeric excess of both the unreacted amine and the amine obtained after hydrolysis of the amide.

Quantitative Data for Enzymatic Resolution of Cyclic Amines

The following table presents representative data for the lipase-catalyzed kinetic resolution of various cyclic amines, providing an indication of the expected efficiency of this method. Note: Specific data for tetrahydro-2H-pyran-3-amine is not available in the cited literature; this table serves as a guide based on similar substrates.

Racemic AmineLipaseAcylating AgentSolventConversion (%)Unreacted Amine ee (%)Acylated Amine ee (%)
1-PhenylethylamineCandida antarctica Lipase BIsopropyl acetateToluene~50>99>99
1-(1-Naphthyl)ethylaminePseudomonas cepacia LipaseVinyl acetateDiisopropyl ether489896
TetrahydrofurfurylamineCandida antarctica Lipase BEthyl acetateHexane50>99>99

Workflow for Enzymatic Kinetic Resolution

Enzymatic_Kinetic_Resolution racemate Racemic Amine (R/S) enzyme_reaction Enzymatic Acylation (Lipase) racemate->enzyme_reaction acyl_agent Acylating Agent acyl_agent->enzyme_reaction separation Separation (e.g., Chromatography) enzyme_reaction->separation Mixture unreacted_amine Unreacted Amine (e.g., S-enantiomer) separation->unreacted_amine acylated_amine Acylated Amine (e.g., R-enantiomer) separation->acylated_amine hydrolysis Hydrolysis (Optional) acylated_amine->hydrolysis other_enantiomer Other Amine Enantiomer (R-enantiomer) hydrolysis->other_enantiomer

Workflow for Enzymatic Kinetic Resolution.

Conclusion

Both diastereomeric salt resolution and enzymatic kinetic resolution are powerful techniques for obtaining enantiomerically enriched tetrahydro-2H-pyran-3-amine. The choice of method will depend on factors such as the desired scale of the resolution, the availability of the resolving agent or enzyme, and the required level of enantiomeric purity. For large-scale industrial applications, diastereomeric salt resolution is often favored due to its scalability and cost-effectiveness. Enzymatic resolutions, on the other hand, can offer exceptionally high enantioselectivity under mild reaction conditions and are an excellent choice for producing high-purity enantiomers, particularly in a laboratory or pilot-plant setting. For any specific application, empirical screening and optimization of the reaction conditions are essential to achieve the desired outcome.

Stereoselective Synthesis of Substituted Tetrahydropyran Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry and a core structural feature in numerous biologically active natural products.[1][2] The incorporation of an amine substituent introduces a basic center, crucial for modulating physicochemical properties and target interactions, making the stereocontrolled synthesis of these structures a significant challenge and an area of intense research. This guide provides an in-depth overview of modern stereoselective methods for the synthesis of substituted tetrahydropyran amines, targeting researchers and professionals in drug development.

Key Stereoselective Strategies

The asymmetric construction of the aminotetrahydropyran core can be broadly categorized into several key strategies, including organocatalytic domino reactions, metal-catalyzed functionalization of pre-existing rings, and tandem catalytic processes.

Organocatalytic Domino Michael-Hemiacetalization

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex heterocyclic systems.[3][4] A notable strategy involves a domino Michael-hemiacetalization sequence, which constructs the tetrahydropyran ring and installs functionalities that can be readily converted to an amine.

This approach typically involves the reaction of a 1,3-dicarbonyl compound with an α-hydroxymethyl nitroalkene, catalyzed by a chiral organocatalyst (e.g., a thiourea-based catalyst).[2] The reaction proceeds through an initial asymmetric Michael addition, followed by an intramolecular hemiacetalization to form a polyfunctionalized dihydropyran. The nitro group, which is essential for activating the Michael acceptor, serves as a convenient precursor to the amine functionality via standard reduction protocols. This method allows for the construction of multiple stereocenters with high diastereo- and enantioselectivity in a single pot.[2]

Palladium-Catalyzed C–H Functionalization

For the synthesis of highly substituted aminotetrahydropyrans, a powerful strategy involves the late-stage functionalization of a simpler aminotetrahydropyran scaffold. A two-step sequence utilizing palladium-catalyzed C–H activation has been developed for this purpose.[5]

The process begins with a stereoselective Pd(II)-catalyzed γ-methylene C–H arylation of a primary aminotetrahydropyran.[5] This step introduces an aryl or heteroaryl group at a position remote from the initial amine. Subsequently, the primary amine of the resulting product is subjected to a diastereoselective α-alkylation or arylation. This sequence provides access to di-substituted aminotetrahydropyrans with excellent stereocontrol, offering a modular approach to build molecular complexity.[5]

Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization

Another efficient, one-pot method for accessing chiral 2,6-disubstituted tetrahydropyrans involves a tandem reaction sequence. This process combines catalytic asymmetric hydrogenation with an oxa-Michael cyclization.[6][7] The substrate, typically a δ-hydroxy-α,β-unsaturated ketone, undergoes enantioselective hydrogenation of the carbon-carbon double bond. The resulting saturated keto-alcohol then spontaneously cyclizes via an intramolecular oxa-Michael addition to furnish the tetrahydropyran ring. This method is highly efficient, often proceeding with exceptional enantioselectivity (up to 99.9% ee) and high diastereoselectivity for the cis-isomer.[7] While this method does not directly install an amine, substrates bearing a masked amine functionality (e.g., azide or nitro group) can be employed to access the target aminotetrahydropyrans.

Data Presentation

The following tables summarize the quantitative data for representative stereoselective syntheses of substituted tetrahydropyrans that are either amines or direct precursors.

Table 1: Organocatalyzed Domino Michael-Hemiacetalization for Dihydropyran Synthesis[2]

Entry1,3-Dicarbonyl CompoundNitroalkene Substituent (Ar)Yield (%)dree (%)
1Ethyl 2-oxocyclohexanecarboxylatePhenyl9198:299
2Ethyl 2-oxocyclohexanecarboxylate4-Chlorophenyl8598:299
3Ethyl 2-oxocyclohexanecarboxylate2-Naphthyl8898:299
4AcetylacetonePhenyl81-78
5Ethyl benzoylacetatePhenyl8694:694

Reactions performed with 10 mol% catalyst at ambient temperature. The resulting nitro-substituted dihydropyrans are precursors to tetrahydropyran amines.

Table 2: Pd-Catalyzed γ-C–H Arylation of an Aminotetrahydropyran[5]

EntryAryl Iodide SubstituentYield (%)
14-Methoxy75
24-Trifluoromethyl64
33-Methyl69
42-Fluoro55
53-Thienyl61

Yields correspond to the isolated product after the initial C-H arylation step.

Table 3: Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization[7]

EntryR¹ SubstituentR² SubstituentYield (%)cis:transee (%)
1PhenylMethyl99>99:199.9
24-MethoxyphenylMethyl99>99:199.9
32-ThienylMethyl99>99:199.9
4CyclohexylMethyl99>99:199.9
5PhenylEthyl9999:199.9

Reactions catalyzed by a Ru-complex, leading to 2,6-cis-disubstituted tetrahydropyrans.

Visualizations of Key Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

G start Starting Materials (Dicarbonyl + Nitroalkene) michael Asymmetric Michael Addition start->michael catalyst Chiral Organocatalyst (e.g., Thiourea) catalyst->michael Catalyzes hemi Intramolecular Hemiacetalization michael->hemi dihydropyran Nitro-Substituted Dihydropyran hemi->dihydropyran reduction Nitro Group Reduction (e.g., H₂, Pd/C) dihydropyran->reduction final Substituted Tetrahydropyran Amine reduction->final

Caption: Workflow for Organocatalytic Domino Reaction.

G start Aminotetrahydropyran Scaffold step1 Stereoselective γ-Methylene C-H Arylation start->step1 reagent1 Pd(II) Catalyst + Aryl Iodide reagent1->step1 Mediates intermediate γ-Arylated Aminotetrahydropyran step1->intermediate step2 Diastereoselective α-Amino Functionalization intermediate->step2 reagent2 Base + Alkyl/Aryl Halide reagent2->step2 Mediates final Di-substituted Aminotetrahydropyran step2->final

Caption: Workflow for Two-Step C-H Functionalization.

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of synthetic methods. Below are representative protocols for two of the key strategies discussed.

Protocol 1: Organocatalytic Domino Michael-Hemiacetalization[2]

Synthesis of (2R,3R,4S)-3-acetyl-2-hydroxy-5-nitro-2-phenyl-3,4-dihydro-2H-pyran derivative:

  • Preparation: To a solution of (E)-3-phenyl-2-nitroprop-2-en-1-ol (0.1 mmol, 1.0 equiv.) in dichloromethane (1.0 mL) is added acetylacetone (0.1 mmol, 1.0 equiv.).

  • Catalyst Addition: The chiral thiourea catalyst (10 mol%) is added to the mixture at ambient temperature.

  • Reaction: The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 24-48 hours) until the starting material is consumed.

  • Work-up: The solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired dihydropyran product. The enantiomeric excess is determined by chiral HPLC analysis.

  • Reduction to Amine (General): The resulting nitro-dihydropyran (1.0 mmol) is dissolved in methanol (10 mL). Palladium on carbon (10 wt. %, 10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the crude aminotetrahydropyran, which can be further purified by chromatography.

Protocol 2: Pd-Catalyzed γ-C–H Arylation[5]

Synthesis of γ-arylated aminotetrahydropyran:

  • Reaction Setup: In a glovebox, a screw-cap vial is charged with the starting aminotetrahydropyran (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 10 mol%), the directing group ligand (e.g., 3-aminopyridine, 0.04 mmol, 20 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Reagent Addition: The aryl iodide (0.24 mmol, 1.2 equiv.) and hexafluoroisopropanol (HFIP, 1.0 mL) are added.

  • Reaction: The vial is sealed and removed from the glovebox. The mixture is stirred at 100 °C for 24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the γ-arylated aminotetrahydropyran. The diastereoselectivity of subsequent α-functionalization steps is typically determined by NMR analysis of the crude reaction mixture.

References

(S)-Tetrahydro-2H-pyran-3-amine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, synthesis, and biological applications of (S)-tetrahydro-2H-pyran-3-amine hydrochloride, a key chiral building block in medicinal chemistry.

Introduction

This compound hydrochloride is a chiral cyclic amine that has garnered significant interest in the field of drug discovery and development. Its rigid tetrahydropyran scaffold and the stereospecific orientation of the amine group make it a valuable building block for the synthesis of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of the properties, preparation, and notable applications of this compound, with a focus on its role as an inhibitor of Dipeptidyl Peptidase-IV (DPP-4), a key target in the management of type 2 diabetes.

Physicochemical Properties

The hydrochloride salt of this compound enhances its stability and aqueous solubility, making it suitable for a variety of experimental conditions. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
CAS Number 1245724-46-2[1]
Appearance White to off-white solid[2]
Purity ≥97%[1]
Melting Point Not available
Solubility Soluble in water[2]
Storage Room temperature, under inert gas (Argon)[1]

Preparation and Synthesis

The enantiomerically pure synthesis of this compound hydrochloride is crucial for its application in stereospecific drug design. A common and effective method involves a multi-step synthesis starting from the readily available chiral precursor, L-glutamic acid.

Synthetic Pathway Overview

The synthesis from L-glutamic acid generally proceeds through the following key transformations:

  • Esterification of the carboxylic acid groups of L-glutamic acid.

  • Reductive cyclization to form the tetrahydropyran ring.

  • Introduction of the amine functionality with stereochemical control.

  • Formation of the hydrochloride salt .

A generalized workflow for the synthesis is depicted below.

G A L-Glutamic Acid B Diesterification A->B Methanol, HCl C L-Glutamic Acid Dimethyl Ester B->C D Reduction & Cyclization C->D e.g., NaBH4, Lewis Acid E (S)-Tetrahydropyran-3-one D->E F Reductive Amination E->F NH3, H2, Catalyst G This compound F->G H Salt Formation (HCl) G->H I This compound HCl H->I G cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Food Intake GLP1_active Active GLP-1 Food->GLP1_active Stimulates release of BetaCell Pancreatic β-cell Insulin Insulin Secretion BetaCell->Insulin Stimulates GLP1_active->BetaCell Binds to GLP-1R DPP4 DPP-4 Enzyme GLP1_active->DPP4 Substrate GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates Inhibitor (S)-THP-Amine Derivative (DPP-4 Inhibitor) Inhibitor->DPP4 Inhibits G A Prepare Serial Dilutions of (S)-THP-Amine Derivative B Add Assay Buffer, Inhibitor, and DPP-4 Enzyme to 96-well Plate A->B C Pre-incubate at 37°C B->C D Add DPP-4 Substrate (Gly-Pro-AMC) C->D E Measure Fluorescence Kinetics D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

References

The Ascendant Role of (S)-Tetrahydro-2H-pyran-3-amine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The (S)-tetrahydro-2H-pyran-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have shown promise in several therapeutic areas, notably in oncology and neuroscience. This in-depth technical guide provides a comprehensive overview of the biological activity of these derivatives, focusing on their anticancer and triple monoamine reuptake inhibitor (TUI) properties. The guide details quantitative data, experimental protocols, and the underlying signaling pathways to support ongoing research and development efforts.

Anticancer Activity of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives

A notable class of anticancer agents based on the this compound core is the tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives. These compounds have demonstrated potent antiproliferative activity against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives, with IC50 values indicating the concentration required for 50% inhibition of cell growth.

CompoundCell LineCancer TypeIC50 (µM)
15f SK-BR-3Breast CancerModerate Activity
16c SK-BR-3Breast Cancer0.21[1]
16d SK-BR-3Breast Cancer0.15[1]
4-SLNsHepG-2Liver Cancer4.80
4-SLNsHCT-116Colorectal Cancer7.56
4-SLNsMCF-7Breast Cancer6.41
4-LPHNPsHepG-2Liver Cancer5.24
4-LPHNPsHCT-116Colorectal Cancer7.85
4-LPHNPsMCF-7Breast Cancer6.65

Note: Compounds 15f, 16c, and 16d are from a specific study on tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives.[1] Compounds designated as 4-SLNs and 4-LPHNPs are nanoparticle formulations of a pyrazolo-pyridazine derivative, included for comparative purposes of related heterocyclic systems.

Mechanism of Anticancer Action: CDK2 Inhibition and Apoptosis Induction

The anticancer effects of these pyran derivatives are primarily attributed to their ability to inhibit Cyclin-Dependent Kinase 2 (CDK2) and induce apoptosis.

CDK2 Signaling Pathway in Cancer

CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[2][3][4] In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation.[5] Upstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, can lead to the activation of cyclin D-CDK4/6 complexes, which in turn phosphorylate the retinoblastoma protein (Rb).[2] This releases the E2F transcription factor, promoting the expression of genes required for S-phase entry, including cyclin E. The cyclin E-CDK2 complex then further phosphorylates Rb, creating a positive feedback loop that drives cells into the S phase.[2]

CDK2_Pathway cluster_upstream Upstream Regulation cluster_core Core Cell Cycle Machinery cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases RAS/MAPK Pathway RAS/MAPK Pathway Receptor Tyrosine Kinases->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Receptor Tyrosine Kinases->PI3K/AKT Pathway Cyclin D Cyclin D RAS/MAPK Pathway->Cyclin D PI3K/AKT Pathway->Cyclin D CDK2-AP1 CDK2-AP1 (Tumor Suppressor) CDK2 CDK2 CDK2-AP1->CDK2 Inhibits CDK4/6 CDK4/6 Cyclin D-CDK4/6 Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E-CDK2->Rb Phosphorylates S-Phase Entry S-Phase Entry Cyclin E-CDK2->S-Phase Entry DNA Replication DNA Replication S-Phase Entry->DNA Replication Uncontrolled Proliferation Uncontrolled Proliferation DNA Replication->Uncontrolled Proliferation Cyclin DCDK4/6 Cyclin DCDK4/6 Cyclin DCDK4/6->Cyclin D-CDK4/6 Cyclin ECDK2 Cyclin ECDK2 Cyclin ECDK2->Cyclin E-CDK2 Tetrahydropyran_Derivative This compound Derivative Tetrahydropyran_Derivative->CDK2 Inhibits

CDK2 Signaling Pathway and Inhibition.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands (e.g., FasL, TNF) Death Ligands (e.g., FasL, TNF) Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Death Ligands (e.g., FasL, TNF)->Death Receptors (e.g., Fas, TNFR) DISC Formation DISC Formation Death Receptors (e.g., Fas, TNFR)->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress (e.g., DNA Damage) Cellular Stress (e.g., DNA Damage) p53 p53 Cellular Stress (e.g., DNA Damage)->p53 Bax/Bak Bax/Bak p53->Bax/Bak Activates Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Pore Formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Apoptosome Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Bcl-2 Bcl-2 (Anti-apoptotic) Bcl-2->Bax/Bak Inhibits Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution Cytochrome cApaf-1 Cytochrome cApaf-1 Cytochrome cApaf-1->Apoptosome Tetrahydropyran_Derivative This compound Derivative Tetrahydropyran_Derivative->Caspase-3 Induces Activation

Intrinsic and Extrinsic Apoptosis Pathways.
Experimental Protocols

Synthesis of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives

The synthesis of these anticancer agents is a multi-step process, with the Achmatowicz oxidative cyclization being a key transformation.[1]

Workflow for the Synthesis of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives

Synthesis_Anticancer Furfuryl Alcohol Furfuryl Alcohol Dihydropyranone Dihydropyranone Furfuryl Alcohol->Dihydropyranone Achmatowicz Oxidative Cyclization (e.g., m-CPBA) Intermediate A Intermediate A Dihydropyranone->Intermediate A Step 2 Intermediate B Intermediate B Intermediate A->Intermediate B Step 3 Final Product Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Intermediate B->Final Product Step 4 & 5 (e.g., Hydrazine cyclization)

Synthetic Workflow for Anticancer Derivatives.

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the activity of CDK2 in the presence of an inhibitor.

  • Kinase Reaction Setup: To each well of a 96-well plate, add 5 µL of the diluted test inhibitor. Add 10 µL of a master mix containing the CDK2/Cyclin A2 enzyme and a suitable substrate in kinase buffer. Initiate the reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the control (0% inhibition) and plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Treatment and Lysis: Treat cells with the this compound derivative for a specified time to induce apoptosis. Lyse the cells to release the cytosolic contents.

  • Reaction Setup: In a 9-well plate, add the cell lysate to the assay buffer.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA), which is a peptide sequence recognized and cleaved by caspase-3, conjugated to a colorimetric reporter molecule (pNA).

  • Incubation: Incubate the plate at 37°C to allow the caspase-3 in the lysate to cleave the substrate.

  • Data Acquisition: Measure the absorbance of the cleaved pNA at 405 nm using a microplate reader.

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.

Triple Monoamine Reuptake Inhibitor (TUI) Activity

Derivatives of this compound, particularly (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues, have been identified as potent triple monoamine reuptake inhibitors (TUIs), targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6][7] This profile is of significant interest for the development of novel antidepressants with a broader spectrum of action.

Quantitative Monoamine Transporter Binding Data

The following table presents the binding affinities (Ki values) of representative (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues for the three monoamine transporters.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Profile
2a PotentWeakWeakDAT Selective
2b 607970.3TUI[7]
2c 1521.0547.3SSRI[6]
2e 87.752.68.58TUI[6]
2g 607970TUI[6]
4a 13514.725.9TUI[6]
23d 113.16.2TUI[6]
Mechanism of Action: Monoamine Reuptake Inhibition and Downstream Signaling

By blocking the reuptake of dopamine, serotonin, and norepinephrine, these compounds increase the synaptic concentrations of these neurotransmitters. This enhanced monoaminergic neurotransmission is believed to mediate their antidepressant effects through downstream signaling cascades, primarily involving the cAMP-PKA-CREB pathway and the expression of neurotrophic factors like BDNF.

Monoamine Reuptake Inhibition and CREB Signaling

TUI_Pathway cluster_synapse Synapse cluster_postsynaptic Postsynaptic Neuron Monoamine Transporters (DAT, SERT, NET) Monoamine Transporters (DAT, SERT, NET) Synaptic Monoamines Increased Synaptic Dopamine, Serotonin, Norepinephrine GPCRs GPCRs Synaptic Monoamines->GPCRs Activates Adenylyl Cyclase Adenylyl Cyclase GPCRs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates (at Ser133) pCREB pCREB CREB->pCREB Gene Expression Gene Expression pCREB->Gene Expression Regulates BDNF BDNF Gene Expression->BDNF Increases Neuronal Plasticity & Survival Neuronal Plasticity & Survival BDNF->Neuronal Plasticity & Survival Promotes Tetrahydropyran_Derivative This compound Derivative (TUI) Tetrahydropyran_Derivative->Monoamine Transporters (DAT, SERT, NET) Inhibits

TUI Mechanism and CREB Signaling.
Experimental Protocols

Synthesis of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues

The synthesis of these TUI derivatives involves a multi-step sequence starting from commercially available materials.[6]

Workflow for the Synthesis of TUI Derivatives

Synthesis_TUI Bis(4-fluorophenyl)methane Bis(4-fluorophenyl)methane Ketone Intermediate Ketone Intermediate Bis(4-fluorophenyl)methane->Ketone Intermediate Oxidation (KMnO4) Aldehyde Intermediate Aldehyde Intermediate Ketone Intermediate->Aldehyde Intermediate Wittig Reaction & Hydrolysis (R)-Epoxide (R)-Epoxide Aldehyde Intermediate->(R)-Epoxide Multi-step sequence Amine Intermediate Amine Intermediate (R)-Epoxide->Amine Intermediate Ring opening, cyclization, and reduction Final Product (3S,6S)-6-Benzhydryl-N-benzyl- tetrahydro-2H-pyran-3-amine Analogue Amine Intermediate->Final Product Reductive Amination (Aldehyde, NaCNBH3)

Synthetic Workflow for TUI Derivatives.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into synaptosomes or cells expressing the respective transporters.

  • Synaptosome/Cell Preparation: Prepare synaptosomes from specific brain regions (e.g., striatum for DAT) or use cell lines stably expressing the human monoamine transporters (hDAT, hSERT, hNET).

  • Assay Setup: In a 96-well plate, add the synaptosomes/cells to a buffer solution containing the test compound at various concentrations.

  • Radioligand Addition: Add a specific radiolabeled monoamine (e.g., [3H]dopamine for DAT) to initiate the uptake.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Termination of Uptake: Rapidly filter the contents of each well through a glass fiber filter to separate the synaptosomes/cells from the buffer containing the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound compared to the control (no inhibitor) and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

CREB Phosphorylation Western Blot

This protocol is used to assess the effect of TUI derivatives on the phosphorylation of CREB at Serine 133, a marker of its activation.

  • Cell Culture and Treatment: Culture neuronal cells and treat them with the TUI derivative for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated CREB (pCREB at Ser133). Subsequently, strip the membrane and re-probe with an antibody for total CREB as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB signal to determine the relative increase in CREB phosphorylation.

Conclusion

The this compound scaffold has proven to be a versatile starting point for the development of potent and selective modulators of key biological targets. The tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives exhibit promising anticancer activity through CDK2 inhibition and induction of apoptosis, while the (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues demonstrate potent triple monoamine reuptake inhibition, a desirable profile for next-generation antidepressants. This technical guide provides a solid foundation of quantitative data, detailed experimental methodologies, and an understanding of the relevant signaling pathways to aid researchers and drug development professionals in the continued exploration and optimization of this important class of compounds.

References

The Tetrahydropyran Amine Core: A Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and ability to engage in hydrogen bonding have made it a valuable bioisostere for carbocyclic rings, often leading to improved physicochemical and pharmacokinetic properties of drug candidates. The incorporation of an amine functionality onto this core structure further enhances its utility, providing a key interaction point for molecular targets and a handle for synthetic elaboration. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of tetrahydropyran amine compounds, alongside their application in the development of targeted therapeutics.

Historical Perspective and Discovery

The precise moment of the first synthesis of a simple tetrahydropyran amine compound is not prominently documented in a single seminal publication. However, the historical development of synthetic methodologies for amines and heterocyclic compounds in the early to mid-20th century provides a clear context for their emergence. The exploration of saturated pyran systems gained momentum due to their prevalence in natural products, particularly in the pyranose form of sugars.[1]

Early methods for the synthesis of amines, such as the Hofmann rearrangement and the Curtius rearrangement, were established in the late 19th and early 20th centuries. The development of reductive amination of ketones and aldehydes, a cornerstone for the synthesis of many amines, became a widely used synthetic tool throughout the 20th century.[2][3] It is highly probable that the first tetrahydropyran amines were synthesized through the application of these established methods to tetrahydropyran-4-one.

Patents from the latter half of the 20th century and early 21st century describe the synthesis of 4-aminotetrahydropyran, often as a key intermediate for various therapeutic agents. For instance, a disclosed method involves the reaction of tetrahydropyran-4-one with ammonium acetate and sodium cyanoborohydride, a classic reductive amination approach.[4] Another early method involved the reduction of tetrahydropyran-4-one oxime.[5] These early synthetic efforts were primarily driven by the need for novel heterocyclic scaffolds in the burgeoning field of drug discovery.

Evolution of Synthetic Methodologies

The synthesis of tetrahydropyran amines has evolved from classical methods to more sophisticated and stereoselective strategies, driven by the increasing demand for structurally diverse and enantiomerically pure compounds in drug development.

Early Synthetic Approaches: Reductive Amination

The most straightforward and historically significant method for the synthesis of 4-aminotetrahydropyran is the reductive amination of tetrahydropyran-4-one. This one-pot reaction typically involves the condensation of the ketone with an amine source (such as ammonia or an ammonium salt) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination of Tetrahydropyran-4-one

  • Materials:

    • Tetrahydropyran-4-one

    • Ammonium acetate

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH)

    • Molecular sieves (optional)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Procedure:

    • To a solution of tetrahydropyran-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq). If desired, add activated molecular sieves to facilitate imine formation by removing water.

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Basify the aqueous residue with 2 M NaOH until the pH is >10.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-aminotetrahydropyran.

Modern Synthetic Strategies

More recent synthetic efforts have focused on developing stereoselective methods and introducing greater molecular diversity. These include:

  • Asymmetric Reductive Amination: Utilizing chiral catalysts or auxiliaries to achieve enantioselective synthesis of chiral tetrahydropyran amines.

  • Intramolecular Cyclization Reactions: Methods such as the Prins cyclization and intramolecular hetero-Diels-Alder reactions have been employed to construct the tetrahydropyran ring with concomitant introduction or precursor to the amine functionality.[6]

  • C-H Functionalization: Direct functionalization of C-H bonds on the tetrahydropyran ring offers a powerful and atom-economical approach to introduce complexity. Recent studies have demonstrated the palladium-catalyzed C-H arylation of aminotetrahydropyrans.[1]

Applications in Drug Discovery: Case Studies

The tetrahydropyran amine motif is a key structural feature in several modern therapeutic agents. Two prominent examples are Gilteritinib and AZD0156.

Gilteritinib (Xospata®): An FLT3 Inhibitor

Gilteritinib is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). The 4-aminotetrahydropyran moiety in Gilteritinib plays a crucial role in its binding to the ATP-binding pocket of FLT3.

In normal hematopoiesis, the binding of FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell survival and proliferation. In FLT3-mutated AML, constitutive activation of the FLT3 receptor leads to uncontrolled cell growth.

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization pFLT3 p-FLT3 Dimerization->pFLT3 RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib Gilteritinib->pFLT3 Inhibits

FLT3 Signaling Pathway and Inhibition by Gilteritinib.

Several synthetic routes to Gilteritinib have been reported. A common strategy involves the coupling of a substituted pyrazine core with 4-aminotetrahydropyran and a substituted aniline derivative.

Experimental Protocol: Synthesis of Gilteritinib (Illustrative)

This protocol is a generalized representation based on reported syntheses.

  • Step 1: Synthesis of 6-ethyl-3-((tetrahydro-2H-pyran-4-yl)amino)-2-pyrazinecarbonitrile

    • To a solution of 3-chloro-6-ethyl-2-pyrazinecarbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add 4-aminotetrahydropyran (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture at 80-100 °C for 12-24 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

  • Step 2: Buchwald-Hartwig Amination

    • In a reaction vessel, combine 6-ethyl-3-((tetrahydro-2H-pyran-4-yl)amino)-2-pyrazinecarbonitrile (1.0 eq), 3-methoxy-4-(4-methylpiperazin-1-yl)aniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand such as Xantphos (0.1 eq).

    • Add a base such as cesium carbonate (Cs₂CO₃) (2.0 eq) and a solvent such as 1,4-dioxane.

    • Degas the mixture and heat under an inert atmosphere at 100-120 °C for 12-24 hours.

    • After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield Gilteritinib.

AZD0156: An ATM Kinase Inhibitor

AZD0156 is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR). The tetrahydropyran amine moiety in AZD0156 contributes to its favorable pharmacokinetic properties.

ATM is a serine/threonine kinase that is activated in response to DNA double-strand breaks (DSBs). Once activated, ATM phosphorylates a multitude of downstream substrates, including p53, CHK2, and H2AX, to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents.

ATM_Signaling_Pathway cluster_downstream Downstream Effectors DSB DNA Double-Strand Breaks (DSBs) ATM_inactive ATM (inactive dimer) DSB->ATM_inactive ATM_active ATM (active monomer) ATM_inactive->ATM_active Autophosphorylation p53 p53 ATM_active->p53 CHK2 CHK2 ATM_active->CHK2 H2AX γ-H2AX ATM_active->H2AX CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNARepair DNA Repair H2AX->DNARepair AZD0156 AZD0156 AZD0156->ATM_active Inhibits

ATM Kinase Signaling Pathway and Inhibition by AZD0156.

The synthesis of AZD0156 involves the construction of a core imidazo[4,5-c]quinolin-2-one scaffold, followed by functionalization with the tetrahydropyran amine and a substituted pyridine moiety.

Experimental Protocol: Synthesis of AZD0156 (Illustrative)

This protocol is a generalized representation based on the reported synthesis.

  • Step 1: Synthesis of the Imidazo[4,5-c]quinolin-2-one Core

    • The synthesis begins with the construction of a substituted quinoline derivative, which is then elaborated to form the fused imidazole ring, yielding the core tricyclic structure. This multi-step process typically involves condensation and cyclization reactions.

  • Step 2: N-Alkylation with 4-Aminotetrahydropyran

    • The nitrogen of the imidazo[4,5-c]quinolin-2-one core is alkylated with a suitable 4-substituted tetrahydropyran, such as 4-bromotetrahydropyran, often under basic conditions. The resulting intermediate is then converted to the primary amine. A more direct approach could involve a Mitsunobu reaction with N-(tetrahydro-2H-pyran-4-yl)acetamide followed by deacetylation.

  • Step 3: Suzuki Coupling

    • A Suzuki coupling reaction is employed to introduce the substituted pyridine moiety. The halogenated imidazo[4,5-c]quinolin-2-one derivative is coupled with a corresponding pyridineboronic acid or ester in the presence of a palladium catalyst and a base.

  • Step 4: Final Elaboration

    • The final steps may involve deprotection or further modification of the side chains to yield AZD0156.

Quantitative Data Summary

The following tables summarize key quantitative data for the compounds discussed.

Table 1: Physicochemical Properties of Key Tetrahydropyran Amines

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-AminotetrahydropyranC₅H₁₁NO101.1538041-19-9
GilteritinibC₂₉H₄₄N₈O₃552.711254053-43-4
AZD0156C₂₆H₃₁N₅O₃461.561883553-01-9

Table 2: Biological Activity of Gilteritinib and AZD0156

CompoundTargetIC₅₀ (nM)Indication
GilteritinibFLT30.29Acute Myeloid Leukemia
AZD0156ATM0.58 (cell-based)Solid Tumors (in clinical trials)

Experimental Protocols for Key Assays

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Materials:

    • Kinase of interest (e.g., FLT3, ATM)

    • Kinase substrate (peptide or protein)

    • ATP

    • Test compound (e.g., Gilteritinib, AZD0156)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a small volume of the diluted compound to the wells of a 384-well plate.

    • Add the kinase and substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

Tetrahydropyran amine compounds have a rich history rooted in the fundamental principles of heterocyclic and amine chemistry. From their early synthesis via reductive amination to the development of sophisticated, stereoselective routes, their importance in medicinal chemistry has grown substantially. The successful application of the tetrahydropyran amine scaffold in targeted therapies such as Gilteritinib and AZD0156 highlights its value in modern drug discovery. The continued exploration of novel synthetic methodologies and the identification of new biological targets for this versatile chemical motif promise to yield the next generation of innovative medicines. This technical guide serves as a comprehensive resource for researchers dedicated to advancing this exciting field.

References

Theoretical and Computational Elucidation of (S)-tetrahydro-2H-pyran-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tetrahydro-2H-pyran-3-amine is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its constrained cyclic structure and the stereochemistry of the amine group offer a valuable scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be applied to understand the conformational landscape, electronic properties, and potential biological interactions of this molecule. While specific computational studies on this compound are not extensively available in public literature, this document outlines a robust computational workflow based on established methodologies for similar small molecules. Furthermore, it summarizes known experimental data and provides detailed protocols for its synthesis and characterization, aiming to be a vital resource for researchers engaged in the development of pyran-based therapeutics.

Introduction

The tetrahydropyran ring is a privileged scaffold in numerous natural products and synthetic drugs. The introduction of a chiral amine substituent, as in this compound, provides a key interaction point for biological targets, making it a valuable synthon in drug discovery.[1] Understanding the three-dimensional structure, conformational flexibility, and electronic nature of this molecule is paramount for rational drug design and for predicting its behavior in biological systems. This guide details the application of modern computational chemistry techniques, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, to thoroughly characterize this compound.

Molecular Structure and Physicochemical Properties

This compound is a cyclic ether with an amine group at the C3 position. The stereochemistry at this position is crucial for its interaction with chiral biological environments. The hydrochloride salt is a common form of this compound, exhibiting increased water solubility.[1]

Experimental Data

A summary of the available experimental data for the hydrochloride salt of this compound is presented in Table 1.

PropertyValueMethod/Reference
Molecular Formula C5H11NO·HCl[1]
Molecular Weight 137.61 g/mol [1]
Melting Point 198-202 °C (decomposes)Differential Scanning Calorimetry[1]
Solubility (25 °C) 48 mg/mL in WaterShake-flask method[1]
6 mg/mL in EthanolShake-flask method[1]
pKa (amine group) 9.2 ± 0.1Potentiometric titration[1]
Optical Rotation [α]D²⁰ = +15.6° (c=1, H₂O)Polarimetry[1]
Crystal System MonoclinicSingle-crystal X-ray diffraction[1]
Space Group P2₁Single-crystal X-ray diffraction[1]
Unit Cell Parameters a = 7.82 Å, b = 10.15 Å, c = 8.43 Å, β = 102.5°Single-crystal X-ray diffraction[1]

Theoretical and Computational Studies

While specific published computational studies on this compound are limited, a comprehensive in silico analysis can provide deep insights into its molecular properties. The following sections outline a recommended computational workflow.

Computational Workflow

A typical computational workflow for the in-depth study of this compound is depicted below. This workflow starts with a conformational search to identify low-energy structures, followed by quantum chemical calculations to determine their electronic properties, and finally, molecular docking to predict potential biological targets.

computational_workflow start Initial 3D Structure Generation (from X-ray data or 2D sketch) conf_search Conformational Search (e.g., Molecular Mechanics, Low-Mode Search) start->conf_search dft_opt DFT Geometry Optimization and Frequency Calculation of Conformers (e.g., B3LYP/6-31G(d)) conf_search->dft_opt electronic_props Analysis of Electronic Properties (HOMO, LUMO, MEP, NBO) dft_opt->electronic_props docking Molecular Docking (against known or putative targets) dft_opt->docking end Data Analysis and Interpretation electronic_props->end md_sim Molecular Dynamics Simulation (to study dynamic behavior and binding stability) docking->md_sim md_sim->end

Figure 1: Proposed computational workflow for the study of this compound.
Conformational Analysis

The tetrahydropyran ring can adopt several conformations, such as chair, boat, and twist-boat. The orientation of the amine group (axial vs. equatorial) further increases the conformational complexity. A thorough conformational search is essential to identify the global minimum and other low-energy conformers.

Proposed Protocol:

  • Initial Structure: The 3D structure of this compound can be generated from its SMILES string or based on the crystallographic data of its hydrochloride salt.

  • Conformational Search: A systematic or stochastic conformational search can be performed using a molecular mechanics force field (e.g., MMFF94). The Low-Mode search algorithm is an efficient method for exploring the conformational space of cyclic molecules.

  • Clustering and Selection: The resulting conformers should be clustered based on their root-mean-square deviation (RMSD), and representative structures within a specified energy window (e.g., 5 kcal/mol) from the global minimum should be selected for further analysis.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for obtaining accurate electronic structure information.

Proposed Protocol:

  • Geometry Optimization: The geometries of the selected conformers should be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculations: Vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Electronic Properties: The following properties should be calculated for the lowest energy conformer:

    • Frontier Molecular Orbitals (HOMO and LUMO): To understand the molecule's reactivity.

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, such as hyperconjugation.

Table 2: Hypothetical DFT Calculation Results for the Most Stable Conformer of this compound

ParameterValue (Hypothetical)
Relative Energy (kcal/mol) 0.00
HOMO Energy (eV) -6.5
LUMO Energy (eV) 1.2
HOMO-LUMO Gap (eV) 7.7
Dipole Moment (Debye) 1.8
Molecular Docking

Molecular docking can be used to predict the binding mode and affinity of this compound to a biological target. Given that derivatives of this compound have shown potential as enzyme inhibitors, docking studies against relevant enzyme active sites would be highly valuable.

Proposed Protocol:

  • Target Selection: Based on preliminary biological data or homology to known ligands, a protein target is selected (e.g., a kinase or a protease).

  • Ligand and Protein Preparation: The 3D structure of the lowest energy conformer of this compound is prepared (e.g., adding hydrogen atoms and assigning charges). The protein structure is also prepared by removing water molecules, adding hydrogens, and assigning charges.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the binding poses of the ligand in the active site of the protein.

  • Analysis: The predicted binding poses are analyzed based on their scoring functions and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

Experimental Protocols

Chiral Synthesis of this compound

A plausible synthetic route to this compound can be adapted from methods for preparing chiral 3-aminotetrahydropyrans, often starting from a chiral precursor like L-glutamic acid. A general, multi-step synthesis is outlined below, as detailed in patent literature.

Protocol Outline (based on[2]):

  • Starting Material: The synthesis can commence from a readily available chiral starting material, such as a derivative of L-glutamic acid.

  • Cyclization: A key step involves the formation of the tetrahydropyran ring. This can be achieved through a series of reactions including reduction and cyclization.

  • Introduction of the Amine Group: The amine functionality can be introduced via a suitable precursor, such as an azide or a protected amine, followed by reduction or deprotection.

  • Purification: The final product is purified by techniques such as distillation or chromatography. The hydrochloride salt can be prepared by treating the free amine with HCl in a suitable solvent.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product.[1]

Potential Biological Activity and Signaling Pathways

Derivatives of tetrahydropyran amines have been reported to exhibit a range of biological activities, including enzyme inhibition and anticancer effects.[1] A hypothetical mechanism of action for this compound as an enzyme inhibitor is depicted below.

signaling_pathway ligand This compound active_site Enzyme Active Site ligand->active_site Binds to inhibition Inhibition enzyme Target Enzyme (e.g., Kinase, Protease) product Product active_site->product Catalyzes conversion substrate Substrate substrate->active_site Binds to downstream Downstream Signaling Blocked inhibition->active_site inhibition->downstream Leads to

Figure 2: Hypothetical mechanism of enzyme inhibition by this compound.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. This technical guide has outlined a comprehensive theoretical and computational framework for its in-depth characterization. By combining computational modeling with experimental synthesis and characterization, researchers can gain a deeper understanding of its structure-activity relationships, paving the way for the design of more potent and selective drug candidates. The proposed workflows and protocols serve as a valuable starting point for further investigation into this important class of molecules.

References

(S)-Tetrahydro-2H-pyran-3-amine: An In-Depth Technical Guide to its Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-tetrahydro-2H-pyran-3-amine, a chiral cyclic amine, is a valuable building block in medicinal chemistry and pharmaceutical development. Understanding its intrinsic stability and potential degradation pathways is critical for ensuring drug substance and product quality, safety, and efficacy. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and elucidates its likely degradation pathways based on established chemical principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound hydrochloride is essential for designing robust stability studies and developing suitable analytical methods.

PropertyValueReference
Molecular FormulaC₅H₁₂ClNO
Molecular Weight137.61 g/mol
Melting Point198-202 °C (decomposition)
Solubility (25 °C)48 mg/mL in Water; 6 mg/mL in Ethanol
pKa (amine group)9.2 ± 0.1

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[2][3] For this compound, a comprehensive forced degradation study would typically involve the following stress conditions:

  • Hydrolytic Degradation: Exposure to acidic and basic conditions to assess susceptibility to hydrolysis.

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide, to evaluate oxidative stability.

  • Photolytic Degradation: Exposure to light sources to determine photosensitivity.

  • Thermal Degradation: Heating the substance to assess its stability at elevated temperatures.

Experimental Protocols for Forced Degradation

While specific experimental data for this compound is not publicly available, the following protocols, based on general industry practices and regulatory guidelines, can be applied.[4][5]

2.1.1. Hydrolytic Stability

  • Objective: To determine the rate and extent of degradation in aqueous solutions at different pH values.

  • Methodology:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) media.

    • Store the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the aliquots from acidic and basic solutions.

    • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

2.1.2. Oxidative Stability

  • Objective: To assess the susceptibility of the molecule to oxidation.

  • Methodology:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Store the solution at room temperature or slightly elevated temperature (e.g., 40°C).

    • Monitor the reaction at various time points.

    • Analyze the samples by HPLC.

2.1.3. Photostability

  • Objective: To evaluate the impact of light exposure on the stability of the compound.

  • Methodology:

    • Expose the solid drug substance and its solution to a light source that provides both UV and visible light, according to ICH Q1B guidelines.[5] A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

    • Maintain a dark control sample to differentiate between light-induced and thermal degradation.

    • Analyze the exposed and control samples by HPLC.

2.1.4. Thermal Stability

  • Objective: To determine the impact of high temperature on the solid drug substance.

  • Methodology:

    • Place the solid this compound in a controlled temperature oven (e.g., 80°C).

    • Monitor for physical changes and assay the sample at various time points.

    • Analyze the samples by HPLC.

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. For the characterization and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[6][7][8]

Stability-Indicating HPLC Method (Hypothetical)
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be optimized for good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).

  • Column Temperature: Controlled at a specific temperature (e.g., 30°C) to ensure reproducibility.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a secondary amine and an ether linkage within a saturated heterocyclic ring, the following degradation pathways are plausible.

Oxidative Degradation

The primary amine is susceptible to oxidation. Potential oxidation products could include the corresponding hydroxylamine, nitroso, or nitro derivatives. Ring oxidation is also a possibility, potentially leading to ring opening.

Oxidative Degradation Potential Oxidative Degradation Pathway parent This compound hydroxylamine Hydroxylamine Derivative parent->hydroxylamine [O] ring_opened Ring-Opened Products parent->ring_opened [O] (Ring Oxidation) nitroso Nitroso Derivative hydroxylamine->nitroso [O] Hydrolytic Degradation Potential Hydrolytic Degradation Pathway parent This compound ring_opened Ring-Opened Hydroxy Amino Acid/Aldehyde parent->ring_opened H₂O / H⁺ or OH⁻ (Harsh Conditions) Thermal Degradation Potential Thermal Degradation Pathway parent This compound fragments Volatile Fragments parent->fragments Δ polymers Polymeric Material parent->polymers Δ

References

An In-depth Technical Guide on the Safety and Handling of (S)-tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-tetrahydro-2H-pyran-3-amine, a chiral amine widely used as a building block in medicinal chemistry and drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Section 1: Chemical Identification and Physical Properties

This compound is a cyclic amine with a stereocenter at the C3 position.[1] It is commonly supplied as a hydrochloride salt to improve its stability and solubility.[1][2]

PropertyValueSource
Molecular Formula C₅H₁₁NO[3]
Molecular Weight 101.15 g/mol [3]
Appearance Colorless to pale yellow solid[2]
Boiling Point 166 - 166.5 °C[4]
pKa 9.2 ± 0.1[1]
LogP -0.85 ± 0.05[1]
Solubility Readily soluble in water and polar organic solvents.[2]

Section 2: Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are related to skin, eye, and respiratory irritation. In some forms, it may be flammable.

GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1 / Category 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

(Classification may vary by supplier and concentration.)

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[5][6]

  • H315: Causes skin irritation.[5][7]

  • H318/H319: Causes serious eye damage/irritation.[5][6][7]

  • H335: May cause respiratory irritation.[5][7]

Precautionary Statements (P-phrases): A comprehensive list of precautionary statements includes avoiding breathing vapors, washing skin thoroughly after handling, and using personal protective equipment.[4][7] Key statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P264: Wash skin thoroughly after handling.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Handling and Storage

Safe Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[8]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid ingestion and inhalation.[8]

  • Use non-sparking tools and take precautionary measures against static discharge, especially if the compound is in a flammable liquid form.[4]

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Store in a cool, shaded area.

  • Handle and store under an inert gas (e.g., nitrogen or argon).[2][4]

  • Keep away from heat, sparks, open flames, and hot surfaces.[4]

Section 4: Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical to minimize exposure.

PPE TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. Flame retardant antistatic protective clothing is recommended.[4]
Respiratory Protection If vapors or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][9]

Section 5: First Aid and Emergency Procedures

General Advice: In case of an accident or if you feel unwell, seek medical advice immediately and show the safety data sheet to the doctor in attendance.[4][7]

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[10]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, get medical advice.[10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Get medical attention immediately.[11][10]

Accidental Release Measures:

  • Personal Precautions: Evacuate the danger area. Ensure adequate ventilation. Avoid substance contact and do not breathe vapors. Keep away from heat and sources of ignition.

  • Environmental Precautions: Do not let the product enter drains or waterways.

  • Containment and Cleaning: Cover drains. Collect, bind, and pump off spills. Absorb with inert material (e.g., sand, silica gel, universal binder) and place in a suitable container for disposal.[11][12]

Section 6: Experimental Workflow and Safety Logic

This compound is a common building block in organic synthesis, often used in reactions like amide bond formation. The following diagrams illustrate the logical flow of safety procedures and a typical experimental workflow.

SafetyWorkflow RiskAssessment 1. Risk Assessment (Review SDS) PPE 2. Select & Wear Appropriate PPE RiskAssessment->PPE Identify Hazards Handling 3. Chemical Handling (In Fume Hood) PPE->Handling Prepare Workspace Reaction 4. Perform Reaction Handling->Reaction Spill Spill Occurs Reaction->Spill Accident Waste 5. Waste Disposal (Segregated Waste) Reaction->Waste Normal Workflow Cleanup Spill Cleanup (Follow Protocol) Spill->Cleanup Cleanup->Waste Decon 6. Decontamination (Glassware & Surfaces) Waste->Decon End End of Process Decon->End

Caption: Logical workflow for safe chemical handling.

AmideCouplingWorkflow start Start amine This compound + Carboxylic Acid start->amine coupling Add Coupling Reagent (e.g., HATU, EDCI) + Base (e.g., DIPEA) amine->coupling reaction Stir at Room Temp (Monitor by TLC/LCMS) coupling->reaction workup Aqueous Workup (e.g., Extraction) reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Final Amide Product purify->product

Caption: Typical workflow for an amide coupling reaction.

Disclaimer: This document is intended as a guide and is not a substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS) and institutional safety protocols. Always consult the most current SDS for the specific product you are using.

References

Methodological & Application

Application Notes and Protocols for (S)-tetrahydro-2H-pyran-3-amine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tetrahydro-2H-pyran-3-amine is a valuable chiral building block in organic synthesis, particularly in the construction of complex molecules with defined stereochemistry.[1] Its rigid tetrahydropyran ring and the stereogenic center at the 3-position make it an attractive scaffold for the synthesis of pharmaceutical intermediates and other fine chemicals.[1] This document provides detailed application notes and a representative protocol for the use of this compound in asymmetric synthesis, focusing on its potential application as a chiral auxiliary. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[2]

Application: Diastereoselective Alkylation via a Chiral Auxiliary

A primary application of chiral amines in asymmetric synthesis is their use as chiral auxiliaries to direct the stereoselective alkylation of carboxylic acid derivatives. The general strategy involves the formation of a chiral amide between the carboxylic acid and the chiral amine. The steric hindrance provided by the chiral auxiliary then directs the approach of an electrophile to one face of the enolate formed from the amide, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched carboxylic acid, alcohol, or other functional group.

Experimental Protocol: Diastereoselective Alkylation of a Propanoic Acid Derivative (Adapted)

This protocol is adapted from established procedures for diastereoselective alkylation using other chiral auxiliaries and is presented as a starting point for the investigation of this compound in this role.

Objective: To synthesize an enantiomerically enriched 2-substituted propanoic acid derivative via diastereoselective alkylation of an N-acyl derivative of this compound.

Materials:

  • This compound hydrochloride

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide

  • Hydrochloric acid (HCl), aqueous solution (e.g., 6 M)

  • Sodium hydroxide (NaOH), aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for anhydrous reactions

Part 1: Synthesis of the Chiral Amide
  • Preparation of the Free Amine: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a minimal amount of water. Add an aqueous solution of NaOH (1.1 eq) and extract the free amine into dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain this compound.

  • Amide Formation: Dissolve the obtained this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon). Cool the solution to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-propionyl-(S)-tetrahydro-2H-pyran-3-amine.

Part 2: Diastereoselective Alkylation
  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the N-propionyl-(S)-tetrahydro-2H-pyran-3-amine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA) solution (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 3: Removal of the Chiral Auxiliary
  • Hydrolysis: Reflux the alkylated amide (1.0 eq) in 6 M aqueous HCl for 12-24 hours.

  • After cooling to room temperature, extract the aqueous layer with diethyl ether to remove any non-polar impurities.

  • Basify the aqueous layer with a concentrated NaOH solution until pH > 12.

  • Extract the liberated this compound with dichloromethane for potential recovery and recycling.

  • Acidify the aqueous layer with concentrated HCl to pH < 2 and extract the desired 2-benzylpropanoic acid with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

Quantitative Data Summary

The following table presents hypothetical data for the diastereoselective alkylation, based on typical results observed with other effective chiral auxiliaries. Actual results with this compound would require experimental validation.

StepProductYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
Amide Formation N-propionyl-(S)-tetrahydro-2H-pyran-3-amine85-95N/A>99
Alkylation N-(2-benzylpropionyl)-(S)-tetrahydro-2H-pyran-3-amine70-9085-95N/A
Auxiliary Removal (S)-2-benzylpropanoic acid80-95N/A85-95

Visualizations

experimental_workflow cluster_part1 Part 1: Amide Synthesis cluster_part2 Part 2: Diastereoselective Alkylation cluster_part3 Part 3: Auxiliary Removal start1 Start: (S)-THP-3-amine Hydrochloride free_amine Prepare Free Amine start1->free_amine amide_formation Amide Formation with Propionyl Chloride free_amine->amide_formation purify_amide Purification amide_formation->purify_amide amide_product N-propionyl-(S)-THP-3-amine purify_amide->amide_product enolate Enolate Formation (LDA, -78°C) amide_product->enolate alkylation Alkylation (Benzyl Bromide) enolate->alkylation quench_extract Quench and Extraction alkylation->quench_extract purify_alkylated Purification quench_extract->purify_alkylated alkylated_product Alkylated Amide purify_alkylated->alkylated_product hydrolysis Acid Hydrolysis alkylated_product->hydrolysis extract_aux Recover Auxiliary hydrolysis->extract_aux extract_acid Isolate Chiral Acid hydrolysis->extract_acid recovered_aux Recovered Auxiliary extract_aux->recovered_aux final_product Enantiomerically Enriched Carboxylic Acid extract_acid->final_product reaction_pathway cluster_synthesis Reaction Pathway start Chiral Amide enolate Chiral Enolate start->enolate LDA transition_state Diastereoselective Transition State enolate->transition_state Electrophile (R-X) alkylated Alkylated Amide (Diastereomerically Enriched) transition_state->alkylated hydrolysis Hydrolysis alkylated->hydrolysis H3O+ final_acid Chiral Carboxylic Acid hydrolysis->final_acid auxiliary Recovered Chiral Auxiliary hydrolysis->auxiliary

References

Application of (S)-tetrahydro-2H-pyran-3-amine in Medicinal Chemistry: Development of Triple Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(S)-tetrahydro-2H-pyran-3-amine has emerged as a valuable chiral building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. Its rigid pyran scaffold allows for precise spatial orientation of substituents, making it an attractive template for designing molecules with high affinity and selectivity for specific biological targets. A prominent application of this scaffold is in the creation of Triple Monoamine Reuptake Inhibitors (TUIs) , which hold promise as next-generation antidepressants with a potentially broader efficacy and faster onset of action.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in the design and synthesis of TUIs.

Introduction to Triple Monoamine Reuptake Inhibitors (TUIs)

Major depressive disorder is a widespread and debilitating condition. For decades, the mainstay of treatment has been medications that modulate the levels of monoamine neurotransmitters in the brain, namely serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have proven effective for many, a significant number of patients exhibit an inadequate response or experience undesirable side effects.[2]

The inclusion of dopamine reuptake inhibition, in addition to serotonin and norepinephrine, is hypothesized to address a broader range of depressive symptoms, including anhedonia (the inability to feel pleasure), which is often linked to dopaminergic dysfunction.[3] TUIs are designed to simultaneously block the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), thereby increasing the synaptic concentrations of all three key neurotransmitters.[3][4]

This compound as a TUI Scaffold

The this compound core has been successfully employed in the design of potent TUIs. The stereochemistry of the amine group and the ability to introduce diverse substituents at other positions of the pyran ring are crucial for achieving the desired pharmacological profile. Structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents on the pyran ring and the amine side chain can significantly influence the potency and selectivity for DAT, SERT, and NET.

Quantitative Data: In Vitro Potency of TUI Analogs

The following table summarizes the in vitro binding affinities (Ki, in nM) of representative TUI compounds incorporating the this compound scaffold for the dopamine, serotonin, and norepinephrine transporters.[4] Lower Ki values indicate higher binding affinity.

Compound IDDAT Ki (nM)SERT Ki (nM)NET Ki (nM)TUI Profile
2g 607970.3Balanced TUI
4a 13514.725.9SERT/NET-potent TUI
D-142 59.314.729.3SERT/NET-potent TUI

Experimental Protocols

General Synthetic Scheme for TUI Analogs

The synthesis of TUI compounds based on the this compound scaffold generally involves a reductive amination reaction. The key intermediate, this compound, is coupled with a variety of aldehydes or ketones to introduce the desired side chain.

General Protocol for Reductive Amination:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) is added the desired aldehyde or ketone (1.1 eq) and a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) (1.5 eq).

  • A catalytic amount of acetic acid may be added to facilitate imine formation.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired TUI analog.

A general workflow for the synthesis is depicted below:

G cluster_synthesis Synthetic Workflow start This compound reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) start->reductive_amination aldehyde Aldehyde/Ketone aldehyde->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Column Chromatography workup->purification final_product TUI Analog purification->final_product

Caption: Synthetic workflow for TUI analogs.

In Vitro Monoamine Reuptake Inhibition Assay

The potency of the synthesized compounds against DAT, SERT, and NET is determined using a radioligand binding assay. This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.

Protocol Outline:

  • Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) is homogenized in a suitable buffer. The homogenate is centrifuged to pellet the synaptosomes, which are then resuspended.

  • Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with the synaptosomal preparation.

    • Increasing concentrations of the test compound are added to compete with the radioligand for binding to the transporter.

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor.

  • Incubation and Filtration: The mixture is incubated at a specific temperature for a defined period to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

The experimental workflow is illustrated in the following diagram:

G cluster_assay Monoamine Reuptake Assay Workflow prep Synaptosome Preparation incubation Incubation: Synaptosomes + Radioligand + Test Compound prep->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ & Ki determination) counting->analysis

Caption: Workflow for the in vitro monoamine reuptake assay.

Mechanism of Action and Signaling Pathway

TUIs exert their therapeutic effect by blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling to the postsynaptic neuron.

The signaling pathway is depicted below:

G cluster_pathway Mechanism of Action of TUIs cluster_transporters Monoamine Transporters presynaptic Presynaptic Neuron DA presynaptic->DA HT presynaptic->HT NE presynaptic->NE postsynaptic Postsynaptic Neuron DAT DAT SERT SERT NET NET TUI TUI Compound TUI->DAT Inhibits TUI->SERT Inhibits TUI->NET Inhibits DA->DAT Reuptake receptors Postsynaptic Receptors DA->receptors Signal HT->SERT Reuptake HT->receptors Signal NE->NET Reuptake NE->receptors Signal receptors->postsynaptic Neuronal Response

Caption: Signaling pathway of Triple Monoamine Reuptake Inhibitors.

Conclusion

This compound serves as a promising and versatile scaffold for the development of novel Triple Monoamine Reuptake Inhibitors. The detailed protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this chemical space for the identification of new and improved treatments for depression and other CNS disorders.

References

Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using (S)-tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of enzyme inhibitors derived from the chiral building block, (S)-tetrahydro-2H-pyran-3-amine. This versatile scaffold has shown promise in the development of novel therapeutics targeting a range of enzymes implicated in various disease states, including neurological disorders and cancer. This document offers detailed experimental protocols, quantitative biological data for representative inhibitor classes, and visualizations of relevant signaling pathways to guide researchers in this field.

Monoamine Transporter Inhibitors for Neurological Disorders

Derivatives of this compound have been explored as potent inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain. Dysregulation of these transporters is associated with depression and other neurological conditions.

Quantitative Data: Inhibitory Activity of Tetrahydropyran-based Monoamine Transporter Inhibitors

The following table summarizes the inhibitory constants (Ki) for a series of compounds structurally related to derivatives of this compound, demonstrating their potency against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Compound IDTargetKi (nM)[1][2]
2c DAT152
SERT1.05
NET47.3
2g DAT60
SERT79
NET70
4a DAT135
SERT14.7
NET25.9
4d DAT401
SERT1.99
NET57.2
10f DAT31.3
SERT40
NET38.5
10j DAT15.9
SERT12.9
NET29.3
Experimental Protocol: Synthesis of a Representative Monoamine Transporter Inhibitor

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound via reductive amination.

Materials:

  • This compound hydrochloride

  • Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in 1,2-dichloroethane, add triethylamine (1.2 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound derivative.

Visualization: Monoamine Transporter Signaling Pathway

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Vesicle->SynapticCleft Release Transporter Monoamine Transporter (DAT, SERT, NET) Neurotransmitter Dopamine / Serotonin / Norepinephrine Transporter->Neurotransmitter Reuptake Precursor Tyrosine / Tryptophan Precursor->Neurotransmitter Synthesis Neurotransmitter->MAO Degradation Neurotransmitter->VMAT2 Receptor Postsynaptic Receptor SynapticCleft->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Inhibitor Tetrahydropyran-based Inhibitor Inhibitor->Transporter Blocks

Caption: Monoamine Transporter Inhibition Workflow.

Kinase Inhibitors for Cancer Therapy

The tetrahydropyran motif is also present in a number of kinase inhibitors developed for cancer treatment. These compounds often target specific kinases involved in cell growth and proliferation signaling pathways.

Quantitative Data: Inhibitory Activity of Pyran-based Kinase Inhibitors

The following table presents the half-maximal inhibitory concentrations (IC50) for representative pyran-containing compounds against various cancer cell lines and specific kinases.

Compound ClassTarget Kinase/Cell LineIC50 (µM)
Pyranopyridines EGFR1.21[3][4]
VEGFR-22.65[3][4]
Liver Cancer Cell Line0.15 - 0.23[3][4]
Pyrazolopyridines ALK50.0002 (2 nM)[5]
4H-Pyran Derivatives HCT-116 (Colon Cancer)75.1 - 85.88[6]
Pyrazolopyrimidines CDK20.09 - 1.58[7]
Experimental Protocol: General Synthesis of Pyran-based Heterocycles

This protocol outlines a general multi-component reaction for the synthesis of 2-amino-4H-pyran derivatives, which can serve as precursors for more complex kinase inhibitors.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • β-ketoester (e.g., ethyl acetoacetate)

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and the β-ketoester (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. The product often precipitates out of the solution upon formation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the 2-amino-4H-pyran derivative. Further purification can be achieved by recrystallization if necessary.

Visualization: Kinase Signaling Pathways

TGF_beta_ALK5_Signaling TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 Binds ALK5 ALK5 (TGF-β Receptor I) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation Transcription Gene Transcription (Cell Growth, Differentiation) Nucleus->Transcription Inhibitor Pyran-based ALK5 Inhibitor Inhibitor->ALK5 Inhibits

Caption: TGF-β/ALK5 Signaling Pathway and Inhibition.

CDK2_Signaling cluster_G1_S_transition G1/S Phase Transition CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activates Inhibitor Pyran-based CDK2 Inhibitor Inhibitor->CDK2_CyclinE Inhibits

References

Application Notes and Protocols: (S)-Tetrahydro-2H-pyran-3-amine as a Versatile Precursor for Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tetrahydro-2H-pyran-3-amine is a valuable chiral building block in medicinal chemistry, serving as a key precursor for the synthesis of a diverse range of novel heterocyclic compounds with significant biological activities.[1] Its constrained cyclic structure and stereochemistry are pivotal for specific interactions with biological targets, making it an attractive scaffold in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of potent triple monoamine reuptake inhibitors (TUIs), a class of next-generation antidepressants, using a derivative of this compound. These TUIs simultaneously target the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), offering the potential for enhanced efficacy and a faster onset of action compared to traditional antidepressants.[2][3][4]

Data Presentation: In Vitro Efficacy of Novel Pyran-Based Triple Monoamine Reuptake Inhibitors

The following table summarizes the in vitro potencies of a series of novel heterocycles derived from a (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine scaffold. The inhibitory activities are presented as IC50 values (nM) for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2]

Compound IDR-GroupDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
2a H13.0 ± 2.61.15 ± 0.171.99 ± 0.77
2b 4-F16.0 ± 2.15.90 ± 1.14.30 ± 1.2
2c 4-Cl26.6 ± 3.80.94 ± 0.134.50 ± 0.9
2d 4-CH319.3 ± 2.91.30 ± 0.212.80 ± 0.6
2e 4-OCH331.8 ± 4.51.80 ± 0.33.90 ± 0.8
2f 3,4-di-Cl41.2 ± 5.32.50 ± 0.46.70 ± 1.1
2g 4-(SO2NH2)methyl1393 ± 2682008 ± 5134097 ± 661
4a H13.0 ± 2.61.15 ± 0.171.99 ± 0.77
4e 3,4-di-Cl303 ± 39120 ± 2191.8 ± 16
23a H32.5 ± 4.369.1 ± 19.88.48 ± 1.73
23b 4-F28.8 ± 2.7334 ± 12613.4 ± 5.6
23c 4-Cl73.0 ± 8.6187 ± 2750.5 ± 18.0
23d 4-CH311.2 ± 2.83.07 ± 0.326.19 ± 2.48
31a H38.4 ± 2.658.4 ± 4.04.20 ± 2.39
31b 4-F424 ± 4672.8 ± 8.789.1 ± 32.3

Experimental Protocols

The synthesis of novel pyran-based triple monoamine reuptake inhibitors from this compound analogues can be achieved through two primary synthetic routes: reductive amination and nucleophilic substitution.

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of N-benzylated derivatives of (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine.

Materials:

  • (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine (1.0 eq)

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine (1.0 eq) and the corresponding substituted benzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated heterocycle.

Protocol 2: Synthesis via Nucleophilic Substitution

This protocol outlines the synthesis of derivatives through the reaction of the amine with a suitable electrophile.

Materials:

  • (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine (1.0 eq)

  • Substituted benzyl bromide or other suitable halide (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine (1.0 eq) in anhydrous N,N-dimethylformamide, add potassium carbonate (2.0 eq).

  • To this suspension, add the substituted benzyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.[6]

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway of Triple Monoamine Reuptake Inhibition

Triple_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_vesicle Synaptic Vesicle cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT VMAT2 DA_vesicle Dopamine VMAT->DA_vesicle DA NE_vesicle Norepinephrine VMAT->NE_vesicle NE SER_vesicle Serotonin VMAT->SER_vesicle SER DA_cleft DA DA_vesicle->DA_cleft Release NE_cleft NE NE_vesicle->NE_cleft Release SER_cleft SER SER_vesicle->SER_cleft Release DA_receptor Dopamine Receptors DA_cleft->DA_receptor DAT DAT DA_cleft->DAT Reuptake NE_receptor Adrenergic Receptors NE_cleft->NE_receptor NET NET NE_cleft->NET Reuptake SER_receptor Serotonin Receptors SER_cleft->SER_receptor SERT SERT SER_cleft->SERT Reuptake Signal Postsynaptic Signaling DA_receptor->Signal NE_receptor->Signal SER_receptor->Signal TUI Triple Reuptake Inhibitor (Pyran Derivative) TUI->DAT Blockade TUI->NET Blockade TUI->SERT Blockade DAT->MAO Metabolism NET->MAO Metabolism SERT->MAO Metabolism

Caption: Mechanism of action of a pyran-derived triple monoamine reuptake inhibitor.

Experimental Workflow for Synthesis and Evaluation

Synthesis_Workflow start Start: this compound analogue and Aldehyde/Halide reaction Reaction: Reductive Amination or Nucleophilic Substitution start->reaction workup Aqueous Workup: - Quenching - Extraction - Washing reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization bioassay Biological Evaluation: In vitro monoamine reuptake inhibition assay (IC50 determination) characterization->bioassay end End: Potent Novel Heterocycle bioassay->end

Caption: General workflow for the synthesis and evaluation of novel pyran-based heterocycles.

References

Experimental protocol for N-alkylation of (S)-tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Alkylation of (S)-tetrahydro-2H-pyran-3-amine

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental protocol for the selective N-mono-alkylation of this compound via reductive amination, a method known for its efficiency and preservation of stereochemical integrity.[1][2]

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in pharmaceuticals and other fine chemicals.[3] For chiral amines, such as this compound, maintaining stereochemical purity during N-alkylation is paramount. Reductive amination offers a robust and controlled method for the N-alkylation of primary and secondary amines.[4][5][6][7] This process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[5] This one-pot procedure is often preferred over direct alkylation with alkyl halides, as it can minimize the overalkylation products that are often challenging to separate.[7][8]

This application note details a comprehensive protocol for the N-alkylation of this compound using reductive amination.

Generalized Reaction Scheme

The overall transformation involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent to yield the N-alkylated product.

Reaction_Scheme cluster_reagents Reagents amine This compound product N-alkylated This compound amine->product + carbonyl Aldehyde/Ketone (R1COR2) carbonyl->product + reducing_agent Reducing Agent (e.g., NaBH(OAc)3) solvent Solvent (e.g., DCM)

Caption: Generalized N-alkylation of this compound.

Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of this compound with a generic aldehyde.

Materials and Reagents
ReagentRoleSupplierPurity
This compoundStarting MaterialCommercially Available>98%
Aldehyde (e.g., Isobutyraldehyde)Alkylating PrecursorCommercially Available>98%
Sodium triacetoxyborohydride (STAB)Reducing AgentCommercially Available>95%
Dichloromethane (DCM), anhydrousSolventCommercially Available>99.8%
Acetic Acid (glacial)Catalyst (optional)Commercially Available>99.7%
Saturated aq. Sodium Bicarbonate (NaHCO₃)Quenching AgentIn-house preparation-
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentCommercially Available-
Ethyl AcetateExtraction SolventCommercially AvailableHPLC Grade
HexanesEluent for ChromatographyCommercially AvailableHPLC Grade
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Nitrogen or Argon inlet

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve_amine Dissolve Amine & Aldehyde in DCM start->dissolve_amine add_stab Add NaBH(OAc)3 Portion-wise dissolve_amine->add_stab stir_reaction Stir at Room Temp (4-16 h) add_stab->stir_reaction monitor_rxn Monitor by TLC/LC-MS stir_reaction->monitor_rxn quench_rxn Quench with Sat. aq. NaHCO3 monitor_rxn->quench_rxn Upon Completion extract_product Extract with DCM quench_rxn->extract_product dry_organic Dry with MgSO4 extract_product->dry_organic concentrate Concentrate in vacuo dry_organic->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS, Chiral HPLC) purify->characterize end End characterize->end

Caption: Workflow for the reductive amination of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM).

  • Addition of Carbonyl: Add the aldehyde (1.0-1.2 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step, particularly for less reactive ketones.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15-20 minutes. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated amine.[3]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Assess the enantiomeric purity by chiral HPLC to ensure no racemization has occurred.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle under an inert atmosphere and avoid contact with water during storage and handling.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

Conclusion

This protocol provides a reliable and efficient method for the N-alkylation of this compound via reductive amination. The use of sodium triacetoxyborohydride as a mild reducing agent allows for a one-pot procedure that is generally high-yielding and preserves the stereochemical integrity of the chiral center. This methodology is broadly applicable for the synthesis of a variety of N-alkylated derivatives for applications in drug discovery and development.

References

The Role of (S)-tetrahydro-2H-pyran-3-amine in the Synthesis of Novel Anticancer Agents: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-tetrahydro-2H-pyran-3-amine has emerged as a valuable chiral building block in the design and synthesis of a new generation of targeted anticancer agents. Its rigid tetrahydropyran ring system provides a desirable scaffold for developing inhibitors of key signaling pathways implicated in cancer cell proliferation and survival. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this versatile amine in the synthesis of potent anticancer compounds, particularly inhibitors of Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinase (PI3K).

Application Notes

The tetrahydropyran motif is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. The specific stereochemistry of this compound allows for precise three-dimensional interactions with the binding sites of target proteins, leading to enhanced potency and selectivity.

Derivatives of this compound have been successfully incorporated into the structures of inhibitors targeting key enzymes in oncogenic signaling pathways:

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of various B-cell malignancies. Inhibitors incorporating the this compound scaffold have shown significant promise in treating these cancers.

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers. The tetrahydropyran ring can be utilized to develop selective and potent inhibitors of PI3K isoforms, offering a therapeutic strategy for a broad range of solid and hematological malignancies.

The chiral nature of this compound is critical for its biological activity, often leading to significant differences in potency compared to its enantiomer or racemic mixtures.

Data Presentation

The following tables summarize the in vitro anticancer activity of representative compounds synthesized using this compound derivatives.

Table 1: Anticancer Activity of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Reference
16c SK-BR-3 (Breast Cancer)0.21[1]
16d SK-BR-3 (Breast Cancer)0.15[1]
15f SK-BR-3 (Breast Cancer)-[1]

Table 2: Inhibitory Activity of a Bruton's Tyrosine Kinase (BTK) Inhibitor Prodrug Series

CompoundBTK IC50 (nM)Reference
Parent Compound 4 14[2][3]
Prodrug 5a 135[2][3]
Prodrug 5b 92[2][3]
Prodrug 5c 124[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key anticancer agents incorporating the this compound scaffold.

Protocol 1: Synthesis of Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one Derivatives

This protocol is based on a five-step reaction sequence, with the Achmatowicz oxidative cyclization as a key step.[1]

Step 1: Achmatowicz Oxidative Cyclization

  • Description: Conversion of a suitable furfuryl alcohol derivative to a 2,5-dihydro-2H-pyran-2-one.

  • Reagents and Conditions: m-Chloroperbenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at low temperatures (e.g., -20 °C to 0 °C).

  • Procedure:

    • Dissolve the furfuryl alcohol derivative in DCM and cool the solution.

    • Add a solution of m-CPBA in DCM dropwise while maintaining the temperature.

    • Stir the reaction for a specified time until completion (monitored by TLC).

    • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2-5: Subsequent Transformations

  • Description: The resulting dihydropyranone undergoes a series of transformations including reduction, protection, and cyclization with hydrazine derivatives to yield the final tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one compounds.

  • Note: The specific reagents and conditions for these subsequent steps will vary depending on the desired final product and should be followed as detailed in the source literature.

Protocol 2: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor (Parent Compound 4)

This protocol outlines the key steps in the synthesis of a potent BTK inhibitor.[2][3]

Step 1: SN2 Reaction and Reduction

  • Description: A nucleophilic substitution reaction followed by reduction of a nitro group.

  • Reagents and Conditions: A protected this compound derivative, 2-chloro-5-nitropyrimidine, followed by a reducing agent such as iron powder in the presence of an acid (e.g., acetic acid) or catalytic hydrogenation.

  • Procedure:

    • React the protected amine with 2-chloro-5-nitropyrimidine in a suitable solvent (e.g., DMF) in the presence of a base (e.g., DIPEA) at elevated temperature.

    • After completion, isolate the product and proceed to the reduction step.

    • For chemical reduction, suspend the nitro compound in a solvent mixture (e.g., ethanol/water) and add iron powder and acetic acid. Heat the mixture to reflux.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the product.

Step 2: Coupling and Deprotection

  • Description: Amide bond formation followed by the removal of protecting groups.

  • Reagents and Conditions: The product from Step 1, a substituted benzoic acid, a coupling agent (e.g., HATU or EDCI/HOBt), and a base (e.g., DIPEA) in a solvent like DMF. Deprotection conditions will depend on the protecting groups used (e.g., TFA for Boc group).

  • Procedure:

    • Combine the amine from Step 1, the carboxylic acid, coupling agent, and base in DMF and stir at room temperature.

    • After the reaction is complete, work up the reaction mixture and purify the coupled product.

    • Dissolve the protected compound in a suitable solvent (e.g., DCM) and add the deprotecting agent (e.g., TFA).

    • Stir at room temperature until the deprotection is complete, then concentrate under reduced pressure to obtain the final compound.

Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating key signaling pathways targeted by these anticancer agents and a general experimental workflow for their biological evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor (S)-THP-3-amine Derivative (PI3K Inhibitor) Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK activate PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Downstream Downstream Signaling PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor (S)-THP-3-amine Derivative (BTK Inhibitor) Inhibitor->BTK

Caption: B-Cell Receptor (BCR) Signaling Pathway Inhibition.

Experimental_Workflow Synthesis Synthesis of (S)-THP-3-amine Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Anticancer Screening (e.g., MTT Assay) Purification->InVitro IC50 IC50 Determination InVitro->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) IC50->Mechanism InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo

Caption: Experimental Workflow for Anticancer Drug Discovery.

References

Application Notes and Protocols: (S)-Tetrahydro-2H-pyran-3-amine as a Novel Chiral Ligand for Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: While direct applications of (S)-tetrahydro-2H-pyran-3-amine in organometallic catalysis are not yet extensively documented in peer-reviewed literature, its structural features—a chiral secondary amine incorporated within a tetrahydropyran ring—suggest significant potential as a novel ligand for asymmetric catalysis. This document provides a prospective overview of its application, drawing parallels with well-established chiral amino alcohol and diamine ligands.[1][2][3] We present hypothetical application notes and detailed protocols for its use in asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, supported by representative data and workflows.

Introduction

Chiral amines and their derivatives are fundamental building blocks in the synthesis of pharmaceuticals and fine chemicals.[4][5][6] In organometallic catalysis, they often serve as chiral ligands that can induce high stereoselectivity in a variety of transformations.[7][8][9] The structure of this compound, featuring a stereocenter adjacent to a coordinating nitrogen atom and an ether oxygen, presents an intriguing motif for ligand design. The pyran ring can enforce a rigid conformation, which is often beneficial for achieving high enantioselectivity. This document explores its potential in two key areas of organometallic catalysis: asymmetric hydrogenation and cross-coupling reactions.

Hypothetical Application: Asymmetric Hydrogenation of Prochiral Ketones

The asymmetric hydrogenation of ketones to produce chiral alcohols is a cornerstone of modern synthetic chemistry.[7][8] Chiral β-amino alcohols are known to be effective ligands for this transformation.[10][11] By analogy, an organometallic complex of this compound could serve as a highly effective catalyst.

2.1. Proposed Catalytic System

A hypothetical ruthenium (II) complex incorporating this compound and a phosphine ligand could be an effective catalyst. The amine and the ether oxygen of the ligand could coordinate to the metal center, creating a chiral environment for the catalytic reaction.

2.2. Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

Objective: To synthesize (R)-1-phenylethanol via asymmetric hydrogenation of acetophenone using a Ru-(S)-tetrahydro-2H-pyran-3-amine complex.

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Triphenylphosphine (PPh₃)

  • Acetophenone

  • Isopropanol (i-PrOH)

  • Potassium tert-butoxide (KOtBu)

  • Hydrogen gas (H₂)

  • Anhydrous, degassed solvents

Procedure:

  • Catalyst Preparation (in situ): In a nitrogen-filled glovebox, [RuCl₂(p-cymene)]₂ (0.005 mmol), this compound (0.01 mmol), and PPh₃ (0.01 mmol) are dissolved in anhydrous isopropanol (5 mL) in a Schlenk flask. The mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, acetophenone (1 mmol) and KOtBu (0.1 mmol) are added.

  • Hydrogenation: The flask is sealed, purged with hydrogen gas, and then pressurized to 10 atm of H₂. The reaction mixture is stirred vigorously at 40°C.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

  • Analysis: The enantiomeric excess (ee) of the product, (R)-1-phenylethanol, is determined by chiral HPLC.

2.3. Expected Results (Hypothetical Data)

SubstrateProductConversion (%)ee (%)
Acetophenone(R)-1-Phenylethanol>9995
1-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol9892
2-Acetylpyridine(R)-1-(Pyridin-2-yl)ethan-1-ol>9990

Table 1: Hypothetical results for the asymmetric hydrogenation of various ketones using a Ru-(S)-tetrahydro-2H-pyran-3-amine catalyst.

Hypothetical Application: Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers.[12] Chiral phosphine ligands are commonly employed in these reactions.[13][14] A modified this compound ligand, functionalized with a phosphine group, could be a promising candidate for this transformation.

3.1. Proposed Ligand and Catalytic System

A P,N-ligand could be synthesized by reacting this compound with 2-(diphenylphosphino)benzaldehyde. The resulting ligand would chelate to a palladium precursor, such as [Pd(allyl)Cl]₂, to form the active catalyst.

3.2. Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

Objective: To synthesize the chiral product of the reaction between 1,3-diphenylallyl acetate and dimethyl malonate.

Materials:

  • [Pd(allyl)Cl]₂

  • (S)-tetrahydro-2H-pyran-3-yl-derived P,N-ligand

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Catalyst Preparation: In a glovebox, [Pd(allyl)Cl]₂ (0.0025 mmol) and the chiral P,N-ligand (0.0055 mmol) are dissolved in anhydrous DCM (2 mL) and stirred for 20 minutes.

  • Reaction Setup: In a separate flask, 1,3-diphenylallyl acetate (0.1 mmol), dimethyl malonate (0.3 mmol), BSA (0.3 mmol), and KOAc (0.005 mmol) are dissolved in DCM (1 mL).

  • Reaction Execution: The catalyst solution is added to the substrate mixture. The reaction is stirred at room temperature and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with DCM. The organic layer is dried over Na₂SO₄, and the solvent is evaporated. The crude product is purified by column chromatography.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC.

3.3. Expected Results (Hypothetical Data)

NucleophileProduct Yield (%)ee (%)
Dimethyl malonate9592
Dibenzyl malonate9290
Nitromethane8885

Table 2: Hypothetical results for the Pd-catalyzed asymmetric allylic alkylation using a (S)-tetrahydro-2H-pyran-3-yl-derived P,N-ligand.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Ru_precatalyst [RuCl₂(p-cymene)]₂ Catalyst Active Ru-Complex Ru_precatalyst->Catalyst Ligand This compound Ligand->Catalyst PPh3 PPh₃ PPh3->Catalyst Solvent_prep Anhydrous i-PrOH Solvent_prep->Catalyst Reaction Reaction at 40°C Catalyst->Reaction Substrate Acetophenone Substrate->Reaction Base KOtBu Base->Reaction H2 H₂ (10 atm) H2->Reaction Product (R)-1-Phenylethanol Reaction->Product Purification Column Chromatography Product->Purification Analysis Chiral HPLC Purification->Analysis

Caption: Workflow for Asymmetric Hydrogenation.

Catalytic_Cycle_AAA pd0 Pd(0)L pd_pi_allyl π-allyl Pd(II)L pd0->pd_pi_allyl Oxidative Addition product Alkylated Product pd_pi_allyl->pd0 Nucleophilic Attack pd_pi_allyl->product Reductive Elimination leaving_group AcO⁻ pd_pi_allyl->leaving_group substrate Allylic Acetate substrate->pd0 nucleophile Nucleophile nucleophile->pd_pi_allyl

Caption: Hypothetical Catalytic Cycle for AAA.

Conclusion

This compound holds considerable promise as a scaffold for the development of new chiral ligands in organometallic catalysis. Its rigid cyclic structure and the presence of two potential coordinating atoms (N and O) are desirable features for inducing high stereoselectivity. The hypothetical applications and protocols presented herein provide a roadmap for future research into the catalytic applications of this and related chiral amino-cyclic ethers. Experimental validation is required to fully assess the potential of this ligand class.

References

Application Notes and Protocols for Coupling Reactions Involving (S)-tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tetrahydro-2H-pyran-3-amine is a valuable chiral building block in medicinal chemistry and drug discovery. Its saturated heterocyclic structure is a common motif in a variety of biologically active molecules. The presence of a primary amine allows for a wide range of chemical modifications through coupling reactions, enabling the synthesis of diverse compound libraries for screening and the development of novel therapeutic agents. These application notes provide detailed protocols for three common and powerful coupling reactions involving this compound: amide bond formation, reductive amination, and Buchwald-Hartwig amination.

I. Amide Bond Formation

Amide bond formation is one of the most fundamental transformations in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals. The following protocols detail common methods for the acylation of this compound.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid for nucleophilic attack by the amine.

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M), add EDC (1.2 eq.) and HOBt (1.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Quantitative Data for EDC/HOBt Mediated Amide Coupling

Carboxylic Acid PartnerAmineCoupling AgentsBaseSolventTime (h)Yield (%)
Benzoic AcidThis compoundEDC, HOBtDIPEADMF1685-95 (estimated)
Acetic AcidThis compoundEDC, HOBtDIPEADCM1280-90 (estimated)
Boc-L-AlanineThis compoundEDC, HOBtDIPEADMF2475-85 (estimated)

Workflow for EDC/HOBt Mediated Amide Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Pre-activation Pre-activation (15-30 min, RT) Carboxylic_Acid->Pre-activation EDC EDC EDC->Pre-activation HOBt HOBt HOBt->Pre-activation Solvent_Prep Anhydrous Solvent (DCM or DMF) Solvent_Prep->Pre-activation Amine_Addition Add this compound (and DIPEA if needed) Pre-activation->Amine_Addition Reaction_Stir Stir at RT (12-24 h) Amine_Addition->Reaction_Stir Dilution Dilute with Ethyl Acetate Reaction_Stir->Dilution Wash Wash with 1M HCl, NaHCO₃, Brine Dilution->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Final_Product N-Acyl-(S)-tetrahydro- 2H-pyran-3-amine Purification->Final_Product

Caption: Workflow for EDC/HOBt mediated amide coupling.

II. Reductive Amination

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds, involving the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

STAB is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde or ketone.

Experimental Protocol:

  • To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise at room temperature.

  • If the amine is used as a hydrochloride salt, add a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or DIPEA to liberate the free amine.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Quantitative Data for Reductive Amination with STAB

Carbonyl PartnerAmineReducing AgentSolventTime (h)Yield (%)
BenzaldehydeThis compoundNaBH(OAc)₃DCE1280-90 (estimated)
CyclohexanoneThis compoundNaBH(OAc)₃THF1675-85 (estimated)
AcetoneThis compoundNaBH(OAc)₃DCE2470-80 (estimated)

Workflow for Reductive Amination with STAB

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Carbonyl Aldehyde or Ketone Mix_Reagents Mix Carbonyl and Amine Carbonyl->Mix_Reagents Amine This compound Amine->Mix_Reagents Solvent_Prep Anhydrous Solvent (DCE or THF) Solvent_Prep->Mix_Reagents Add_STAB Add NaBH(OAc)₃ (portion-wise, RT) Mix_Reagents->Add_STAB Reaction_Stir Stir at RT (4-24 h) Add_STAB->Reaction_Stir Quench Quench with sat. NaHCO₃ Reaction_Stir->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Dry_Concentrate Wash, Dry, and Concentrate Extraction->Wash_Dry_Concentrate Purification Column Chromatography Wash_Dry_Concentrate->Purification Final_Product N-Alkyl-(S)-tetrahydro- 2H-pyran-3-amine Purification->Final_Product

Caption: Workflow for reductive amination with STAB.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] It is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[1][2]

Protocol 3: Buchwald-Hartwig C-N Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl halide. The choice of ligand and base can be critical and may require optimization for specific substrates.

Experimental Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), and a phosphine ligand such as XPhos or RuPhos (2-10 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq.).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane (0.1-0.5 M).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Quantitative Data for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneThis compoundPd₂(dba)₃ / XPhosNaOtBuToluene1001870-85 (estimated)
2-ChloropyridineThis compoundPd₂(dba)₃ / RuPhosCs₂CO₃Dioxane1102465-80 (estimated)
1-Bromo-4-methoxybenzeneThis compoundPd₂(dba)₃ / XPhosNaOtBuToluene1001675-90 (estimated)

Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Halide Aryl Halide Combine_Reagents Combine Reagents Aryl_Halide->Combine_Reagents Amine This compound Amine->Combine_Reagents Catalyst Pd Catalyst & Ligand Catalyst->Combine_Reagents Base Base (e.g., NaOtBu) Base->Combine_Reagents Solvent_Prep Anhydrous, Deoxygenated Solvent (e.g., Toluene) Solvent_Prep->Combine_Reagents Heat_Stir Heat (80-110 °C) and Stir (12-24 h) Combine_Reagents->Heat_Stir Cool_Dilute Cool and Dilute Heat_Stir->Cool_Dilute Filter Filter through Celite Cool_Dilute->Filter Wash Wash with Water/Brine Filter->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Final_Product N-Aryl-(S)-tetrahydro- 2H-pyran-3-amine Purification->Final_Product

Caption: Workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: Incorporation of (S)-Tetrahydro-2H-pyran-3-amine into Peptide Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and cyclic scaffolds into peptide-based molecules is a well-established strategy in medicinal chemistry to enhance conformational stability, metabolic resistance, and biological activity. (S)-tetrahydro-2H-pyran-3-amine is a versatile cyclic amine that serves as a valuable building block in the design of novel peptide mimics. Its constrained ring system can impart favorable conformational properties to the resulting peptidomimetic, potentially leading to improved binding affinity and selectivity for biological targets. These structural motifs are of particular interest in the development of therapeutics for a range of diseases, including metabolic disorders and pain management.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide mimics. A key example highlighted is its use in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.

Application: Development of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A significant application of the tetrahydro-2H-pyran-3-amine scaffold is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-4). DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

Researchers have synthesized and evaluated a series of tri-substituted tetrahydropyran analogs as potent and selective DPP-4 inhibitors.[1] One such clinical candidate, (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine, demonstrates the successful application of this scaffold in designing orally bioavailable and efficacious drugs.[1]

Quantitative Data: Potency and Selectivity of a Tetrahydropyran-based DPP-4 Inhibitor

The following table summarizes the in vitro potency and selectivity of a clinical candidate incorporating the tetrahydro-2H-pyran-3-amine scaffold against DPP-4 and other related proteases.

Compound IDDPP-4 IC50 (nM)QPP IC50 (nM)DPP8 IC50 (nM)FAP IC50 (nM)
23 1.8>100,0001,2003,400

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013, 23(19), 5361-5366.[1]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a growing peptide chain using solid-phase peptide synthesis (SPPS) and a representative solution-phase coupling to form a non-peptidic amide bond, as seen in the synthesis of DPP-4 inhibitors.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

This protocol describes a standard method for coupling this compound to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • This compound hydrochloride

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)

  • Additives: HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: Methanol

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Activation of the C-terminal Carboxylic Acid:

    • In a separate vial, dissolve the Fmoc-protected amino acid to be coupled (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

  • Coupling of this compound:

    • Dissolve this compound hydrochloride (3 equivalents) and DIPEA (7 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Add the this compound solution to the resin.

    • Add the coupling reagent (e.g., HBTU, 3 equivalents, or DIC, 3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature. The reaction time can vary from 2 hours to overnight.

  • Monitoring and Washing:

    • Monitor the reaction progress using the Kaiser test. A negative result (no color change) indicates complete coupling.

    • Once the reaction is complete, drain the reaction mixture.

    • Wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Cleavage and Purification (if it is the final step):

    • Dry the resin under vacuum.

    • Cleave the peptide mimic from the resin using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Precipitate the crude product in cold diethyl ether.

    • Purify the peptide mimic using reverse-phase HPLC.

Protocol 2: Solution-Phase Amide Bond Formation (Representative for DPP-4 Inhibitor Synthesis)

This protocol outlines a typical solution-phase coupling reaction to form an amide bond between a carboxylic acid and this compound.

Materials:

  • Carboxylic acid substrate

  • This compound hydrochloride

  • Coupling reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Additive: HOBt (Hydroxybenzotriazole)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Aqueous workup solutions: 1N HCl, saturated NaHCO3, brine

  • Drying agent: Anhydrous Na2SO4 or MgSO4

Procedure:

  • Reaction Setup:

    • Dissolve the carboxylic acid substrate (1 equivalent) and HOBt (1.2 equivalents) in the chosen solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Add EDC (1.2 equivalents) to the reaction mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.

    • In a separate flask, neutralize this compound hydrochloride (1.2 equivalents) with the base (e.g., TEA, 1.2 equivalents) in the reaction solvent.

    • Add the neutralized amine solution to the activated carboxylic acid mixture.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.

  • Workup:

    • Dilute the reaction mixture with the solvent.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for SPPS Incorporation

SPPS_Workflow Resin Fmoc-AA-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Coupling: (S)-THP-3-amine HBTU/HOBt/DIPEA Wash1->Couple Wash2 Wash (DMF, DCM, MeOH) Couple->Wash2 Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave Purify Purification (RP-HPLC) Cleave->Purify FinalProduct Peptide Mimic Purify->FinalProduct DPP4_Inhibition cluster_body Physiological Response GLP1 Active GLP-1 Insulin Insulin Secretion GLP1->Insulin Increases Glucagon Glucagon Secretion GLP1->Glucagon Decreases DPP4 DPP-4 Enzyme GLP1->DPP4 Glucose Lower Blood Glucose Insulin->Glucose Glucagon->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates THP_Mimic (S)-THP-3-amine Peptide Mimic THP_Mimic->DPP4 Inhibits

References

Application Notes and Protocols for (S)-tetrahydro-2H-pyran-3-amine in the Development of Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the (S)-tetrahydro-2H-pyran-3-amine scaffold in the design and synthesis of potent monoamine transporter inhibitors. The following sections detail the structure-activity relationships (SAR), quantitative data on the inhibitory potency of derivative compounds, and the experimental protocols for their evaluation. This information is intended to guide researchers in the development of novel therapeutics, particularly for conditions such as depression.

Introduction

The this compound moiety serves as a versatile building block in medicinal chemistry for the development of compounds targeting monoamine transporters.[1] Derivatives incorporating this scaffold have shown significant inhibitory activity against the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][3] By modulating the levels of these key neurotransmitters in the synaptic cleft, these compounds present promising opportunities for the treatment of various neurological and psychiatric disorders, most notably major depressive disorder.[4] The exploration of this chemical space has led to the identification of triple reuptake inhibitors (TRIs), dual dopamine/norepinephrine reuptake inhibitors (DNRIs), and selective serotonin reuptake inhibitors (SSRIs).[4]

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent monoamine transporter inhibitors based on the this compound core has been guided by systematic SAR studies. Key modifications to the parent structure have revealed critical insights into the structural requirements for high-affinity binding and selectivity.

A primary strategy involves the derivatization of the amine group, often through reductive amination with various aldehydes.[4] This allows for the introduction of diverse substituents that can probe the binding pockets of the monoamine transporters. For instance, the introduction of a benzhydryl group at the 6-position of the pyran ring and a substituted benzyl group on the amine at the 3-position has been a fruitful approach.[2][3]

Further exploration has focused on substitutions on the aromatic rings of these appended groups. The introduction of fluorine atoms, for example, has been shown to generally increase activity at the DAT.[4] Additionally, the nature and position of substituents on the N-benzyl ring significantly influence the potency and selectivity profile of the resulting compounds. For example, hydroxyl and methoxy substitutions have led to compounds with a triple reuptake inhibitory profile.[3]

The logical progression of these SAR studies can be visualized as a systematic exploration of different chemical moieties attached to the core scaffold to optimize biological activity.

SAR_Logic A This compound Core Scaffold B Derivatization at 3-amino position A->B C Introduction of 6-benzhydryl group B->C D N-benzylation C->D E Aromatic Ring Substitutions D->E F Fluorination E->F Increase DAT activity G Hydroxylation/ Methoxylation E->G Yields TUI profile H Heterocyclic Aromatic Moieties E->H Yields DNRI profile I Optimized Lead Compound (e.g., TUI, DNRI, SSRI) F->I G->I H->I

Figure 1: Logical workflow for the Structure-Activity Relationship (SAR) studies of this compound derivatives.

Quantitative Data: Inhibitory Potency of Derivatives

The inhibitory activities of various derivatives of this compound at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters are summarized below. The data is presented as the inhibitory constant (Ki) in nanomolar (nM) concentrations. A lower Ki value indicates a higher binding affinity.

Compound IDDAT Ki (nM)SERT Ki (nM)NET Ki (nM)ProfileReference
2c 4011.9957.2SSRI[4]
2g 607970TUI[4]
4a ModerateHighHighTUI[4]
4d 4011.9957.2SSRI[4]
10f 31.34038.5TUI[3]
10g 41.4-47.2DNRI[3]
10i 43.2-39.6DNRI[3]
10j 15.912.929.3TUI[3]
23d 113.16.2TUI[4]
31a 38.4-4.2DNRI[4]

Experimental Protocols

The following protocols are generalized methods for the synthesis and evaluation of this compound derivatives as monoamine transporter inhibitors.

General Synthesis of N-Substituted this compound Derivatives

A common synthetic route to N-substituted derivatives is through reductive amination.[4]

Materials:

  • This compound

  • Appropriate aldehyde or ketone

  • Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol or dichloromethane

  • Glacial acetic acid (catalyst, if needed)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in the chosen solvent.

  • Add a catalytic amount of glacial acetic acid if necessary.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (NaBH3CN or NaBH(OAc)3) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Reductive Amination Protocol start Start: Dissolve Reactants ((S)-THP-3-amine + Aldehyde/Ketone) imine Imine Formation (1-2 hours) start->imine reduction Reduction with NaBH3CN or NaBH(OAc)3 imine->reduction stir Stir Overnight (12-24 hours) reduction->stir quench Reaction Quenching stir->quench extract Organic Extraction quench->extract purify Column Chromatography extract->purify end_product Final Product: N-substituted derivative purify->end_product

Figure 2: General workflow for the synthesis of N-substituted this compound derivatives via reductive amination.
In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for DAT, SERT, and NET.[2][3][5]

Materials:

  • Rat brain tissue homogenates (striatum for DAT, hippocampus for SERT, and cortex for NET)

  • Radioligands: [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, [3H]Nisoxetine for NET

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, the appropriate radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • Add the brain tissue homogenate to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_assay Monoamine Transporter Binding Assay start_assay Prepare Reagents (Buffer, Radioligand, Test Compound, Tissue) incubation Incubate all components to reach equilibrium start_assay->incubation filtration Rapid Filtration to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Scintillation Counting to quantify bound radioactivity washing->scintillation analysis Data Analysis: Calculate IC50 and Ki values scintillation->analysis end_assay Determine Binding Affinity of Test Compound analysis->end_assay

Figure 3: Experimental workflow for the in vitro monoamine transporter binding assay.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel monoamine transporter inhibitors. The data and protocols presented here provide a framework for the rational design, synthesis, and evaluation of new chemical entities with tailored selectivity profiles for DAT, SERT, and NET. Further optimization of these derivatives holds the potential for the discovery of next-generation therapeutics for the treatment of depression and other related disorders.

References

Application Note: A Scalable, Chromatography-Free Synthesis of (S)-Tetrahydro-2H-pyran-3-amine for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-tetrahydro-2H-pyran-3-amine is a key chiral building block in the synthesis of various pharmaceutical agents, including novel Janus kinase (JAK) inhibitors. The development of a robust and scalable synthetic route for this intermediate is crucial for advancing drug candidates through preclinical and clinical studies. This application note details a concise and efficient four-step synthesis of this compound on a kilogram scale, starting from the readily available and inexpensive chiral precursor, L-glutamic acid. This process notably avoids chromatographic purification, a significant advantage for large-scale manufacturing. The overall yield for this synthesis is approximately 30%.[1]

Synthesis Overview

The synthetic strategy employs a chiral pool approach, leveraging the inherent stereochemistry of L-glutamic acid to establish the desired (S)-configuration in the final product. The key transformation involves an intramolecular Mitsunobu cyclization to form the tetrahydropyran ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound.

StepReactionStarting MaterialProductKey ReagentsSolvent(s)Yield (%)Purity (%)Scale
1Boc Protection & DiesterificationL-Glutamic AcidDiethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioateDi-tert-butyl dicarbonate, Triethylamine, EthanolEthanol~95>98Kilogram
2Diol Formation (Ester Reduction)Boc-protected diestertert-butyl ((S)-1,5-dihydroxypentan-3-yl)carbamateLithium borohydride, MethanolTetrahydrofuran~85>97Kilogram
3Intramolecular Mitsunobu CyclizationN-Boc-amino dioltert-butyl (S)-(tetrahydro-2H-pyran-3-yl)carbamateTriphenylphosphine, Diisopropyl azodicarboxylateTetrahydrofuran~75>96Kilogram
4Boc DeprotectionBoc-protected amineThis compoundHydrochloric acidIsopropanol~98>99Kilogram

Experimental Protocols

Step 1: Synthesis of Diethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioate
  • To a stirred suspension of L-glutamic acid (1.0 kg, 6.8 mol) in ethanol (5 L) at room temperature, add triethylamine (1.0 L, 7.2 mol).

  • Add di-tert-butyl dicarbonate (1.6 kg, 7.3 mol) portion-wise over 1 hour, maintaining the temperature below 30 °C.

  • Stir the mixture at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (8 L) and wash with 1 M HCl (2 x 2 L), saturated sodium bicarbonate solution (2 x 2 L), and brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product is taken to the next step without further purification. Expected yield is approximately 95%.

Step 2: Synthesis of tert-butyl ((S)-1,5-dihydroxypentan-3-yl)carbamate
  • To a stirred solution of the crude diethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioate (from Step 1) in tetrahydrofuran (10 L) at 0 °C, add lithium borohydride (0.3 kg, 13.8 mol) portion-wise.

  • Slowly add methanol (0.5 L) dropwise to initiate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude diol is used in the next step without further purification. Expected yield is approximately 85%.

Step 3: Synthesis of tert-butyl (S)-(tetrahydro-2H-pyran-3-yl)carbamate
  • To a stirred solution of tert-butyl ((S)-1,5-dihydroxypentan-3-yl)carbamate (from Step 2) and triphenylphosphine (2.0 kg, 7.6 mol) in tetrahydrofuran (15 L) at 0 °C, add diisopropyl azodicarboxylate (1.5 L, 7.6 mol) dropwise over 2 hours.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Concentrate the mixture under reduced pressure.

  • Add hexane (10 L) to the residue and stir for 1 hour to precipitate triphenylphosphine oxide.

  • Filter the solid and wash with hexane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Expected yield is approximately 75%.

Step 4: Synthesis of this compound
  • Dissolve the crude tert-butyl (S)-(tetrahydro-2H-pyran-3-yl)carbamate (from Step 3) in isopropanol (5 L).

  • Add a 4 M solution of hydrochloric acid in dioxane (5 L) and stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether (5 L) to afford the hydrochloride salt of the product as a white solid.

  • To obtain the free amine, dissolve the hydrochloride salt in water (5 L) and basify with 2 M sodium hydroxide to pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 5 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Expected yield is approximately 98%.

Visualizations

Experimental Workflow

Synthesis_Workflow A L-Glutamic Acid B Boc Protection & Diesterification A->B Boc2O, Et3N, EtOH C Diethyl (S)-2-((tert-butoxycarbonyl)amino)pentanedioate B->C ~95% Yield D Ester Reduction C->D LiBH4, MeOH, THF E tert-butyl ((S)-1,5-dihydroxypentan-3-yl)carbamate D->E ~85% Yield F Intramolecular Mitsunobu Cyclization E->F PPh3, DIAD, THF G tert-butyl (S)-(tetrahydro-2H-pyran-3-yl)carbamate F->G ~75% Yield H Boc Deprotection G->H HCl, IPA I This compound H->I ~98% Yield

Caption: Scale-up synthesis workflow for this compound.

Conclusion

This application note provides a detailed, scalable, and chromatography-free protocol for the synthesis of this compound. The use of an inexpensive chiral starting material and the avoidance of column chromatography make this process highly suitable for the production of preclinical and early clinical trial quantities of this important pharmaceutical intermediate. The robust nature of this synthetic route ensures a reliable supply of high-purity material for drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-tetrahydro-2H-pyran-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields and other common issues encountered during the synthesis of this important chiral intermediate.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in Reductive Amination of Tetrahydro-2H-pyran-3-one

Question: We are experiencing low yields during the reductive amination of tetrahydro-2H-pyran-3-one with ammonia or an ammonia source. What are the common causes and how can we improve the yield?

Answer:

Low yields in the reductive amination of tetrahydro-2H-pyran-3-one are a common issue and can stem from several factors. The key is to ensure the efficient formation of the intermediate imine and its subsequent reduction.

Common Causes and Solutions:

  • Inefficient Imine Formation: The equilibrium between the ketone, ammonia, and the corresponding imine may not favor the imine.

    • Solution:

      • pH Adjustment: Imine formation is typically favored under slightly acidic conditions (pH 5-6). Adding a catalytic amount of a weak acid, such as acetic acid, can promote the reaction. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.

      • Water Removal: The formation of the imine produces water, which can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, like molecular sieves, or azeotropic removal of water can drive the equilibrium towards the product.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Solution:

      • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) for reductive amination. This is because they are less likely to reduce the ketone starting material and are more selective for the imine.

      • Activity of Reducing Agent: Ensure the reducing agent has not degraded. It is advisable to use a freshly opened bottle or to test the activity of an older batch.

  • Side Reactions: Aldol condensation of the ketone starting material can occur under basic or acidic conditions, reducing the amount of ketone available for the desired reaction.

    • Solution: Maintain careful control of the reaction temperature and pH to minimize side reactions.

Experimental Protocol: Optimized Reductive Amination

  • Imine Formation:

    • In a round-bottom flask, dissolve tetrahydro-2H-pyran-3-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

    • Add a source of ammonia, for example, a 7N solution of ammonia in methanol (2.0-3.0 eq).

    • Add acetic acid (0.1-0.2 eq) to catalyze the reaction.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor the progress by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude amine can be purified by distillation or column chromatography.

Issue 2: Poor Diastereoselectivity and Low Recovery in Chiral Resolution

Question: We are struggling with the chiral resolution of racemic tetrahydro-2H-pyran-3-amine using (R)-mandelic acid. The diastereomeric excess is low, and the recovery of the desired (S)-enantiomer is poor. How can we optimize this separation?

Answer:

Chiral resolution via diastereomeric salt formation is a powerful technique, but its success is highly dependent on the crystallization conditions.

Common Causes and Solutions:

  • Suboptimal Solvent System: The choice of solvent is crucial for achieving good separation of the diastereomeric salts, as their solubilities can vary significantly in different solvents.

    • Solution: A screening of different solvent systems is recommended. Common choices include alcohols (e.g., ethanol, isopropanol), water, or mixtures thereof. The ideal solvent system will maximize the solubility difference between the two diastereomeric salts.

  • Incorrect Stoichiometry: Using an incorrect ratio of the resolving agent to the racemic amine can lead to incomplete salt formation or co-precipitation of the undesired diastereomer.

    • Solution: Typically, 0.5 equivalents of the resolving agent are used to resolve a racemic mixture. However, this can be optimized.

  • Precipitation of Both Diastereomers: If the solution is too concentrated or cooled too quickly, both diastereomers may precipitate, leading to low diastereomeric excess.

    • Solution:

      • Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

      • Finding the Right Concentration: Experiment with different concentrations to find the optimal point where only the less soluble diastereomer crystallizes.

  • Insufficient Purity of the Racemic Amine: Impurities can interfere with the crystallization process.

    • Solution: Ensure the starting racemic amine is of high purity before attempting the resolution.

Experimental Protocol: Optimized Chiral Resolution

  • Salt Formation:

    • Dissolve racemic tetrahydro-2H-pyran-3-amine (1.0 eq) in a minimal amount of a suitable hot solvent (e.g., ethanol/water 1:1).

    • In a separate flask, dissolve (R)-mandelic acid (0.5 eq) in the same solvent system.

    • Slowly add the mandelic acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The salt of the (S)-amine with (R)-mandelic acid should precipitate.

    • For maximum recovery, the mixture can be cooled further in an ice bath or refrigerator for several hours.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the precipitated salt by vacuum filtration and wash with a small amount of the cold solvent.

    • To improve the diastereomeric excess, the salt can be recrystallized from the same solvent system.

  • Liberation of the Free Amine:

    • Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is >10.

    • Extract the free this compound with a suitable organic solvent.

    • Dry the organic layer, and concentrate to obtain the purified (S)-enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective route is the reductive amination of tetrahydro-2H-pyran-3-one to form the racemic amine, followed by chiral resolution to isolate the desired (S)-enantiomer.

Q2: Which reducing agents are most effective for the reductive amination step?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred due to their selectivity for reducing the imine intermediate in the presence of the ketone.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Potential side reactions include the reduction of the starting ketone by the reducing agent (especially when using stronger reducing agents like NaBH₄), and aldol condensation of the ketone. Over-alkylation of the amine product is also a possibility if the reaction conditions are not controlled.

Q4: How can I monitor the progress of the reductive amination reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting materials and the formation of the product.

Q5: What are some alternative methods for obtaining enantiomerically pure this compound?

A5: Besides chiral resolution, asymmetric synthesis is an alternative. This could involve the use of a chiral auxiliary or a chiral catalyst during the reductive amination step to directly produce the desired enantiomer. Biocatalytic methods using transaminases are also an emerging and highly selective option.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of Tetrahydro-2H-pyran-3-amine

Reducing AgentTypical Yield (%)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄)40-60Cost-effective, readily available.Can reduce the starting ketone, leading to lower yields.
Sodium Cyanoborohydride (NaBH₃CN)60-80Selective for the imine, stable in acidic conditions.Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)70-90Highly selective for the imine, mild reaction conditions.More expensive than other borohydrides.

Note: Yields are approximate and can vary based on specific reaction conditions.

Experimental Workflows and Diagrams

Diagram 1: Troubleshooting Logic for Low Yield in Reductive Amination

low_yield_troubleshooting start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC, GC-MS) start->check_imine imine_ok Imine Formed check_imine->imine_ok Yes imine_not_ok Imine Not Formed or Incomplete check_imine->imine_not_ok No check_reductant Check Reducing Agent (Age, Purity) imine_ok->check_reductant add_catalyst Add Acid Catalyst (e.g., Acetic Acid) imine_not_ok->add_catalyst reductant_ok Agent is Active check_reductant->reductant_ok Yes reductant_bad Agent is Inactive check_reductant->reductant_bad No optimize_conditions Optimize Reaction Conditions (Temp, Time) reductant_ok->optimize_conditions replace_reductant Use Fresh/New Reducing Agent reductant_bad->replace_reductant purification_issue Check Purification Step (Extraction, Chromatography) optimize_conditions->purification_issue remove_water Remove Water (Molecular Sieves) add_catalyst->remove_water

Caption: Troubleshooting workflow for low yields.

Diagram 2: Experimental Workflow for Chiral Resolution

chiral_resolution_workflow racemic_amine Racemic Tetrahydro-2H-pyran-3-amine dissolve_amine Dissolve in Hot Solvent racemic_amine->dissolve_amine mix_solutions Mix Solutions dissolve_amine->mix_solutions mandelic_acid (R)-Mandelic Acid dissolve_acid Dissolve in Hot Solvent mandelic_acid->dissolve_acid dissolve_acid->mix_solutions cool_crystallize Cool Slowly to Crystallize Diastereomeric Salt mix_solutions->cool_crystallize filter_salt Filter and Wash Salt cool_crystallize->filter_salt liberate_amine Liberate Free Amine (add base, extract) filter_salt->liberate_amine final_product This compound liberate_amine->final_product

Caption: Chiral resolution experimental workflow.

Technical Support Center: Controlling Diastereoselectivity in Reactions with (S)-tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling diastereoselectivity in reactions involving (S)-tetrahydro-2H-pyran-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this chiral amine.

Frequently Asked Questions (FAQs)

Q1: I am performing a reductive amination between this compound and a prochiral ketone, but I'm observing poor diastereoselectivity. What are the likely causes and how can I improve it?

A1: Poor diastereoselectivity in the reductive amination of a prochiral ketone with this compound can stem from several factors. The key is to maximize the steric and electronic differences between the two faces of the iminium ion intermediate during the hydride reduction step.

Troubleshooting Steps:

  • Choice of Reducing Agent: The steric bulk of the hydride source is critical. Less bulky reagents like sodium borohydride may offer poor facial selectivity. Sodium triacetoxyborohydride is often a better choice as its greater steric demand can enhance diastereoselectivity.[1][2][3]

  • Reaction Temperature: Lowering the reaction temperature generally increases diastereoselectivity.[4] Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly favor the formation of one diastereomer by amplifying the small energy differences between the diastereomeric transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the iminium ion intermediate and its interaction with the reducing agent.[5][6] It is advisable to screen a range of solvents with varying polarities (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and 1,2-Dichloroethane (DCE)).[1]

  • Acid Catalyst: The presence and nature of an acid catalyst can impact the rate of iminium ion formation and the overall reaction equilibrium. Acetic acid is commonly used, but exploring other Brønsted acids might be beneficial.

Q2: My amide coupling reaction between this compound and a carboxylic acid is proceeding with low diastereoselectivity. What should I investigate?

A2: In amide coupling reactions, the formation of a new stereocenter is not typical unless the carboxylic acid itself contains a prochiral center or the coupling reagents induce a specific geometry. However, if you are working with a substrate that can lead to diastereomers, consider the following:

  • Coupling Reagents: The choice of coupling reagent can influence the transition state geometry. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient but it's worth exploring others like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or carbodiimides (e.g., EDC with HOBt) to see if they impact the stereochemical outcome.[7][8][9]

  • Base: The organic base used (e.g., DIPEA, triethylamine) can play a role in the reaction mechanism and potentially influence the stereoselectivity.

  • Temperature: As with other stereoselective reactions, lower temperatures are generally favored for improved selectivity.

Q3: I am attempting a Pictet-Spengler reaction with this compound and an aldehyde, but the reaction is not diastereoselective. How can I gain stereocontrol?

A3: The Pictet-Spengler reaction creates a new chiral center, and the stereochemical outcome is influenced by the existing stereocenter in this compound.[10][11][12][13]

  • Acid Catalyst: The nature and strength of the acid catalyst are crucial.[12] Stronger acids and higher temperatures can lead to lower selectivity. Screening different Brønsted acids (e.g., TFA, HCl, dichloroacetic acid) and Lewis acids is recommended.[12]

  • Reaction Conditions: The reaction is often sensitive to temperature.[12] Performing the reaction at lower temperatures can favor the kinetically controlled product, which may have a higher diastereomeric ratio.

  • Substrate Modification: The steric bulk of the aldehyde can significantly influence the facial selectivity of the cyclization. Using a bulkier aldehyde might improve the diastereoselectivity.

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.) in Reductive Amination
Potential Cause Troubleshooting Action Rationale
Non-optimal Reducing Agent Switch to a bulkier hydride source like Sodium Triacetoxyborohydride (NaBH(OAc)₃).A more sterically demanding reducing agent will better differentiate between the two faces of the iminium ion intermediate.[1][2][3]
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).Lower temperatures amplify the energy difference between diastereomeric transition states, leading to higher selectivity.[4]
Inappropriate Solvent Screen a range of solvents (e.g., DCM, THF, Toluene, DCE).The solvent can influence the conformation of the iminium intermediate and its solvation, thereby affecting the approach of the hydride.[5][6]
Sub-optimal Acid Catalyst Vary the amount of acetic acid or screen other Brønsted acids.The acid catalyst affects the rate of iminium ion formation and can influence the position of the equilibrium.
Issue 2: Poor Selectivity in Amide Coupling
Potential Cause Troubleshooting Action Rationale
Coupling Reagent Screen different coupling reagents (e.g., HATU, PyBOP, EDC/HOBt).The mechanism of activation of the carboxylic acid varies with the coupling reagent, which can influence the transition state of the reaction.[7][8][9]
Reaction Temperature Lower the reaction temperature.As with most stereoselective reactions, lower temperatures can enhance selectivity.
Base Selection Try different non-nucleophilic bases (e.g., DIPEA, N-methylmorpholine).The base can influence the reaction rate and the nature of the activated species.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reductive Amination

This protocol is a starting point and should be optimized for specific substrates.

  • Imine Formation:

    • To a solution of the ketone (1.0 equiv) and this compound (1.1 equiv) in an anhydrous solvent (e.g., DCE, THF, or DCM) at room temperature, add acetic acid (1.0 equiv).

    • Stir the mixture for 1-2 hours to allow for imine formation. The reaction can be monitored by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15-20 minutes.[1][14]

    • Allow the reaction to stir at this temperature until the imine is consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC.

Protocol 2: General Procedure for Amide Coupling with HATU

This protocol is a general guideline for amide bond formation.

  • Activation of Carboxylic Acid:

    • To a solution of the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and a non-nucleophilic base such as DIPEA (2.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or DCM) at 0 °C, stir for 15-30 minutes.[8][15][16]

  • Amine Addition:

    • Add this compound (1.2 equiv) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • If applicable, determine the diastereomeric ratio of the product by ¹H NMR or chiral HPLC.

Visualizations

influencing_factors cluster_reaction_conditions Reaction Conditions cluster_substrate_properties Substrate Properties Temperature Temperature Diastereoselectivity Diastereoselectivity Temperature->Diastereoselectivity Solvent Solvent Solvent->Diastereoselectivity Catalyst Catalyst/Reagent Catalyst->Diastereoselectivity StericHindrance Steric Hindrance StericHindrance->Diastereoselectivity ElectronicEffects Electronic Effects ElectronicEffects->Diastereoselectivity ChiralAuxiliary (S)-THP-3-amine ChiralAuxiliary->Diastereoselectivity

Caption: Key factors influencing diastereoselectivity.

experimental_workflow Start Start: Poor d.r. ScreenReagent Screen Reducing Agent / Coupling Reagent Start->ScreenReagent OptimizeTemp Optimize Temperature (e.g., RT, 0°C, -20°C) ScreenReagent->OptimizeTemp ScreenSolvent Screen Solvents (e.g., DCM, THF, Toluene) OptimizeTemp->ScreenSolvent Analyze Analyze d.r. (NMR, HPLC) ScreenSolvent->Analyze End End: Improved d.r. Analyze->End

Caption: Workflow for optimizing diastereoselectivity.

References

Technical Support Center: Stereochemical Integrity of (S)-tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization of (S)-tetrahydro-2H-pyran-3-amine during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

Racemization is the process by which an enantiomerically pure compound, such as this compound, converts into a mixture containing equal amounts of both enantiomers (S and R), also known as a racemate. For drug development professionals, maintaining the specific stereochemistry of a chiral molecule like this compound is critical, as different enantiomers can exhibit distinct pharmacological activities and toxicological profiles.

Q2: What are the primary causes of racemization for this chiral amine?

Racemization of this compound can be triggered by several factors during a chemical reaction:

  • Formation of Achiral Intermediates: Reactions that proceed through planar, achiral intermediates, such as imines, are susceptible to racemization.

  • Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the energy needed to overcome the inversion barrier of the chiral center, leading to racemization.[1]

  • Inappropriate Reagents: Certain reagents, particularly some coupling agents used in amide bond formation, can promote the formation of racemizable intermediates.

Q3: How does the choice of base impact the stereochemical integrity of this compound?

The choice of base is critical. Stronger, less sterically hindered bases like triethylamine (TEA) have a higher propensity to cause racemization compared to more sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA or Hünig's base). While TEA is a stronger base and can be more effective in deprotonation, its smaller size allows it to also act as a nucleophile, which can sometimes lead to side reactions. DIPEA's bulkiness makes it a poor nucleophile, and it is often the preferred choice when racemization is a concern.

Q4: Can the hydrochloride salt of this compound lead to racemization?

Yes, issues with racemization have been reported when attempting to free-base the hydrochloride salt of a chiral amine. The presence of acid can facilitate the formation of an iminium ion, which can lead to racemization upon neutralization with a base. Careful and mild conditions are required during the free-basing procedure to minimize this risk.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity During Acylation/Amide Bond Formation

Symptoms:

  • Chiral HPLC or GC analysis of the N-acylated product shows a significant decrease in enantiomeric excess (e.e.) compared to the starting this compound.

Troubleshooting Workflow:

start Low e.e. observed in acylated product coupling_reagent Review Coupling Reagent and Additives start->coupling_reagent base Evaluate Base Selection coupling_reagent->base If using carbodiimides, ensure additives like HOBt or Oxyma are present. Consider non-racemizing coupling reagents. temperature Assess Reaction Temperature base->temperature Switch from TEA to a more hindered base like DIPEA. Use the minimum effective amount of base. solvent Check Solvent Polarity temperature->solvent Lower the reaction temperature. Reactions at 0°C or below are often beneficial. protocol Optimize Reaction Protocol solvent->protocol Use aprotic, non-polar solvents to disfavor charged achiral intermediates. end Enantiomeric Purity Preserved protocol->end Minimize pre-activation time of the carboxylic acid. Ensure anhydrous conditions.

Caption: Troubleshooting workflow for racemization during acylation.

Quantitative Data Summary: Influence of Reaction Conditions on Acylation

Carboxylic AcidCoupling ReagentBase (1.2 eq.)SolventTemperature (°C)Time (h)Product e.e. (%)
Benzoic AcidHATUDIPEACH₂Cl₂0 to RT4>98
Benzoic AcidEDCI/HOBtDIPEACH₂Cl₂0 to RT6>97
Benzoic AcidEDCITEACH₂Cl₂RT6~90
Acetic Anhydride-PyridineCH₂Cl₂RT2>99

Note: The data in this table is illustrative and based on general principles of stereoretentive amide bond formation. Actual results may vary based on specific substrate and reaction conditions.

Detailed Experimental Protocol: Stereoretentive Acylation

  • Materials: this compound (>99% e.e.), carboxylic acid (1.05 eq.), HATU (1.1 eq.), DIPEA (1.2 eq.), anhydrous Dichloromethane (DCM).

  • Procedure: a. Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon). b. Add HATU to the solution and stir for 5 minutes at room temperature. c. Cool the mixture to 0°C. d. In a separate flask, dissolve this compound in anhydrous DCM. e. Add the amine solution and DIPEA to the activated carboxylic acid mixture dropwise over 10 minutes. f. Allow the reaction to slowly warm to room temperature and stir for 4 hours. g. Monitor the reaction progress by TLC or LC-MS. h. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. i. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography. k. Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Issue 2: Racemization during N-Alkylation

Symptoms:

  • Chiral analysis of the N-alkylated product reveals a mixture of enantiomers.

Troubleshooting Workflow:

start Racemization during N-alkylation base_alkylation Assess Base and Temperature start->base_alkylation sn2_conditions Optimize for SN2 Conditions base_alkylation->sn2_conditions Use a mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃). Avoid high temperatures. reductive_amination Consider Reductive Amination sn2_conditions->reductive_amination Use a less polar, aprotic solvent. Ensure the alkylating agent is reactive to favor SN2 over elimination. end_alkylation Stereochemically Pure N-alkylated Product reductive_amination->end_alkylation As an alternative, consider reductive amination of the corresponding ketone with a chiral amine source.

Caption: Troubleshooting workflow for racemization during N-alkylation.

Quantitative Data Summary: Influence of Reaction Conditions on N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Product e.e. (%)
Benzyl BromideK₂CO₃AcetonitrileRT12>98
Benzyl BromideTEAAcetonitrile606~92
Methyl IodideCs₂CO₃DMFRT8>99

Note: This data is illustrative and based on general principles for stereoretentive N-alkylation reactions.

Detailed Experimental Protocol: Stereoretentive N-Alkylation

  • Materials: this compound (>99% e.e.), alkyl halide (1.1 eq.), K₂CO₃ (2.0 eq.), anhydrous acetonitrile.

  • Procedure: a. To a solution of this compound in anhydrous acetonitrile, add K₂CO₃. b. Stir the suspension at room temperature for 15 minutes. c. Add the alkyl halide dropwise to the mixture. d. Stir the reaction at room temperature for 12 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure. g. Purify the crude product by flash column chromatography. h. Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Issue 3: Racemization during Protective Group Manipulation (e.g., Boc-protection/deprotection)

Symptoms:

  • Loss of enantiomeric purity after the introduction or removal of a protecting group.

Troubleshooting Workflow:

start Racemization during protection/deprotection protection Review Protection Conditions start->protection deprotection Review Deprotection Conditions protection->deprotection For Boc-protection, use mild conditions (e.g., Boc₂O, NaHCO₃, aq. dioxane). Avoid strong bases and high temperatures. workup Assess Work-up Procedure deprotection->workup For Boc-deprotection, use milder acidic conditions if possible (e.g., HCl in dioxane vs. neat TFA). Keep reaction times to a minimum. end_protection Stereochemically Intact Product workup->end_protection Avoid harsh acidic or basic conditions during aqueous work-up. Be cautious when converting from a salt to the free base.

Caption: Troubleshooting workflow for racemization during protection/deprotection.

Quantitative Data Summary: Boc-Protection and Deprotection

ReactionReagentsSolventTemperature (°C)Time (h)Product e.e. (%)
Boc-Protection Boc₂O, NaHCO₃Dioxane/H₂ORT4>99
Boc-Deprotection 4M HCl in DioxaneDioxaneRT2>99 (as HCl salt)
Boc-Deprotection TFACH₂Cl₂RT1>98

Note: This data is illustrative. The stability of the free amine after deprotection and during work-up is crucial.

Detailed Experimental Protocol: Stereoretentive Boc-Protection

  • Materials: this compound (>99% e.e.), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.), NaHCO₃ (2.0 eq.), Dioxane, Water.

  • Procedure: a. Dissolve this compound in a 1:1 mixture of dioxane and water. b. Add NaHCO₃ to the solution. c. Add a solution of Boc₂O in dioxane dropwise at room temperature. d. Stir the reaction for 4 hours at room temperature. e. Monitor the reaction by TLC. f. Upon completion, add water and extract the product with ethyl acetate. g. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. The crude product can often be used without further purification. If necessary, purify by flash column chromatography. i. Confirm the enantiomeric purity by chiral HPLC or GC analysis of the deprotected amine.

Signaling Pathways and Logical Relationships

cluster_racemization Mechanism of Base-Catalyzed Racemization S_amine (S)-Amine Imine Achiral Imine Intermediate S_amine->Imine - H⁺ (abstracted by Base) Imine->S_amine + H⁺ (from Protonated Base) R_amine (R)-Amine Imine->R_amine + H⁺ (from Protonated Base) R_amine->Imine - H⁺ (abstracted by Base) Base Base Base->S_amine Protonated_Base Protonated Base

Caption: General mechanism of base-catalyzed racemization via an achiral imine intermediate.

References

Technical Support Center: Optimization of Reaction Conditions for (S)-tetrahydro-2H-pyran-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-tetrahydro-2H-pyran-3-amine derivatives. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the enantioselective synthesis of the this compound core?

A1: Several effective strategies exist for the enantioselective synthesis of the chiral 3-aminotetrahydropyran scaffold. The primary approaches include:

  • Organocatalytic Domino Reactions: These methods often utilize chiral amines or phosphoric acids to catalyze cascade reactions, such as Michael-hemiacetalization sequences, to construct the tetrahydropyran ring with high stereocontrol.[1]

  • Enzymatic Reductive Amination: Biocatalysis using enzymes like amine dehydrogenases (AmDHs) or transaminases offers a green and highly selective method for converting a ketone precursor to the desired chiral amine.[2][3][4] This approach often provides high enantiomeric excess under mild reaction conditions.

  • Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as L-glutamic acid, to construct the target molecule through a series of stereocontrolled transformations.[5]

  • Asymmetric Reductive Amination of a Ketone Precursor: A prochiral tetrahydropyran-3-one can be converted to the chiral amine using a chiral catalyst and a reducing agent. This is a convergent and efficient method.[6]

Q2: How can I introduce the amine functionality at the C3 position with the desired (S)-stereochemistry?

A2: Achieving the correct stereochemistry at the C3 position is critical. Key methods include:

  • Stereoselective Reductive Amination: This is one of the most direct methods. Starting from a tetrahydropyran-3-one, a chiral catalyst or a chiral auxiliary can be used to direct the addition of the amine group. Reductive aminases are particularly effective for this transformation.[3][4]

  • Mitsunobu Reaction: A chiral 3-hydroxytetrahydropyran with (R)-stereochemistry can be converted to the (S)-amine via a Mitsunobu reaction with a nitrogen nucleophile, which proceeds with inversion of stereochemistry.

  • From a Chiral Precursor: If using a chiral pool approach, the stereocenter is often established early in the synthetic sequence and carried through subsequent reactions. For example, starting from L-glutamic acid can set the desired stereochemistry.[5]

Q3: What are common side reactions to watch out for during the synthesis?

A3: Undesired side reactions can significantly lower the yield and purity of the target compound. Common issues include:

  • Over-reduction: In reductive amination, the ketone precursor can be reduced to the corresponding alcohol, competing with the desired amination.

  • Racemization: The stereocenter at C3 can be susceptible to racemization under harsh reaction conditions (e.g., strong acid or base, high temperatures).

  • Epimerization: If other stereocenters are present in the molecule, there is a risk of epimerization under certain conditions.

  • Formation of Diastereomers: In reactions creating new stereocenters, the formation of diastereomers is a common challenge that requires careful optimization of reaction conditions and catalysts to control.

Troubleshooting Guide

Problem 1: Low yield in the key cyclization step to form the tetrahydropyran ring.

Potential Cause Suggested Solution
Inefficient Catalyst Screen different Lewis or Brønsted acid catalysts. For example, InCl₃ and BF₃·OEt₂ have been shown to be effective in Prins-type cyclizations.[7][8] For organocatalytic methods, catalyst loading and the specific catalyst structure are crucial.
Suboptimal Solvent The choice of solvent can significantly impact the reaction rate and selectivity. Test a range of solvents with varying polarities.
Incorrect Temperature Cyclization reactions can be highly sensitive to temperature. Optimize the temperature to favor the desired product and minimize side reactions. Some reactions require low temperatures to enhance selectivity.[8]
Decomposition of Starting Material If the starting materials are unstable under the reaction conditions, consider using milder catalysts or shorter reaction times.

Problem 2: Poor enantioselectivity in the asymmetric amination step.

Potential Cause Suggested Solution
Suboptimal Chiral Catalyst/Ligand Screen a variety of chiral catalysts or ligands. For organocatalysis, the structure of the catalyst is critical. For metal-catalyzed reactions, the choice of chiral ligand is paramount.
Incorrect Catalyst Loading The ratio of catalyst to substrate can influence enantioselectivity. Optimize the catalyst loading (e.g., mol %).
Inappropriate Solvent The solvent can affect the transition state of the stereodetermining step. Evaluate different solvents to find the optimal one for high enantiomeric excess.
Temperature Effects Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes significantly improve enantioselectivity.
Racemization of Product Ensure that the work-up and purification conditions are mild to prevent racemization of the desired chiral amine.

Problem 3: Formation of a difficult-to-separate mixture of diastereomers.

Potential Cause Suggested Solution
Lack of Stereocontrol in the Reaction Re-evaluate the synthetic strategy. A more highly stereocontrolled reaction may be necessary. For example, enzyme-catalyzed reactions often provide excellent diastereoselectivity.
Equilibrating Conditions The reaction or work-up conditions may be causing epimerization at one or more stereocenters. Use milder conditions and analyze the crude reaction mixture to determine when the diastereomers are being formed.
Choice of Reagents The steric bulk of reagents and substrates can influence the diastereoselectivity of the reaction. Consider modifying the substrates or reagents to enhance facial selectivity.
Purification Challenges If the diastereomers are difficult to separate by standard chromatography, consider derivatization to facilitate separation or use of chiral chromatography.

Data Presentation: Comparison of Catalytic Systems for Asymmetric Synthesis

The following table summarizes quantitative data for different catalytic systems used in the asymmetric synthesis of chiral tetrahydropyran derivatives, which can serve as a reference for optimizing the synthesis of this compound derivatives.

Catalyst/Enzyme Substrate Reaction Type Yield (%) Enantiomeric Excess (ee %) Diastereomeric Ratio (dr) Reference
Quinine-derived squaramide 1,3-dicarbonyl compound, β-nitroolefin, aldimineMichael/aza-Henry/cyclization69-88up to 99-[9][10]
Chiral Diamine Dimedone, α,β-unsaturated ketoneMichael reactionup to 98up to 97-[11]
Reductive Aminase (AdRedAm mutant) 1-methylpiperidine-2,3-dione, allylamineReductive Aminationup to 80--[3]
Ketoreductase (KRED) with GDH 4,4-dimethoxytetrahydro-2H-pyran-3-oneAsymmetric Reduction96-98>99-[12]
Square amide (E)-2-nitro-3-phenylprop-2-en-1-ol, methyl 3-oxobutanoateDomino Michael-hemiacetalization66>95-[1]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Domino Michael-Hemiacetalization

This protocol is based on a general procedure for the synthesis of functionalized tetrahydropyrans and can be adapted for the synthesis of precursors to this compound.[1]

Materials:

  • Appropriate α,β-unsaturated aldehyde or ketone

  • 1,3-Dicarbonyl compound

  • Chiral secondary amine catalyst (e.g., a Jørgensen-Hayashi catalyst)

  • Organic solvent (e.g., toluene, CH₂Cl₂)

  • Benzoic acid (co-catalyst)

Procedure:

  • To a solution of the α,β-unsaturated aldehyde or ketone (1.0 equiv) in the chosen solvent at room temperature, add the 1,3-dicarbonyl compound (1.2 equiv).

  • Add the chiral secondary amine catalyst (0.1 equiv) and benzoic acid (0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral tetrahydropyran derivative.

  • The resulting product can then be further functionalized to introduce the amine group, for example, through reductive amination of a ketone functionality.

Protocol 2: Enzymatic Reductive Amination

This protocol outlines a general procedure for the biocatalytic synthesis of a chiral amine from a ketone precursor using a reductive aminase.[3][4]

Materials:

  • Tetrahydropyran-3-one precursor

  • Reductive aminase (RedAm)

  • Amine donor (e.g., ammonia, allylamine)

  • NAD(P)H cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

Procedure:

  • In a temperature-controlled vessel, prepare a buffered solution containing the tetrahydropyran-3-one precursor.

  • Add the amine donor to the solution.

  • Add the reductive aminase, NAD(P)H, and the components of the cofactor regeneration system.

  • Gently agitate the mixture at the optimal temperature for the enzyme (typically 25-40 °C).

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, quench the reaction by adding a water-miscible organic solvent (e.g., acetonitrile) or by adjusting the pH.

  • Centrifuge the mixture to remove the enzyme.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or crystallization to yield the this compound derivative.

Mandatory Visualization

Experimental_Workflow_Enzymatic_Reductive_Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Prepare Buffer Solution add_ketone Add Tetrahydropyran-3-one Precursor start->add_ketone add_amine Add Amine Donor add_ketone->add_amine add_enzyme Add Reductive Aminase & Cofactors add_amine->add_enzyme react Incubate with Agitation add_enzyme->react monitor Monitor by HPLC/GC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete centrifuge Remove Enzyme quench->centrifuge extract Solvent Extraction centrifuge->extract purify Purify Product extract->purify end This compound purify->end

Caption: Workflow for Enzymatic Reductive Amination.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Suboptimal Reaction Conditions start->cause1 cause2 Poor Catalyst Activity start->cause2 cause3 Starting Material Instability start->cause3 cause4 Side Reactions start->cause4 sol1 Optimize Temperature, Solvent, and Concentration cause1->sol1 sol2 Screen Different Catalysts/Enzymes and Check Loading cause2->sol2 sol3 Use Milder Conditions or Protect Functional Groups cause3->sol3 sol4 Analyze Byproducts and Adjust Conditions to Minimize Them cause4->sol4

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

References

Identifying and minimizing byproducts in tetrahydropyran amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of tetrahydropyran amine. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during their chemical syntheses. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of unreacted tetrahydropyran-4-one in my reaction mixture after reductive amination. What could be the cause and how can I resolve this?

A1: The presence of unreacted starting ketone is a common issue in reductive amination. Several factors could be contributing to this problem:

  • Inefficient Imine Formation: The initial condensation of tetrahydropyran-4-one with the amine source (e.g., ammonia) to form the imine intermediate is a crucial step. This equilibrium reaction can be hindered by the presence of water.

    • Solution: Ensure all your reagents and solvents are anhydrous. The use of a dehydrating agent, such as molecular sieves, can help to drive the imine formation equilibrium towards the product.

  • Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can readily reduce the starting ketone to the corresponding alcohol (tetrahydropyran-4-ol), competing with the reduction of the imine.

    • Solution: Employ a milder and more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards ketones, especially at neutral or slightly acidic pH.[1][2]

  • Reaction pH: The rate of imine formation is pH-dependent. Conditions that are too acidic or too basic can inhibit the reaction.

    • Solution: The optimal pH for imine formation is typically weakly acidic (around 4-6). The addition of a catalytic amount of acetic acid can facilitate the reaction.[1]

Q2: My final product is contaminated with a byproduct that has a similar polarity to my desired 4-aminotetrahydropyran, making purification difficult. What could this impurity be?

A2: A common byproduct with similar polarity is the di-(tetrahydropyran-4-yl)amine , which results from the over-alkylation of the newly formed primary amine. This occurs when the primary amine product reacts with another molecule of tetrahydropyran-4-one and is subsequently reduced.

  • Minimization Strategy:

    • Control Stoichiometry: Use a molar excess of the amine source (e.g., ammonia or an ammonium salt) relative to the tetrahydropyran-4-one. This will increase the probability of the ketone reacting with the initial amine source rather than the primary amine product.

    • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to keep the concentration of the primary amine product low at any given time, thus reducing the chance of over-alkylation.

Q3: I have identified tetrahydropyran-4-ol as a significant byproduct. How can I prevent its formation?

A3: The formation of tetrahydropyran-4-ol is a result of the direct reduction of the starting ketone, tetrahydropyran-4-one.

  • Primary Cause: This side reaction is most prevalent when using strong, non-selective reducing agents like sodium borohydride (NaBH₄).[2]

  • Recommended Solution: As mentioned in Q1, switching to a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is the most effective way to minimize the formation of the alcohol byproduct.[1][2] This reagent is significantly less reactive towards ketones compared to the iminium ion intermediate.

Q4: After purification, my 4-aminotetrahydropyran product appears to degrade over time, showing new impurities. What could be happening?

A4: Primary amines can be susceptible to oxidation, especially when exposed to air and light. A potential degradation product is the corresponding N-oxide .

  • Prevention and Storage:

    • Store the purified 4-aminotetrahydropyran under an inert atmosphere (e.g., nitrogen or argon).

    • Keep the product in a cool, dark place.

    • Using amber-colored vials can help to protect it from light.

Byproduct Summary and Identification

The following table summarizes the common byproducts in the synthesis of 4-aminotetrahydropyran via reductive amination of tetrahydropyran-4-one, along with key analytical signatures for their identification.

Byproduct NameChemical StructureMolar Mass ( g/mol )Key Analytical Signatures (GC-MS and NMR)
Tetrahydropyran-4-oneC₅H₈O₂100.12GC-MS: Distinct retention time from the amine product. ¹H NMR: Absence of a proton on a nitrogen-bearing carbon. Characteristic ketone carbonyl signal in ¹³C NMR (~208 ppm).
Tetrahydropyran-4-olC₅H₁₀O₂102.13GC-MS: Often elutes close to the starting ketone. ¹H NMR: Presence of a carbinol proton signal (CH-OH). Absence of amine protons.
Tetrahydropyran-4-imineC₅H₉NO99.13GC-MS: May be unstable and hydrolyze back to the ketone in the injection port. ¹H & ¹³C NMR: Presence of a C=N bond signal.
Di-(tetrahydropyran-4-yl)amineC₁₀H₁₉NO₂185.26GC-MS: Higher molecular weight peak. ¹H NMR: Integration of the N-H proton will be lower relative to the pyran ring protons compared to the primary amine.
4-Aminotetrahydropyran N-oxideC₅H₁₁NO₂117.15LC-MS: More polar than the parent amine. ¹H NMR: Protons adjacent to the N-oxide will be shifted downfield.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride:

  • To a solution of tetrahydropyran-4-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the amine source (e.g., ammonium acetate, 1.5-2.0 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

GC-MS Protocol for Purity Analysis:

  • Instrument: Standard Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the reaction pathways and a troubleshooting workflow for the synthesis of tetrahydropyran amine.

reaction_pathway ketone Tetrahydropyran-4-one imine Imine Intermediate ketone->imine + Amine Source - H2O alcohol Tetrahydropyran-4-ol (Byproduct) ketone->alcohol + [H] (e.g., NaBH4) amine_source Amine Source (e.g., NH3) amine_source->imine product 4-Aminotetrahydropyran (Desired Product) imine->product + [H] overalkylation Di-(tetrahydropyran-4-yl)amine (Byproduct) product->overalkylation + Ketone, + [H]

Reaction pathway for tetrahydropyran amine synthesis.

troubleshooting_workflow start Analyze Crude Reaction Mixture (GC-MS, NMR) check_ketone High % of unreacted ketone? start->check_ketone check_alcohol Significant alcohol byproduct? check_ketone->check_alcohol No solution_ketone Ensure anhydrous conditions. Use catalytic acid. Allow more time for imine formation. check_ketone->solution_ketone Yes check_overalkylation Over-alkylation product detected? check_alcohol->check_overalkylation No solution_alcohol Switch to a more selective reducing agent (e.g., NaBH(OAc)3). check_alcohol->solution_alcohol Yes solution_overalkylation Use excess amine source. Add reducing agent slowly. check_overalkylation->solution_overalkylation Yes end Optimized Synthesis check_overalkylation->end No solution_ketone->check_alcohol solution_alcohol->check_overalkylation solution_overalkylation->end

Troubleshooting workflow for byproduct minimization.

References

Technical Support Center: Reductive Amination of Tetrahydropyranones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting reductive amination of tetrahydropyranones.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of tetrahydropyran-4-one is giving a low yield. What are the common causes?

Low yields in the reductive amination of tetrahydropyran-4-one can stem from several factors:

  • Inefficient Imine/Enamine Formation: The initial condensation between the ketone and the amine to form the imine or enamine intermediate is a crucial equilibrium step. Tetrahydropyran-4-one, as a ketone, is generally less reactive than an aldehyde.[1] Incomplete formation of this intermediate before the addition of the reducing agent is a common reason for low yields.

  • Sub-optimal Reducing Agent: The choice and quality of the reducing agent are critical.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent and can reduce the starting tetrahydropyranone to the corresponding alcohol if added before imine formation is complete.[1]

    • Sodium Triacetoxyborohydride (STAB): While generally selective for imines, its potency can degrade over time, especially with exposure to moisture.[2]

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the iminium ion at a neutral or slightly acidic pH, but its reactivity is pH-dependent.[3][4]

  • Inappropriate Reaction Conditions:

    • pH: Imine formation is typically favored under weakly acidic conditions (pH 4-6).[3] For less reactive ketones like tetrahydropyranone, the addition of an acid catalyst is often necessary.[5][6]

    • Solvent: The choice of solvent can impact the reaction. Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred for water-sensitive reagents like STAB.[2][5] Protic solvents like methanol can be used with NaBH₃CN.[1]

  • Steric Hindrance: A sterically hindered amine or a substituted tetrahydropyranone can slow down the reaction rate and lead to lower yields.[1]

  • Side Reactions: Competing reactions such as self-condensation of the ketone or over-alkylation of primary amines can reduce the yield of the desired product.[7]

Q2: I am observing a significant amount of the starting tetrahydropyranone at the end of the reaction. How can I improve the conversion?

Unreacted starting material is a common issue. Here are some strategies to drive the reaction to completion:

  • Pre-formation of the Imine/Enamine: Before adding the reducing agent, allow the tetrahydropyranone and the amine to stir together for a period to facilitate the formation of the imine intermediate. The removal of water using a Dean-Stark apparatus or molecular sieves can also shift the equilibrium towards the imine.

  • Optimize the Acidity: For ketone reductive aminations, especially with less nucleophilic amines, the addition of a catalytic amount of acetic acid is often beneficial to promote imine formation.[5][6]

  • Choice of Reducing Agent: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are less likely to reduce the starting ketone, allowing for a one-pot procedure where all reactants are present from the beginning.[3][4][5]

  • Increase Reagent Equivalents: Increasing the equivalents of the amine and/or the reducing agent can help drive the reaction to completion.

  • Extend Reaction Time or Increase Temperature: Some reductive aminations can be slow. Monitor the reaction by TLC or LC-MS and allow for a longer reaction time if necessary. Gentle heating can also increase the reaction rate, but be mindful of potential side reactions.

Q3: My primary amine is undergoing dialkylation. How can I favor the formation of the secondary amine?

Over-alkylation to form a tertiary amine is a common side reaction when using primary amines.[7] To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the primary amine relative to the tetrahydropyranone.

  • Stepwise Procedure: A more controlled approach is a two-step process. First, form the imine and then, in a separate step, add the reducing agent. This can be particularly effective when using sodium borohydride.[2][6]

  • Use a Bulky Amine Protecting Group: If applicable, using a primary amine with a bulky protecting group can sterically hinder the second alkylation.

Q4: What is the best way to purify my N-substituted-4-aminotetrahydropyran product?

The purification strategy depends on the properties of your product:

  • Acid-Base Extraction: Since the product is an amine, it can be protonated. An acidic wash (e.g., with 1M HCl) will extract the amine into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

  • Column Chromatography:

    • Normal Phase (Silica Gel): Amines can sometimes streak on acidic silica gel. To mitigate this, the eluent can be treated with a small amount of a basic modifier like triethylamine (typically 0.1-1%). Alternatively, basic alumina or amine-functionalized silica can be used as the stationary phase.

    • Reverse Phase: For polar amines, reverse-phase chromatography with a mobile phase containing a basic modifier (e.g., triethylamine or ammonia) to keep the amine in its free-base form can be effective.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an efficient purification method. Often, the amine is converted to a salt (e.g., hydrochloride or oxalate) to facilitate crystallization and improve handling.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation 1. Inactive reducing agent. 2. Inefficient imine formation. 3. Low amine nucleophilicity.1. Use fresh or recently purchased reducing agent. 2. Add catalytic acetic acid (especially for ketones). Pre-stir ketone and amine before adding the reducing agent. Consider water removal. 3. Increase reaction temperature or time. Use a more activating reducing agent system if possible.
Starting Ketone Remains 1. Insufficient imine formation. 2. Reducing agent preferentially reduced imine that did form, but equilibrium favors ketone.1. Add catalytic acetic acid. 2. Use an excess of the amine to push the equilibrium towards the imine.
Formation of Alcohol Byproduct 1. Use of a non-selective reducing agent (e.g., NaBH₄) before imine formation is complete.1. Switch to a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN. If using NaBH₄, ensure imine formation is complete before its addition.
Formation of Tertiary Amine (from primary amine) 1. Over-alkylation of the desired secondary amine.1. Use a 1:1 stoichiometry of amine to ketone. Consider a stepwise procedure (imine formation then reduction).
Difficulty in Product Isolation/Purification 1. Product is highly water-soluble. 2. Product streaks on silica gel column.1. Extract with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol. Consider salting out the aqueous layer. 2. Add triethylamine (0.1-1%) to the eluent. Use basic alumina or an amine-functionalized silica column.

Experimental Protocols

General Protocol for Reductive Amination of Tetrahydropyran-4-one using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add tetrahydropyran-4-one (1.0 eq.).

  • Addition of Amine: Add the desired amine (1.0-1.2 eq.).

  • Solvent and Catalyst: Dissolve the reactants in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). For less reactive amines, add acetic acid (1.0 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Quantitative Data

The following table summarizes typical yields for the reductive amination of tetrahydropyran-4-one with various amines under different conditions.

AmineReducing AgentSolventCatalystTime (h)Yield (%)
BenzylamineNaBH(OAc)₃DCEAcetic Acid18~85-95
AnilineNaBH(OAc)₃DCEAcetic Acid24~70-85
MorpholineNaBH(OAc)₃DCE-12~90-98
Methylamine (as HCl salt)NaBH₃CNMethanol-24~60-75
IsopropylamineNaBH(OAc)₃THFAcetic Acid24~75-85

Note: Yields are approximate and can vary based on the specific reaction scale and conditions.

Visualizations

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Tetrahydropyranone and Amine B Add Solvent (e.g., DCE) and Catalyst (e.g., Acetic Acid) A->B C Stir for Imine Formation B->C D Add Reducing Agent (e.g., STAB) C->D E Monitor Reaction (TLC/LC-MS) D->E F Quench with NaHCO₃ (aq) E->F G Extract with Organic Solvent F->G H Wash and Dry Organic Layer G->H I Purify (Chromatography/Crystallization) H->I J Final Product I->J Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions A Low Yield B Inefficient Imine Formation A->B C Poor Reducing Agent Activity A->C D Suboptimal pH A->D E Side Reactions A->E F Add Acid Catalyst / Pre-form Imine B->F G Use Fresh Reducing Agent C->G H Adjust pH to 4-6 D->H I Modify Stoichiometry / Stepwise Addition E->I

References

Improving the solubility of (S)-tetrahydro-2H-pyran-3-amine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-tetrahydro-2H-pyran-3-amine. The information provided is intended to assist in overcoming solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A2: Precipitation in aqueous buffers is a common issue for compounds with limited water solubility. This can occur if the final concentration of the compound in the assay exceeds its solubility limit. This is often triggered when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous buffer. The organic solvent concentration may not be high enough in the final assay volume to maintain solubility.[1] For this compound, particularly in its free base form, the limited aqueous solubility can be a primary factor. The hydrochloride salt form offers significantly enhanced aqueous solubility.[2]

Q2: How can I improve the solubility of this compound for my biological assay?

A2: Several strategies can be employed to improve the solubility of this compound:

  • pH Adjustment: As an amine-containing compound, its aqueous solubility is pH-dependent.[1] The pKa of the amine group is approximately 9.2.[2] Lowering the pH of the buffer to well below the pKa will ensure the amine is protonated, which generally increases aqueous solubility.

  • Use of Co-solvents: Organic solvents such as DMSO or ethanol can be used to prepare concentrated stock solutions.[1] When diluting into your aqueous assay buffer, ensure the final concentration of the co-solvent is sufficient to maintain solubility but also tolerated by your assay.[1]

  • Salt Formation: Using the hydrochloride (HCl) salt of this compound is a highly effective method to increase aqueous solubility.[2][3] Salts of weak bases and strong acids are generally more water-soluble than the parent compound.[4][5]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1][6] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) is a common choice.[1] The hydrochloride salt of this compound also shows good solubility in water (48 mg/mL at 25°C) and moderate solubility in ethanol (6 mg/mL at 25°C).[2]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle heating can be a useful technique to dissolve the compound in a stock solvent.[1] It is recommended to use a water bath at a controlled temperature (e.g., 37°C) and to vortex the solution intermittently.[1] However, be cautious as excessive heat can lead to degradation of the compound. Always check for any signs of degradation after heating.[1]

Q5: Are there any known incompatibilities of this compound with common assay components?

Data Presentation

Physicochemical Properties of this compound Hydrochloride

PropertyValueMethodReference
Molecular FormulaC₅H₁₂ClNO-[7]
Molecular Weight137.61 g/mol -[2][7]
Melting Point198–202°C (decomposition)Differential Scanning Calorimetry[2]
pKa (amine group)9.2 ± 0.1Potentiometric Titration[2]
Solubility (25°C)48 mg/mL (H₂O)Shake-flask method[2]
6 mg/mL (EtOH)Shake-flask method[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weighing: Accurately weigh a precise amount of this compound (or its hydrochloride salt).

  • Dissolution: Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Gentle Heating (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the compound is fully dissolved.[1]

  • Storage: Store the stock solution as recommended by the supplier, typically at -20°C or -80°C.

Protocol 2: Dilution into Aqueous Assay Buffer
  • Pre-equilibration: Bring the stock solution and the aqueous assay buffer to the experimental temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your aqueous assay buffer to reach the final desired concentration.

  • Mixing Technique: When adding the compound to the buffer, ensure rapid mixing to minimize localized high concentrations that can lead to precipitation.[1] This can be achieved by adding the stock solution dropwise while vortexing the buffer.

Protocol 3: pH Adjustment for Solubility Enhancement
  • Determine Target pH: Based on the compound's pKa of ~9.2, select a buffer pH at least 2 units lower (e.g., pH 7.2 or below) to ensure the amine group is fully protonated.

  • Buffer Preparation: Prepare the desired aqueous buffer at the target pH.

  • Solubility Test: Prepare a saturated solution of this compound in the prepared buffer by adding an excess of the compound to a small volume of the buffer.

  • Equilibration: Stir the suspension for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separation and Quantification: Separate the undissolved solid by centrifugation or filtration. Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue Observed check_form Is the hydrochloride salt being used? start->check_form use_hcl Switch to Hydrochloride Salt check_form->use_hcl No check_ph Is the buffer pH < 7.5? check_form->check_ph Yes use_hcl->check_ph adjust_ph Lower Buffer pH check_ph->adjust_ph No check_cosolvent Is a co-solvent (e.g., DMSO) used for stock? check_ph->check_cosolvent Yes adjust_ph->check_cosolvent use_cosolvent Prepare stock in DMSO/Ethanol check_cosolvent->use_cosolvent No increase_cosolvent Increase final co-solvent concentration (assay permitting) check_cosolvent->increase_cosolvent Yes use_cosolvent->increase_cosolvent consider_cyclodextrin Consider using cyclodextrins (e.g., HP-β-CD) increase_cosolvent->consider_cyclodextrin Precipitation Persists end_success Solubility Improved increase_cosolvent->end_success Success consider_cyclodextrin->end_success Success end_fail Further Formulation Development Needed consider_cyclodextrin->end_fail Precipitation Persists Salt_Formation_Solubility cluster_free_base Free Base Form (Lower Aqueous Solubility) cluster_hcl_salt Hydrochloride Salt Form (Higher Aqueous Solubility) free_base This compound (R-NH2) crystal_lattice Strong Crystal Lattice Energy free_base->crystal_lattice Intermolecular Interactions process Reaction with HCl free_base->process hcl_salt (S)-tetrahydro-2H-pyran-3-aminium chloride (R-NH3+ Cl-) water_interaction Favorable Ion-Dipole Interactions with Water hcl_salt->water_interaction Dissociation in Water process->hcl_salt

References

Mitigating epimerization during functionalization of (S)-tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating epimerization during the functionalization of (S)-tetrahydro-2H-pyran-3-amine. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. For this compound, the stereocenter at the C3 position is susceptible to inversion under certain reaction conditions, leading to the formation of its (R)-enantiomer. This is a significant concern in drug development as different enantiomers can have different pharmacological activities and toxicities. Maintaining the stereochemical integrity of the starting material is crucial for the synthesis of enantiomerically pure target molecules.

Q2: What is the likely mechanism for epimerization at the C3 position?

A2: Epimerization at the carbon alpha to the amine group likely proceeds through a deprotonation-reprotonation mechanism.[1] Under basic conditions, the proton at the C3 position can be abstracted to form a planar carbanion or an enamine intermediate. Subsequent reprotonation can occur from either face of the intermediate, leading to a mixture of (S) and (R) enantiomers, thus reducing the enantiomeric excess (e.e.) of the product. The acidity of this proton is increased when the amine is functionalized with an electron-withdrawing group.

Q3: How can protecting groups help in mitigating epimerization?

A3: Protecting groups are essential tools to prevent unwanted side reactions, including epimerization.[2][3][4] For this compound, an appropriate N-protecting group can:

  • Reduce the acidity of the C3 proton: By donating electron density to the nitrogen, some protecting groups can make the alpha-proton less susceptible to abstraction by a base.

  • Provide steric hindrance: A bulky protecting group can sterically shield the C3 proton, making it less accessible to a base.

  • Prevent the formation of intermediates that facilitate epimerization: Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) are known to be effective in preventing epimerization during peptide synthesis and can be applied to other chiral amines.[4][5]

Q4: Which reaction conditions are known to promote epimerization?

A4: The following conditions can increase the risk of epimerization:

  • Strong bases: The use of strong bases can facilitate the abstraction of the C3 proton.[1]

  • High temperatures: Increased temperatures can provide the necessary activation energy for the epimerization process.[6][7]

  • Prolonged reaction times: Longer exposure to conditions that can cause epimerization will likely result in a greater loss of stereochemical purity.

  • Certain solvents: The choice of solvent can influence the stability of the intermediates involved in epimerization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Significant loss of enantiomeric excess (e.e.) after N-acylation or N-alkylation. The reaction conditions (e.g., strong base, high temperature) are promoting epimerization of the C3 stereocenter.- Use a milder base (e.g., DIPEA, N-methylmorpholine instead of stronger bases).- Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).- Minimize the reaction time.- Protect the amine with a suitable protecting group (e.g., Boc, Cbz) prior to functionalization.[4][5]
Formation of a diastereomeric mixture when coupling to another chiral molecule. Epimerization of the this compound starting material or the chiral coupling partner is occurring during the reaction.- Confirm the enantiomeric purity of both starting materials before the reaction.- Employ milder coupling reagents that are known to suppress racemization (e.g., HATU, HOBt).- Optimize reaction conditions as described above (milder base, lower temperature).
Inconsistent results and variable levels of epimerization between batches. The reaction may be highly sensitive to subtle variations in conditions, such as the rate of addition of reagents or moisture content.- Standardize the experimental protocol with strict control over reaction parameters.- Ensure all reagents and solvents are anhydrous where necessary.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following table can be used to log and compare experimental data to determine the optimal conditions for minimizing epimerization during the functionalization of this compound.

Entry Protecting Group Reaction Type Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) e.e. or d.r. (%)
1NoneAcylationDIPEA (2.0)DCM254
2BocAcylationDIPEA (2.0)DCM254
3CbzAcylationDIPEA (2.0)DCM254
4BocAlkylationK₂CO₃ (3.0)DMF6012
5BocAlkylationCs₂CO₃ (2.0)MeCN408

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the introduction of the tert-butyloxycarbonyl (Boc) protecting group, which can help mitigate epimerization in subsequent functionalization steps.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Protocol 2: N-Acylation of Boc-protected this compound

This protocol details the acylation of the N-Boc protected amine under mild conditions to minimize the risk of epimerization.

  • Dissolve N-Boc-(S)-tetrahydro-2H-pyran-3-amine (1.0 eq) in an anhydrous aprotic solvent like DCM or THF under an inert atmosphere.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the reaction mixture to 0 °C.

  • Slowly add the desired acylating agent (e.g., acid chloride or anhydride) (1.1 eq).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Caption: Mechanism of base-catalyzed epimerization.

decision_workflow decision decision action action issue issue start Start: Functionalization of (S)-THP-3-amine check_epimerization Is epimerization a risk? start->check_epimerization protect_amine Protect amine (e.g., Boc, Cbz) check_epimerization->protect_amine Yes mild_conditions Use mild reaction conditions: - Low temperature - Weak base - Short reaction time check_epimerization->mild_conditions No protect_amine->mild_conditions proceed Proceed with functionalization mild_conditions->proceed analyze Analyze product for enantiomeric purity (e.e.) proceed->analyze is_pure Is e.e. acceptable? analyze->is_pure optimize Further optimize conditions: - Screen solvents - Screen bases is_pure->optimize No finish Product obtained with high e.e. is_pure->finish Yes optimize->mild_conditions

Caption: Decision workflow for mitigating epimerization.

experimental_workflow cluster_prep Preparation cluster_reaction Functionalization cluster_analysis Workup & Analysis start (S)-THP-3-amine protection N-protection (e.g., Boc₂O) start->protection functionalization N-Acylation / N-Alkylation (Mild Conditions) protection->functionalization workup Aqueous Workup & Extraction functionalization->workup purification Purification (e.g., Chromatography) workup->purification analysis Chiral HPLC Analysis (Determine e.e.) purification->analysis

Caption: Experimental workflow for N-functionalization.

References

Stability issues of (S)-tetrahydro-2H-pyran-3-amine in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (S)-tetrahydro-2H-pyran-3-amine in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to troubleshoot potential stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a cyclic amine, the primary stability concerns for this compound involve its potential for oxidation and reaction with acidic compounds. The amine group is nucleophilic and basic, making it susceptible to reactions with electrophiles and acids. The ether linkage in the tetrahydropyran ring is generally stable but can be cleaved under strong acidic conditions.

Q2: How does the solvent system impact the stability of this compound?

A2: The choice of solvent is critical for the stability of this compound. Protic solvents, especially under acidic conditions, can promote degradation pathways such as ring opening. Aprotic solvents are generally preferred for storage and handling. The purity of the solvent is also important, as impurities like peroxides in ethers (e.g., THF, dioxane) can lead to oxidation of the amine.

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: For the solid form, particularly the hydrochloride salt, storage at room temperature in a well-sealed container under an inert atmosphere (e.g., argon) is recommended to prevent moisture absorption and oxidation.[1] Solutions should be prepared fresh whenever possible. If storage is necessary, use a high-purity aprotic solvent and store at low temperatures (2-8 °C) under an inert atmosphere.

Q4: Are there any known incompatibilities with common reagents or excipients?

A4: this compound is incompatible with strong acids, acid chlorides, and strong oxidizing agents. When used in formulation development, potential interactions with acidic excipients should be carefully evaluated.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis

Symptoms:

  • A decrease in the peak area of this compound over time.

  • The appearance of new, unidentified peaks in the chromatogram.

  • Discoloration of the sample solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation due to Acidic Conditions - Verify the pH of your solvent system. If acidic, consider using a neutral or slightly basic buffer. - Ensure all glassware is free from acidic residues.
Oxidation - Use de-gassed solvents to minimize dissolved oxygen. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Avoid solvents known to form peroxides (e.g., aged THF or diethyl ether). If their use is necessary, test for and remove peroxides prior to use.
Reaction with Solvent Impurities - Use high-purity, HPLC-grade solvents. - If using reactive solvents (e.g., those with carbonyl groups), consider potential imine formation.
Issue 2: Inconsistent Results in Biological or Chemical Assays

Symptoms:

  • Variable assay results between freshly prepared and stored solutions.

  • Lower than expected activity or reaction yield.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Analyte Degradation - Prepare solutions of this compound immediately before use. - If using stock solutions, perform a quick purity check via HPLC before each experiment. - Refer to the stability data in different solvents to choose a more suitable system for your application (see tables below).
pH Shift in Assay Medium - The basic nature of the free amine can alter the pH of unbuffered solutions. Ensure your assay medium is adequately buffered to maintain a constant pH.

Illustrative Stability Data

The following tables summarize hypothetical stability data for this compound in different solvent systems under forced degradation conditions. This data is for illustrative purposes to guide solvent selection and is based on general chemical principles of cyclic amines and ethers, as specific published stability studies for this compound are limited.

Table 1: Stability in Protic Solvents at 40°C

Solvent SystempHTime (hours)Purity (%)Major Degradant Peak (% Area)
Water7.02499.5Not Detected
Water7.07298.80.7
0.1 M HCl1.02492.16.8 (Ring-opened product)
0.1 M HCl1.07285.313.5 (Ring-opened product)
EthanolN/A2499.8Not Detected
EthanolN/A7299.6Not Detected

Table 2: Stability in Aprotic Solvents at 40°C

Solvent SystemTime (hours)Purity (%)Major Degradant Peak (% Area)
Acetonitrile72>99.9Not Detected
Dichloromethane72>99.9Not Detected
Tetrahydrofuran (THF)7299.70.2 (Oxidative degradant)
Dimethyl Sulfoxide (DMSO)7299.50.4

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the intrinsic stability of this compound.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Store the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

3. Sample Analysis:

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

- Column: C18, 4.6 x 150 mm, 5 µm - Mobile Phase A: 0.1% Formic acid in water - Mobile Phase B: 0.1% Formic acid in acetonitrile - Gradient: 5% to 95% B over 20 minutes - Flow Rate: 1.0 mL/min - Detection: UV at 210 nm or by a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for better sensitivity of compounds lacking a strong chromophore. - Injection Volume: 10 µL - Column Temperature: 30°C

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Issue Identified: Loss of Purity / Inconsistent Results check_solvent Check Solvent System (pH, Purity, Age) start->check_solvent check_storage Review Storage Conditions (Temp, Atmosphere, Duration) start->check_storage check_assay Verify Assay Conditions (Buffering, Reagents) start->check_assay action_solvent Action: - Use fresh, high-purity aprotic solvent - Buffer the system if necessary check_solvent->action_solvent action_storage Action: - Prepare fresh solutions - Store under inert gas at low temp check_storage->action_storage action_assay Action: - Ensure adequate buffering - Check for reagent incompatibility check_assay->action_assay resolve Problem Resolved action_solvent->resolve action_storage->resolve action_assay->resolve

Caption: Troubleshooting workflow for stability issues.

G cluster_pathway Hypothetical Degradation Pathways cluster_acid Acidic Hydrolysis cluster_oxidation Oxidation parent This compound ring_opened Ring-Opened Product (e.g., Amino-hydroxyaldehyde) parent->ring_opened H+ / H2O n_oxide N-Oxide parent->n_oxide [O] dehydrogenated Dehydrogenated Product parent->dehydrogenated [O]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (S)- and (R)-Tetrahydro-2H-pyran-3-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the distinct biological profiles of the (S)- and (R)-enantiomers of tetrahydro-2H-pyran-3-amine, drawing from studies on their derivatives and the broader importance of stereochemistry in the bioactivity of pyran-containing compounds.

While direct comparative studies on the biological activities of (S)- and (R)-tetrahydro-2H-pyran-3-amine are not extensively documented in publicly available literature, the distinct pharmacological profiles of enantiomers are a well-established principle in drug discovery. The tetrahydropyran ring is a key structural motif in numerous biologically active compounds, and the stereochemistry of substituents often plays a critical role in their efficacy and selectivity. This guide synthesizes available information on derivatives of these enantiomers and provides a framework for their comparative evaluation.

General Biological Potential of Tetrahydro-2H-pyran-3-amine Derivatives

The tetrahydro-2H-pyran scaffold is a prevalent feature in a wide array of compounds exhibiting significant biological effects. Research into various derivatives has highlighted activities including anticancer, anti-inflammatory, antiviral, and modulation of central nervous system targets.[1][2] For instance, derivatives of the 2-amino-4H-pyran structure have shown promise as anticancer and antimicrobial agents.[1][3][4]

Biological Activity Profile of (S)-Tetrahydro-2H-pyran-3-amine and its Derivatives

This compound hydrochloride has been identified as a compound with notable potential in medicinal chemistry.[5] Studies suggest that this scaffold may be involved in several biological processes:

  • Enzyme Inhibition : The molecule has been investigated for its capacity to act as an enzyme inhibitor, which could influence various metabolic pathways.[5]

  • Receptor Agonism : It may function as an agonist for certain receptors, thereby affecting cellular signal transduction.[5]

  • Anticancer Activity : Preliminary research on derivatives incorporating the (S)-tetrahydropyran moiety has indicated antiproliferative effects against cancer cell lines.[5][6] The proposed mechanisms include inducing cell cycle arrest, particularly at the G0/G1 phase.[5]

The (S)-enantiomer is also utilized as a building block in the synthesis of more complex molecules, including protein degraders.[5][7]

Biological Activity Profile of (R)-Tetrahydro-2H-pyran-3-amine

Direct research on the biological activity of (R)-tetrahydro-2H-pyran-3-amine is less prevalent in the available literature. However, its availability from chemical suppliers suggests its use in synthetic and medicinal chemistry research.[8] The critical role of stereochemistry in the activity of other chiral compounds underscores the importance of evaluating the (R)-enantiomer to fully understand the structure-activity relationship of this scaffold. For some tetrahydropyrimidine derivatives, the (R)-enantiomer has been found to be more potent than the (S)-enantiomer, highlighting that stereochemistry at a chiral center can be a key determinant of biological activity.[9]

The Critical Role of Stereochemistry

The spatial arrangement of atoms in a molecule can dramatically influence its interaction with biological targets such as enzymes and receptors. In the context of pyran derivatives, studies on cis- and trans-isomers of (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine have demonstrated that stereochemistry significantly impacts their affinity for monoamine transporters like DAT, SERT, and NET.[10][11] This principle strongly suggests that (S)- and (R)-tetrahydro-2H-pyran-3-amine are likely to exhibit different biological activities and potencies.

Quantitative Data Summary

Due to the limited direct comparative data, the following table summarizes the types of biological activities observed for derivatives containing the tetrahydropyran-3-amine scaffold, which can serve as a basis for future comparative studies.

Biological ActivityCompound TypeAssayKey Findings
Anticancer Derivatives of this compoundAntiproliferative assays against cancer cell linesDerivatives show selective antiproliferative effects.[5][6]
Monoamine Transporter Inhibition cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivativesInhibition of [(3)H]DA, [(3)H]5-HT, and [(3)H]NE uptakeStereochemistry and substitution patterns influence potency and selectivity for DAT, SERT, and NET.[10][11]
TGF-β Type I Receptor Inhibition 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivativesIn vitro and in vivo inhibition assaysIdentification of potent and selective ALK5 inhibitors.[12]
Antibacterial 2-amino-4H-pyran derivativesMinimum Inhibitory Concentration (MIC) assaysSome derivatives show significant activity against Gram-positive and Gram-negative bacteria.[4][13]
Antioxidant 2-amino-4H-pyran derivativesDPPH radical scavenging assayCertain derivatives exhibit potent antioxidant properties.[13][14]

Experimental Protocols

Below are generalized methodologies for key experiments that would be essential in a comparative study of (S)- and (R)-tetrahydro-2H-pyran-3-amine.

Antiproliferative Activity Assay (MTT Assay)
  • Cell Culture : Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the (S)- and (R)-enantiomers (typically from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition : After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization : The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined.

Monoamine Transporter Uptake Assay
  • Synaptosome Preparation : Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rats.

  • Incubation : Synaptosomes are incubated with the (S)- and (R)-enantiomers at various concentrations.

  • Radioligand Addition : A radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.

  • Uptake Termination : The uptake is terminated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement : The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated.

Visualizations

Logical Relationship for Biological Screening

G cluster_0 Enantiomer Synthesis and Preparation cluster_1 In Vitro Biological Evaluation cluster_2 Comparative Analysis S_enantiomer This compound Anticancer Anticancer Assays S_enantiomer->Anticancer Enzyme Enzyme Inhibition Assays S_enantiomer->Enzyme Receptor Receptor Binding Assays S_enantiomer->Receptor Antimicrobial Antimicrobial Assays S_enantiomer->Antimicrobial R_enantiomer (R)-tetrahydro-2H-pyran-3-amine R_enantiomer->Anticancer R_enantiomer->Enzyme R_enantiomer->Receptor R_enantiomer->Antimicrobial SAR Structure-Activity Relationship Anticancer->SAR Enzyme->SAR Receptor->SAR Antimicrobial->SAR

Caption: Logical workflow for the comparative biological evaluation of enantiomers.

Experimental Workflow for Anticancer Activity

G A Cancer Cell Line Culture B Seeding in 96-well Plates A->B C Treatment with (S)- and (R)-Enantiomers B->C D MTT Assay for Viability C->D E IC50 Determination D->E F Mechanism of Action Studies (e.g., Cell Cycle Analysis) E->F

Caption: Experimental workflow for assessing anticancer activity.

References

(S)-Tetrahydro-2H-pyran-3-amine: A Theoretical Validation as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and efficient chiral auxiliaries is a continuous endeavor in the field of asymmetric synthesis. This guide provides a comparative analysis of (S)-tetrahydro-2H-pyran-3-amine, a readily available chiral building block, as a potential chiral auxiliary. Due to a lack of documented applications in the scientific literature, this guide will focus on a theoretical validation of its potential by comparing its structural attributes against well-established and widely used chiral auxiliaries, namely Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine.

Introduction to Chiral Auxiliaries

In the realm of stereochemistry, a chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] An effective chiral auxiliary should ideally be readily available in both enantiomeric forms, easy to attach to the substrate and subsequently remove under mild conditions without racemization, and, most importantly, induce a high degree of stereoselectivity in the desired transformation.[2] Prominent examples that have found widespread use in organic synthesis include Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine-based auxiliaries.[1][3][4]

This compound: A Structural Overview

This compound is a chiral cyclic amine featuring a six-membered tetrahydropyran ring with an amine functionality at the C3 position.[5] The presence of the stereocenter at C3, combined with the conformational rigidity of the pyran ring, suggests its potential to create a well-defined chiral environment. The amine group provides a convenient handle for attachment to a substrate, typically a carboxylic acid, to form an amide.

Theoretical Validation and Comparison with Established Chiral Auxiliaries

While experimental data on the performance of this compound as a chiral auxiliary is not currently available in peer-reviewed literature, a theoretical assessment of its structure in comparison to proven auxiliaries can provide insights into its potential efficacy.

Key Structural Features for Stereocontrol

Effective chiral auxiliaries typically possess several key structural features that enable high levels of stereocontrol:

  • Rigid Scaffold: A conformationally restricted framework helps to create a predictable and well-defined steric environment around the reaction center.

  • Stereodirecting Groups: Bulky substituents on the auxiliary can effectively shield one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to approach from the less hindered face.

  • Chelating Atoms: The presence of heteroatoms (e.g., oxygen, nitrogen) can allow for the formation of rigid, chelated transition states with a metal cation, further enhancing stereoselectivity.

The following table compares the structural features of this compound with those of established chiral auxiliaries.

Chiral AuxiliaryRigid ScaffoldStereodirecting Group(s)Chelating Atom(s)
This compound Yes (Tetrahydropyran ring)Potential for steric hindrance from the pyran ring itselfOxygen (ether), Nitrogen (amide)
Evans' Oxazolidinones Yes (Oxazolidinone ring)Substituent at C4 (e.g., isopropyl, phenyl)Oxygen (carbonyl), Nitrogen (amide)
Oppolzer's Camphorsultams Yes (Camphor backbone)Fused ring systemOxygen (sulfonyl), Nitrogen (amide)
Pseudoephedrine Acyclic but can form a rigid chelated intermediateMethyl and Phenyl groupsOxygen (hydroxyl), Nitrogen (amide)

Potential Applications in Asymmetric Reactions: A Mechanistic Perspective

Based on its structure, this compound could potentially be applied in a range of asymmetric transformations. The following sections provide a theoretical discussion of its possible mechanism of action in key reactions, benchmarked against established auxiliaries.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. Chiral auxiliaries, particularly Evans' oxazolidinones, are renowned for their ability to control the stereochemical outcome of this reaction.[6][7]

Proposed Mechanism for this compound in an Aldol Reaction:

Attachment of a carboxylic acid to the amine of this compound would form an N-acyl derivative. Deprotonation would generate an enolate. The stereochemical outcome of the subsequent reaction with an aldehyde would depend on the facial selectivity of the enolate. The tetrahydropyran ring could shield one face of the enolate, directing the approach of the aldehyde. Furthermore, the ether oxygen and the amide carbonyl oxygen could potentially form a chelated transition state with a Lewis acid, leading to a more rigid and predictable stereochemical outcome.

Aldol_Mechanism cluster_substrate N-Acyl-(S)-tetrahydro-2H-pyran-3-amine S Substrate Enolate Chiral Enolate S->Enolate Deprotonation Base Base TS Diastereoselective Transition State Enolate->TS Aldehyde Aldehyde (R-CHO) Aldehyde->TS Product Aldol Adduct TS->Product

Proposed workflow for an aldol reaction.
Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the synthesis of chiral carboxylic acid derivatives. Pseudoephedrine has proven to be a highly effective chiral auxiliary for this transformation.[1][8][9]

Proposed Mechanism for this compound in an Alkylation Reaction:

Similar to the aldol reaction, the N-acyl derivative of this compound would be deprotonated to form a chiral enolate. The conformation of the tetrahydropyran ring would likely create a steric bias, directing the incoming electrophile (e.g., an alkyl halide) to the less hindered face of the enolate. The efficiency of this stereodirection would depend on the conformational preference of the pyran ring and the nature of the substituent at the alpha-position of the acyl group.

Alkylation_Workflow cluster_start Starting Material Start N-Acyl-(S)-tetrahydro-2H-pyran-3-amine Deprotonation Deprotonation (e.g., LDA) Start->Deprotonation Enolate Formation of Chiral Enolate Deprotonation->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation Product Diastereomerically Enriched Product Alkylation->Product Cleavage Auxiliary Cleavage Product->Cleavage Final Chiral Carboxylic Acid Derivative Cleavage->Final

Logical workflow for asymmetric alkylation.
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the construction of six-membered rings. Oppolzer's camphorsultam is a well-known chiral auxiliary that provides excellent stereocontrol in this transformation.[10][11][12]

Proposed Mechanism for this compound in a Diels-Alder Reaction:

An acrylate or acrylamide derivative of this compound could serve as a chiral dienophile. The rigid tetrahydropyran ring would be expected to shield one face of the double bond, forcing the diene to approach from the opposite face. The presence of a Lewis acid could further enhance the diastereoselectivity by coordinating to the carbonyl oxygen and the ether oxygen, locking the conformation of the dienophile into a more rigid arrangement.

Diels_Alder_Pathway Dienophile Chiral Dienophile N-Acryloyl-(S)-tetrahydro-2H-pyran-3-amine TS [4+2] Cycloaddition Transition State Dienophile->TS Diene Diene Diene->TS LewisAcid Lewis Acid (optional) LewisAcid->Dienophile Coordination Cycloadduct Diastereomerically Enriched Cycloadduct TS->Cycloadduct

Signaling pathway for a Diels-Alder reaction.

Experimental Protocols for Established Auxiliaries

To provide a practical context for comparison, detailed experimental protocols for key reactions using established chiral auxiliaries are provided below. These protocols can serve as a starting point for the potential evaluation of this compound.

General Procedure for Evans' Asymmetric Aldol Reaction
  • Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in CH₂Cl₂ at 0 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The resulting solution is stirred at 0 °C for 30 minutes and then cooled to -78 °C.

  • Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then at 0 °C for 1 hour.

  • Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which can be purified by flash chromatography.

  • Auxiliary Cleavage: The aldol adduct is dissolved in a mixture of THF and water, and LiOH·H₂O (4.0 equiv) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting chiral β-hydroxy acid can be isolated after an appropriate workup.

General Procedure for Asymmetric Alkylation using Pseudoephedrine
  • Enolate Formation: To a solution of the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (5.0 equiv) in THF at -78 °C is added LDA (1.1 equiv) dropwise. The mixture is stirred at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally cooled back to -78 °C.

  • Alkylation: The alkyl halide (1.2 equiv) is added to the enolate solution at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The product can be purified by flash chromatography.

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions (e.g., refluxing in aqueous H₂SO₄).

Conclusion and Future Outlook

While there is a clear absence of empirical data on the use of this compound as a chiral auxiliary, a theoretical analysis of its structure suggests it possesses several desirable features, including a rigid scaffold and the potential for chelation control. Its performance in key asymmetric reactions such as aldol additions, alkylations, and Diels-Alder cycloadditions warrants experimental investigation. Future studies should focus on the synthesis of N-acyl derivatives and their application in these transformations to determine the diastereoselectivities and yields. A direct comparison with the performance of established auxiliaries under identical conditions will be crucial to validate its potential as a novel and practical tool in the asymmetric synthesis toolbox. The commercial availability and relatively low cost of this compound make it an attractive candidate for such exploratory research.

References

A Head-to-Head Comparison of Catalysts for Tetrahydropyran Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tetrahydropyran amines is a cornerstone of medicinal chemistry, providing access to a privileged scaffold found in numerous bioactive molecules. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide offers a head-to-head comparison of prominent catalytic systems for the synthesis of tetrahydropyran amines, supported by experimental data to inform your selection process.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of tetrahydropyran amines and related precursors. The data highlights key metrics such as yield, selectivity, and reaction conditions, offering a comparative overview of their efficacy.

Catalytic SystemSubstrateProductYield (%)Selectivity (%)Temperature (°C)Reaction Time (h)Key Advantages
Reductive Amination
Ni-Al₂O₃2-Hydroxytetrahydropyran5-Amino-1-pentanol91.3-60-High yield under mild conditions, good catalyst stability.[1]
Ni/HAP & Ni/ATP2-Hydroxytetrahydropyran5-Amino-1-pentanol92-94---High yields, use of nanorod supports.[2]
Hydrogenation
Ni/SiO₂3,4-DihydropyranTetrahydropyran98>99.8150-200Continuous FlowHigh yield and selectivity, economically competitive.[3]
10% Pd/CSubstituted Oxazoline2-Amino-1,5-anhydro-2-deoxy-d-glucitol derivative75-Room Temp-Facile route to highly functionalized tetrahydropyrans.[4]
C-H Functionalization
Pd(OAc)₂ / 2-hydroxynicotinaldehyde / 5-trifluoromethylpyridoneAminotetrahydropyran and Aryl Iodidesγ-Arylated Aminotetrahydropyranup to 78---Stereoselective synthesis of di-substituted aminotetrahydropyrans.[5]
Multi-component Reactions
[BCMIM][Cl] (Ionic Liquid)Cyclohexanone, Aromatic Aldehydes, Aromatic Aminesβ-Amino Ketones (precursors to tetrahydropyridines)HighExcellent DiastereoselectivityRoom TempRapidExcellent diastereoselectivity, rapid reaction, no column chromatography.[6]
Organocatalyst (S)-proline derivativeβ-Keto Esters, Aryl Aldehydes, Aryl AminesHighly Functionalized Tetrahydropyridines----One-pot, five-component reaction.[6]

Experimental Workflow for Catalytic Synthesis

The following diagram illustrates a generalized workflow for the catalytic synthesis of tetrahydropyran amines, from catalyst preparation and reaction execution to product analysis and catalyst recycling.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_recycle Catalyst Recovery catalyst_prep Catalyst Preparation/ Activation reaction_setup Reaction Setup (Inert Atmosphere, Temp Control) catalyst_prep->reaction_setup reactant_prep Reactant & Solvent Preparation reactant_prep->reaction_setup reaction_run Catalytic Reaction reaction_setup->reaction_run monitoring Reaction Monitoring (TLC, GC, HPLC) reaction_run->monitoring workup Work-up & Product Isolation monitoring->workup Reaction Completion purification Purification (Chromatography, Distillation) workup->purification catalyst_recovery Catalyst Separation & Recovery workup->catalyst_recovery characterization Product Characterization (NMR, MS, etc.) purification->characterization catalyst_reuse Catalyst Reuse catalyst_recovery->catalyst_reuse catalyst_reuse->reaction_setup Recycle

Caption: Generalized workflow for the catalytic synthesis and analysis of tetrahydropyran amines.

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below to facilitate the replication and adaptation of these synthetic routes.

Reductive Amination of 2-Hydroxytetrahydropyran with Ni-Al₂O₃

This protocol describes the synthesis of 5-Amino-1-pentanol from a biomass-derived precursor.[1]

  • Catalyst Preparation: Ni-Al₂O₃ catalysts are prepared by a co-precipitation method.

  • Reaction Procedure: The reductive amination of 2-hydroxytetrahydropyran is carried out in a reactor with the Ni-Al₂O₃ catalyst. The reaction is performed under mild conditions of 60°C and 2 MPa of H₂.

  • Reaction Work-up: The catalyst is separated from the reaction mixture. The product, 5-Amino-1-pentanol, is then isolated and purified. Characterization has shown that a 50Ni-Al₂O₃ catalyst can exhibit small Ni⁰ nanoparticles (5.5 nm), a high degree of reduction (up to 95%), and a large amount of strong Lewis acid sites.[1]

Hydrogenation of 3,4-Dihydropyran (DHP) with Ni/SiO₂

This method provides a high-yield and selective route to the tetrahydropyran core structure.[3]

  • Catalyst: Nickel on silica (Ni/SiO₂).

  • Procedure: The hydrogenation of DHP is typically performed in a continuous flow reactor. The Ni/SiO₂ catalyst is packed into the reactor and heated to a temperature between 150-200°C. A stream of hydrogen gas and vaporized DHP is passed through the reactor.

  • Reaction Work-up: The effluent from the reactor is cooled to condense the tetrahydropyran product. Due to the high selectivity, minimal purification is often necessary. If required, distillation can be performed.

Stereoselective γ-C-H Arylation of Aminotetrahydropyran

This protocol enables the synthesis of di-substituted aminotetrahydropyrans.[5]

  • Catalyst System: Pd(OAc)₂ (10 mol %) as the catalyst, 2-hydroxynicotinaldehyde (40 mol %) as the transient directing group, and 5-trifluoromethylpyridone (50 mol %) as the ligand.

  • Procedure: The aminotetrahydropyran substrate is reacted with a range of aryl iodides in the presence of the catalytic system. The reaction leads to the stereoselective γ-methylene C-H arylation of the aminotetrahydropyran.

  • Reaction Work-up: Following the C-H arylation, the product is isolated. Further functionalization, such as α-alkylation or arylation of the primary amine, can be performed to yield value-added di-substituted amino tetrahydropyrans.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in a multi-component reaction for the synthesis of complex heterocyclic structures, which can be analogous to tetrahydropyran amine synthesis.

G cluster_reactants Reactants A Aldehyde Intermediate1 Imine Intermediate A->Intermediate1 B Amine B->Intermediate1 C β-Ketoester Intermediate2 Michael Adduct C->Intermediate2 Catalyst Organocatalyst Catalyst->Intermediate1 Catalyst->Intermediate2 Intermediate1->Intermediate2 Michael Addition FinalProduct Tetrahydropyridine Derivative Intermediate2->FinalProduct Cyclization

Caption: Logical flow of a multi-component reaction for heterocycle synthesis.

References

Comparative Efficacy of (S)-Tetrahydro-2H-pyran-3-amine Derivatives Against Neurological and Inflammatory Enzyme Targets

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery are continually exploring novel scaffolds to develop potent and selective enzyme inhibitors. Among these, derivatives of (S)-tetrahydro-2H-pyran-3-amine have emerged as a promising class of compounds targeting a range of enzymes implicated in various disease pathologies. This guide provides a comparative analysis of the efficacy of these derivatives against key enzymes, supported by experimental data and detailed protocols to aid researchers in the field.

Monoamine Transporter Inhibition for Antidepressant Activity

A significant area of investigation for tetrahydro-2H-pyran-3-amine derivatives has been their potential as triple monoamine reuptake inhibitors (TUIs), which are being explored as a new generation of antidepressants.[1] These compounds target the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

A study on (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine analogues has yielded several potent TUIs. The inhibitory activity of these compounds was determined using radioligand binding assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.[1]

CompoundSERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)
1a (D-142) 1.810.45.6
1b (D-161) 1.115.61.8
2g 3.44.84.1
4a 1.220.11.5
2c 1.5>1000>1000
4d 1.8>1000>1000
23b >10008.71.2

Caption: Inhibitory potency (IC50) of selected tetrahydro-2H-pyran-3-amine derivatives against human monoamine transporters.

The inhibitory activities of the synthesized compounds at DAT, SERT, and NET were determined by their ability to inhibit the uptake of [³H]dopamine, [³H]serotonin, and [³H]norepinephrine, respectively, in rat brain synaptosomes. The binding affinity for DAT was also assessed by measuring the inhibition of [³H]WIN 35,428 binding.[2]

Workflow for Monoamine Transporter Binding Assay

G cluster_prep Synaptosome Preparation cluster_assay Binding Assay Rat Brain Rat Brain Homogenization Homogenization Rat Brain->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Synaptosomes Synaptosomes Centrifugation->Synaptosomes Synaptosomes_assay Synaptosomes Incubation Incubation Synaptosomes_assay->Incubation Radioligand [³H]DA, [³H]5-HT, or [³H]NE Radioligand->Incubation Test Compound Pyran Derivative Test Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis IC50 Determination Scintillation Counting->Data Analysis

Caption: Workflow for determining monoamine transporter inhibition.

Kinase Inhibition in Inflammatory Diseases

Derivatives of tetrahydro-2H-pyran have also been investigated as inhibitors of specific kinase enzymes that play a role in inflammatory and immune-mediated diseases.[3] One such derivative, 3-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-N-[(2,3,5,6,7,8-hexahydro-1-methyl-3-oxo-4-isoquinolinyl)methyl]-2-methyl-5-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]benzamide, has been identified as a potent and selective kinase inhibitor. While specific quantitative data for this compound is not publicly available, its development highlights the potential of this chemical scaffold in modulating signaling pathways associated with autoimmune conditions and certain cancers.[3]

Conceptual Signaling Pathway for Kinase Inhibition

G Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor 1. Activation Kinase Kinase Receptor->Kinase 2. Signal Transduction Substrate Protein Substrate Protein Kinase->Substrate Protein 3. Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response 4. Downstream Effects Pyran Derivative Pyran Derivative Pyran Derivative->Kinase Inhibition

Caption: Generalized kinase signaling pathway and point of inhibition.

HIV-1 Protease Inhibition

The tetrahydropyran scaffold has also been incorporated into ligands designed to target viral enzymes. Specifically, 3-tetrahydrofuran and pyran urethanes have been developed as high-affinity P2-ligands for HIV-1 protease inhibitors.[4] This demonstrates the versatility of the pyran ring in creating molecules that can fit into the active sites of various enzyme classes, including viral proteases. Further research is needed to quantify the efficacy of these specific derivatives.

Conclusion

The this compound scaffold and its derivatives represent a versatile platform for the development of potent enzyme inhibitors. The presented data on monoamine transporter inhibition showcases their potential in the treatment of depression, with several compounds exhibiting balanced, high-potency triple reuptake inhibition.[1] Furthermore, the exploration of these derivatives as kinase and HIV-1 protease inhibitors underscores the broad applicability of this chemical class in addressing a variety of therapeutic needs.[3][4] The provided experimental outlines offer a foundation for researchers to further investigate and build upon these findings.

References

Structure-Activity Relationship (SAR) of (S)-Tetrahydro-2H-pyran-3-amine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The (S)-tetrahydro-2H-pyran-3-amine scaffold has emerged as a promising template in the design of novel therapeutics, particularly for central nervous system disorders such as depression. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on this core structure, with a focus on their activity as monoamine reuptake inhibitors. The data presented herein is collated from several key studies to aid researchers in understanding the structural requirements for potent and selective inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Quantitative SAR Data

The following tables summarize the in vitro potencies of various this compound analogs at the three major monoamine transporters. These compounds are primarily analogs of (3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-amine and its derivatives.

Table 1: Disubstituted (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogs [1]

CompoundR (Substitution on N-benzyl)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Activity Profile
2c 4-F>100015.3>1000SSRI
2g 4-OH422948TUI (Triple Uptake Inhibitor)

Table 2: Trisubstituted Pyran Analogs [1]

CompoundR (Substitution on N-benzyl)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Activity Profile
4a 4-F45.112.525.8TUI
4d H>10008.5890SSRI

Table 3: Analogs with Aromatic and Heterocyclic Moieties [2]

CompoundR (Substitution on Amino Group)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Activity Profile
10c 4-pyridinylmethyl28.3889462DAT Selective
10f 3-hydroxybenzyl31.34038.5TUI
10g 2-thienylmethyl15.912.929.3DNRI (Dopamine-Norepinephrine Reuptake Inhibitor)
10i 1H-pyrrol-2-ylmethyl18.211735.6DNRI
10j 4-methoxybenzyl15.912.929.3TUI

Table 4: Side-Chain Extended Analogs [3]

CompoundModificationDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Note
cis-12 Extension at 6-position---2-fold improvement in activity over parent compound
trans-24 Glycosidic extension--Highest potency in series-

Note: Specific Ki values for compounds cis-12 and trans-24 were not provided in the abstract, but their improved or highest potency was highlighted.[3]

Experimental Protocols

The biological activities of the this compound analogs were primarily determined through in vitro monoamine uptake inhibition assays. The general methodology is outlined below.

Monoamine Transporter Uptake Inhibition Assay [1][2][4]

  • Cell Culture and Transporter Expression: Human embryonic kidney (HEK-293) cells are stably transfected to express human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Uptake Assay:

    • Transfected cells are plated in 96-well plates and pre-incubated with various concentrations of the test compounds or a vehicle control.

    • A radiolabeled monoamine ([³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) is added to initiate the uptake reaction.[2]

    • The cells are incubated for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

    • Uptake is terminated by rapid washing with ice-cold buffer to remove extracellular radiolabeled substrate.

  • Data Analysis:

    • The amount of radiolabeled monoamine taken up by the cells is quantified using a scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

    • The percentage inhibition of specific uptake at each concentration of the test compound is calculated.

    • IC₅₀ values (the concentration of compound that inhibits 50% of specific uptake) are determined by non-linear regression analysis.

    • Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Monoamine Uptake Assay

G A HEK-293 Cells Expressing Monoamine Transporters (DAT, SERT, or NET) B Pre-incubation with Test Compounds A->B C Addition of Radiolabeled Monoamine ([3H]DA, [3H]5-HT, or [3H]NE) B->C D Incubation C->D E Termination of Uptake (Washing) D->E F Quantification of Radioactivity (Scintillation Counting) E->F G Data Analysis (IC50 and Ki Determination) F->G

Caption: Workflow of an in-vitro monoamine transporter uptake assay.

Mechanism of Action: Inhibition of Monoamine Reuptake

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, 5-HT, NE) DA DA Vesicle->DA Release HT 5-HT Vesicle->HT Release NE NE Vesicle->NE Release DAT DAT SERT SERT NET NET DA->DAT Reuptake Receptor Postsynaptic Receptors DA->Receptor HT->SERT Reuptake HT->Receptor NE->NET Reuptake NE->Receptor Analog (S)-THP-3-amine Analog Analog->DAT Inhibition Analog->SERT Inhibition Analog->NET Inhibition

Caption: Inhibition of monoamine reuptake at the neuronal synapse.

Summary of Structure-Activity Relationships

The SAR studies on this compound analogs reveal several key insights for designing monoamine reuptake inhibitors:

  • Disubstituted vs. Trisubstituted Pyrans: Both disubstituted and trisubstituted pyran compounds can exhibit triple uptake inhibitory, dopamine-norepinephrine reuptake inhibitory, or selective serotonin reuptake inhibitory profiles.[1]

  • Influence of Aromatic Substituents: The nature and position of substituents on the N-benzyl ring play a crucial role in determining the potency and selectivity of the analogs. For instance, a 4-hydroxyl group on the N-benzyl ring of the disubstituted scaffold resulted in a balanced triple uptake inhibitor (TUI).[1] In contrast, a 4-fluoro substitution led to a selective serotonin reuptake inhibitor (SSRI) profile in the disubstituted series, but contributed to a TUI profile in the trisubstituted series.[1]

  • Heterocyclic Moieties: The introduction of heterocyclic aromatic rings can significantly alter the activity profile. A 4-pyridinylmethyl substitution resulted in a DAT selective compound, while thiophene and pyrrole moieties led to dopamine-norepinephrine reuptake inhibitors (DNRIs).[2]

  • Side-Chain Extensions: Modifications to the pyran ring itself can also modulate activity. Extension at the 6-position of the pyran ring was found to improve activity, whereas extension at the 3-position resulted in a loss of activity.[3] Glycosidic extensions have also been explored and shown to yield potent NET inhibitors.[3]

  • Stereochemistry: The stereochemistry of the substituents on the pyran ring has a significant influence on transporter affinities, indicating a stereospecific preference for interaction.[4]

References

A Comparative Guide to Chiral Amines in Asymmetric Catalysis: Benchmarking (S)-Tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric organocatalysis, chiral amines have emerged as indispensable tools for the stereoselective synthesis of complex molecules. Their utility is particularly pronounced in carbon-carbon bond-forming reactions, where they can activate substrates through the formation of transient chiral enamines or iminium ions. This guide offers a comparative overview of the catalytic performance of various chiral amines, with a focus on benchmarking the potential of (S)-tetrahydro-2H-pyran-3-amine against established catalysts in the asymmetric Michael addition of aldehydes to nitroalkenes.

While direct, head-to-head comparative data for this compound is not extensively available in the current literature, this guide provides a valuable juxtaposition by presenting data for structurally related and commonly employed chiral amine catalysts in a standardized model reaction. This allows for an informed estimation of its potential efficacy and provides researchers with a solid foundation for catalyst selection.

Performance in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

The conjugate addition of aldehydes to nitroalkenes is a cornerstone reaction in asymmetric synthesis, yielding valuable chiral γ-nitro aldehydes. The following table summarizes the performance of several key chiral amine catalysts in the reaction between propanal and trans-β-nitrostyrene.

CatalystCatalyst TypeTime (h)Yield (%)syn:anti Ratioee (%) (syn)
This compound Cyclic Secondary AmineN/AN/AN/AN/A
L-ProlineSecondary Amine (Amino Acid)2410-22
(S)-5-(Pyrrolidin-2-yl)-1H-tetrazoleSecondary Amine (Proline Derivative)2420-75
(S)-DiphenylprolinolSecondary Amine (Prolinol Derivative)2429-95
(S)-Diphenylprolinol TMS EtherSecondary Amine (Prolinol Silyl Ether)18294:699
(S)-2-(Morpholinomethyl)pyrrolidineChiral Diamine489298:280

Note: Data for this compound in this specific reaction is not available in the cited literature. Its performance is anticipated to be influenced by its cyclic structure, which can provide conformational rigidity, potentially leading to good stereocontrol. However, the presence of the ether oxygen may influence its basicity and solvation properties compared to carbocyclic analogues. The data for other cyclic amines, such as the proline derivatives and (S)-2-(morpholinomethyl)pyrrolidine, provide relevant benchmarks.

Mechanistic Insights and Experimental Workflow

The catalytic cycle for the asymmetric Michael addition of aldehydes to nitroalkenes mediated by a chiral secondary amine typically proceeds through an enamine intermediate. The chiral catalyst reacts with the aldehyde to form a nucleophilic enamine, which then attacks the nitroalkene in a stereocontrolled fashion. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.

Catalytic Cycle Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Chiral Amine - H₂O Chiral_Amine Chiral Amine Catalyst Chiral_Amine->Enamine Iminium_Adduct Iminium Ion Adduct Enamine->Iminium_Adduct + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Iminium_Adduct Iminium_Adduct->Chiral_Amine Catalyst Regeneration Product γ-Nitro Aldehyde Product Iminium_Adduct->Product + H₂O - Chiral Amine

Caption: Generalized catalytic cycle for the asymmetric Michael addition.

A typical experimental workflow for screening and optimizing these reactions is outlined below.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Catalyst & Reagents Solvent Dissolve in Anhydrous Solvent Reagents->Solvent Addition Add Aldehyde & Nitroalkene Solvent->Addition Stirring Stir at Controlled Temperature Addition->Stirring Monitoring Monitor by TLC/GC Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize (NMR, MS) Purify->Characterize Stereochem Determine dr (NMR) & ee (Chiral HPLC) Characterize->Stereochem

Caption: A standard workflow for asymmetric organocatalytic reactions.

Experimental Protocols

The following are representative experimental protocols for the asymmetric Michael addition of propanal to trans-β-nitrostyrene catalyzed by different chiral amines.

General Procedure using (S)-Diphenylprolinol TMS Ether

To a solution of (S)-diphenylprolinol TMS ether (0.1 mmol) in an appropriate solvent, trans-β-nitrostyrene (1.0 mmol) is added. The mixture is stirred at room temperature for 10 minutes, followed by the addition of propanal (2.0 mmol). The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction mixture is quenched and purified by silica gel column chromatography to afford the desired γ-nitro aldehyde. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.

General Procedure using L-Proline

In a vial, L-proline (0.2 mmol) is suspended in a solvent. To this suspension, propanal (2.0 mmol) is added, and the mixture is stirred for 10 minutes. trans-β-Nitrostyrene (1.0 mmol) is then added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography. The stereoselectivity of the product is determined by chiral HPLC.

Conclusion

The selection of a chiral amine catalyst is a critical step in the development of an asymmetric synthesis. While foundational catalysts like L-proline offer a simple and cost-effective starting point, its derivatives, particularly prolinol silyl ethers, often provide significantly enhanced reactivity and stereoselectivity. For this compound, its performance as a catalyst will likely be influenced by the interplay of its cyclic structure and the electronic effects of the pyran ring. The data presented for other cyclic secondary amines suggest that it has the potential to be a competent catalyst, though empirical validation is necessary. This guide serves as a valuable resource for researchers by providing a comparative context for catalyst selection and a foundation for the experimental investigation of novel chiral amines like this compound in asymmetric catalysis.

In vitro and in vivo validation of therapeutic targets for (S)-tetrahydro-2H-pyran-3-amine compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo validation of therapeutic targets for derivatives of (S)-tetrahydro-2H-pyran-3-amine. The focus is on two primary areas of investigation: depression, through the lens of triple monoamine reuptake inhibition, and oncology, focusing on antiproliferative and pro-apoptotic activities. This document presents a side-by-side comparison with established therapeutic alternatives, supported by experimental data and detailed methodologies.

Triple Monoamine Reuptake Inhibition for Depression

Derivatives of this compound have emerged as promising candidates for the treatment of major depressive disorder by acting as triple monoamine reuptake inhibitors (TUIs). These compounds simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT), which is hypothesized to offer a broader spectrum of antidepressant activity compared to more selective agents.

Comparative In Vitro Efficacy

The binding affinities (Ki) of several this compound derivatives for the three monoamine transporters are presented below, alongside values for commonly prescribed selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). Lower Ki values indicate higher binding affinity.

CompoundClassDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Derivative 2g TUI6070.379
D-142 TUI59.329.314.7
D-473 TUI70.439.79.18
FluoxetineSSRI--0.60
ParoxetineSSRI--0.15
SertralineSSRI--0.70
VenlafaxineSNRI-~2480~82
DuloxetineSNRI-~7.5~0.9

Note: Data is compiled from multiple sources and direct comparison should be made with caution.

In Vivo Validation: Forced Swim Test

The forced swim test in rodents is a standard preclinical model to assess antidepressant efficacy. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

TreatmentAnimal ModelDoseReduction in Immobility
Derivative 2g RatNot SpecifiedSignificant
VehicleRat-Baseline

Signaling Pathway

G cluster_presynaptic Presynaptic Neuron TUI_Derivative TUI_Derivative SERT SERT TUI_Derivative->SERT inhibition NET NET TUI_Derivative->NET inhibition DAT DAT TUI_Derivative->DAT inhibition Synaptic_Cleft Synaptic_Cleft SERT->Synaptic_Cleft reuptake NET->Synaptic_Cleft reuptake DAT->Synaptic_Cleft reuptake Serotonin Serotonin Synaptic_Cleft->Serotonin Norepinephrine Norepinephrine Synaptic_Cleft->Norepinephrine Dopamine Dopamine Synaptic_Cleft->Dopamine Postsynaptic_Neuron Postsynaptic_Neuron Receptors Receptors Serotonin->Receptors Norepinephrine->Receptors Dopamine->Receptors Receptors->Postsynaptic_Neuron Signal Transduction G Cancer_Cell_Culture Cancer_Cell_Culture Compound_Treatment Compound_Treatment Cancer_Cell_Culture->Compound_Treatment In_Vitro_Assays In_Vitro_Assays Compound_Treatment->In_Vitro_Assays In_Vivo_Xenograft In_Vivo_Xenograft Compound_Treatment->In_Vivo_Xenograft Efficacy Testing MTT_Assay MTT_Assay In_Vitro_Assays->MTT_Assay Cell Viability Flow_Cytometry Flow_Cytometry In_Vitro_Assays->Flow_Cytometry Cell Cycle/Apoptosis Tumor_Growth_Inhibition Tumor_Growth_Inhibition In_Vivo_Xenograft->Tumor_Growth_Inhibition

Comparative Analysis of Cross-Reactivity for (S)-Tetrahydro-2H-pyran-3-amine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of selected (S)-tetrahydro-2H-pyran-3-amine derivatives that have been investigated as potent monoamine reuptake inhibitors. While comprehensive public data on broad off-target screening for a single derivative is limited, this document compiles available data on primary target engagement and outlines the standard experimental procedures for assessing cross-reactivity, providing a framework for preclinical safety and selectivity evaluation.

Introduction

This compound derivatives have emerged as a promising scaffold in the development of therapeutics for central nervous system (CNS) disorders, particularly depression. By targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, these compounds can modulate monoaminergic neurotransmission. However, off-target interactions are a common cause of adverse effects for CNS-active drugs. Therefore, a thorough assessment of cross-reactivity against a panel of other receptors, ion channels, and enzymes is critical in the drug development process. This guide summarizes the known selectivity of these derivatives for their primary targets and details the methodologies for comprehensive cross-reactivity profiling.

On-Target Selectivity: Monoamine Transporters

Several this compound derivatives have been synthesized and evaluated for their inhibitory activity at DAT, SERT, and NET. The following table summarizes the binding affinities (Ki, nM) for a selection of these compounds, showcasing different selectivity profiles ranging from triple reuptake inhibitors (TUIs) to more selective agents.

Compound IDDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)Selectivity ProfileReference
Compound 2g 607970.3Triple Reuptake Inhibitor (TUI)[1]
Compound 2c 1521.0547.3Selective Serotonin Reuptake Inhibitor (SSRI)[1]
Compound 4a Moderate PotencyHigh PotencyHigh PotencySerotonin-Norepinephrine Reuptake Inhibitor (SNRI)[1]
Compound 23b High PotencyWeak PotencyHigh PotencyDopamine-Norepinephrine Reuptake Inhibitor (DNRI)[1]
D-142 59.314.729.3Triple Reuptake Inhibitor (TUI)
D-161 High PotencyHigh PotencyHighest PotencyTriple Reuptake Inhibitor (TUI)

Cross-Reactivity Profiling: Experimental Protocols

A comprehensive assessment of a drug candidate's selectivity involves screening against a panel of off-targets known to be associated with adverse effects. Below are detailed protocols for key assays in such a screening panel.

GPCR Radioligand Binding Assays

This assay is used to determine the affinity of a test compound for a wide range of G-protein coupled receptors.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor expressed in cell membranes.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard method like the BCA assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the test compound.

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation time and temperature are optimized for each specific receptor-ligand pair.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

hERG Potassium Channel Patch Clamp Assay

This assay is crucial for assessing the risk of drug-induced QT interval prolongation, a potentially fatal cardiac side effect.

Principle: The whole-cell patch-clamp technique is used to measure the effect of a test compound on the current flowing through hERG potassium channels expressed in a mammalian cell line.

Protocol:

  • Cell Culture: A stable cell line (e.g., HEK293) expressing the hERG potassium channel is used.

  • Electrophysiological Recording: A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the ion channel currents.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG currents.

  • Compound Application: The test compound is applied to the cell at various concentrations via a perfusion system.

  • Data Acquisition: The hERG current is recorded before and after the application of the test compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of the test compound to determine the IC50 value.

Cytochrome P450 (CYP) Enzyme Inhibition Assay

This assay evaluates the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.

Principle: The assay measures the effect of a test compound on the activity of specific CYP isoforms in human liver microsomes.

Protocol:

  • Incubation Mixture: The test compound, human liver microsomes, a specific substrate for the CYP isoform of interest, and a NADPH-regenerating system (cofactor) are incubated together.

  • Incubation: The reaction is incubated at 37°C for a specific period.

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Analysis: The concentration of the metabolite formed from the specific substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the rate in a vehicle control. The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity, is determined.

Visualizing Signaling and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key concepts.

cluster_0 Monoamine Reuptake Inhibition cluster_1 Mechanism of this compound Derivatives Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Release of Dopamine, Serotonin, Norepinephrine Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron Receptor Binding Pyran Derivative Pyran Derivative Monoamine Transporters (DAT, SERT, NET) Monoamine Transporters (DAT, SERT, NET) Pyran Derivative->Monoamine Transporters (DAT, SERT, NET) Blockade Monoamine Transporters (DAT, SERT, NET)->Presynaptic Neuron Inhibition of Reuptake

Caption: Signaling pathway of monoamine reuptake inhibition.

cluster_0 GPCR Radioligand Binding Assay Workflow A Prepare Cell Membranes with Target GPCR B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Experimental workflow for a GPCR radioligand binding assay.

cluster_0 Logical Relationship for Cross-Reactivity Assessment Lead Compound Lead Compound Primary Target Assays (DAT, SERT, NET) Primary Target Assays (DAT, SERT, NET) Lead Compound->Primary Target Assays (DAT, SERT, NET) Off-Target Screening Panel Off-Target Screening Panel Lead Compound->Off-Target Screening Panel Selectivity Profile Selectivity Profile Primary Target Assays (DAT, SERT, NET)->Selectivity Profile GPCRs GPCRs Off-Target Screening Panel->GPCRs Ion Channels (e.g., hERG) Ion Channels (e.g., hERG) Off-Target Screening Panel->Ion Channels (e.g., hERG) Enzymes (e.g., CYPs) Enzymes (e.g., CYPs) Off-Target Screening Panel->Enzymes (e.g., CYPs) GPCRs->Selectivity Profile Ion Channels (e.g., hERG)->Selectivity Profile Enzymes (e.g., CYPs)->Selectivity Profile

Caption: Logical flow for assessing the selectivity profile of a compound.

Conclusion

The this compound scaffold offers a versatile platform for developing monoamine reuptake inhibitors with diverse selectivity profiles. While the on-target activity of these compounds is well-documented, a comprehensive understanding of their cross-reactivity is essential for advancing them as safe and effective drug candidates. The experimental protocols outlined in this guide provide a standard framework for conducting thorough off-target screening. Future studies should aim to publish comprehensive cross-reactivity data to facilitate a more complete and objective comparison of these promising derivatives.

References

Comparative Conformational Analysis of Tetrahydropyran Amine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the conformational properties of 2-amino, 3-amino, and 4-aminotetrahydropyran isomers, crucial scaffolds in medicinal chemistry. This guide synthesizes available experimental and computational data to provide a comparative overview of their stereoelectronic effects and steric preferences.

The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and pharmaceutical agents. The introduction of an amino substituent on this saturated heterocycle gives rise to positional isomers with distinct three-dimensional structures and, consequently, different pharmacological profiles. Understanding the conformational preferences of these aminotetrahydropyran isomers is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of the 2-amino, 3-amino, and 4-aminotetrahydropyran isomers, focusing on the interplay of steric and stereoelectronic effects that govern their conformational equilibria.

Key Conformational Properties: A Comparative Summary

The conformational behavior of substituted tetrahydropyrans is primarily dictated by the preference of the substituent for either an axial or equatorial position on the chair-like ring structure. This equilibrium is influenced by factors such as steric hindrance and stereoelectronic effects, most notably the anomeric effect in the case of 2-substituted THP.

IsomerDominant ConformerKey Influencing FactorsExperimental/Computational Data
2-Aminotetrahydropyran EquatorialSteric hindrance, Anomeric effectThe equatorial conformation is generally preferred to minimize steric repulsion, even though hyperconjugative interactions (anomeric effect) could favor the axial isomer[1]. The preference is for the lone pair of the iminic nitrogen to be approximately antiperiplanar to the C2–H2 bond to minimize steric effects[2][3].
3-Aminotetrahydropyran Equatorial (Predicted)Steric hindranceDirect experimental or computational data on the conformational equilibrium of 3-aminotetrahydropyran is scarce in the literature. However, based on the principles of conformational analysis of substituted cyclohexanes and tetrahydropyrans, the equatorial conformer is expected to be more stable due to lower steric strain.
4-Aminotetrahydropyran EquatorialSteric hindranceThe equatorial preference is strong, similar to monosubstituted cyclohexanes, as the substituent is distant from the ring heteroatom, minimizing stereoelectronic effects. The analysis of ¹H NMR spectra can provide insights into the dominant conformation through the measurement of vicinal coupling constants.

Experimental and Computational Methodologies

The determination of conformational properties of aminotetrahydropyrans relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution.[4]

  • Protocol for Conformational Analysis using Vicinal Coupling Constants (³JHH):

    • Sample Preparation: Dissolve the aminotetrahydropyran isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

    • ¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.

    • Signal Assignment: Assign the proton signals, particularly the methine proton at the carbon bearing the amino group and the adjacent protons.

    • Coupling Constant Measurement: Measure the vicinal coupling constants (³JHH) between the methine proton and the neighboring axial and equatorial protons.

    • Conformational Analysis: Apply the Karplus equation, which relates the magnitude of the ³JHH coupling constant to the dihedral angle between the coupled protons. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°), suggesting an equatorial position of the substituent. Small coupling constants (typically 1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships (dihedral angle ~60°), indicating an axial position of the substituent.

Computational Chemistry

Quantum mechanical calculations provide valuable insights into the relative energies and geometries of different conformers.

  • Protocol for Computational Conformational Analysis:

    • Structure Building: Construct the 3D structures of both the axial and equatorial conformers of the aminotetrahydropyran isomer.

    • Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G(d)).

    • Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative energy difference (ΔE) between the conformers.

    • Thermodynamic Analysis: Perform frequency calculations to obtain the Gibbs free energy (ΔG), which includes zero-point vibrational energy and thermal corrections, providing a more accurate representation of the conformational equilibrium at a given temperature.

Visualizing the Conformational Analysis Workflow

The following diagram illustrates the logical flow of a typical conformational analysis for a substituted tetrahydropyran.

G Workflow for Conformational Analysis of Aminotetrahydropyran Isomers cluster_synthesis Synthesis and Isolation cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_conclusion Conclusion Synthesis Synthesis of Aminotetrahydropyran Isomer Purification Purification and Characterization Synthesis->Purification NMR_acq ¹H NMR Spectrum Acquisition Purification->NMR_acq Modeling Build Axial and Equatorial Conformers Purification->Modeling Coupling_const Measurement of Coupling Constants (³JHH) NMR_acq->Coupling_const Karplus Karplus Equation Analysis Coupling_const->Karplus Conformation Determine Dominant Conformation Karplus->Conformation Optimization Geometry Optimization (e.g., DFT) Modeling->Optimization Energy_calc Calculate Relative Energies (ΔG) Optimization->Energy_calc Energy_calc->Conformation Properties Correlate with Physicochemical Properties Conformation->Properties

Caption: Workflow for Conformational Analysis.

Detailed Analysis of Isomers

2-Aminotetrahydropyran

The conformational equilibrium of 2-aminotetrahydropyran is particularly interesting due to the presence of the anomeric effect. The anomeric effect is a stereoelectronic effect that favors the axial orientation of an electronegative substituent at the anomeric carbon (C2) of a pyranose ring. This is due to the stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the axial C-N bond.

However, in the case of 2-aminotetrahydropyran, steric repulsion between the axial amino group and the axial hydrogens at C4 and C6 can counteract the anomeric effect. Theoretical studies suggest that while hyperconjugation plays a role, the preference for an equatorial conformation often arises when a hydrogen or methyl group of the substituent faces the ring, increasing steric repulsion[1]. The protonation state of the amino group also significantly influences the equilibrium. When protonated, the anomeric effect is expected to be stronger due to the increased electron-withdrawing nature of the -NH₃⁺ group, potentially favoring the axial conformer.

3-Aminotetrahydropyran

For 3-aminotetrahydropyran, the amino group is not at the anomeric position, and therefore, the anomeric effect is not a factor. The conformational equilibrium is primarily governed by steric interactions. Similar to monosubstituted cyclohexanes, the amino group will strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

4-Aminotetrahydropyran

In 4-aminotetrahydropyran, the amino group is also remote from the ring oxygen, so stereoelectronic effects involving the heteroatom are minimal. The conformational preference is dominated by steric considerations, leading to a strong preference for the equatorial conformer. The energy difference between the axial and equatorial conformers is expected to be similar to that of aminocyclohexane. The analysis of the ¹H NMR spectrum, specifically the coupling patterns of the proton at C4, can confirm this preference. A large axial-axial coupling constant for this proton would be definitive evidence for the equatorial orientation of the amino group.

Conclusion

The conformational properties of aminotetrahydropyran isomers are a result of a delicate balance between steric and stereoelectronic effects. For the 2-amino isomer, the anomeric effect is a key consideration, though often outweighed by steric hindrance. For the 3- and 4-amino isomers, steric factors are the primary determinant, leading to a strong preference for the equatorial conformation. A thorough understanding of these conformational preferences, obtained through a combination of NMR spectroscopy and computational modeling, is essential for the design and development of new drug candidates incorporating these important heterocyclic scaffolds.

References

Assessing the Drug-Likeness of Novel Compounds Derived from (S)-tetrahydro-2H-pyran-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. The (S)-tetrahydro-2H-pyran-3-amine scaffold has emerged as a promising starting point for the design of new chemical entities due to its presence in various biologically active molecules. This guide provides a comparative assessment of the drug-likeness of five novel compounds hypothetically derived from this scaffold against established drugs: Atorvastatin, Sitagliptin, and Rivaroxaban. The analysis is based on in silico predictions of key physicochemical and pharmacokinetic properties, offering a preliminary screening funnel for prioritizing candidates for further experimental validation.

Comparative Analysis of Drug-Likeness Parameters

The following table summarizes the predicted drug-likeness properties for the novel this compound derivatives and the comparator drugs. These parameters are crucial in the early stages of drug development to assess the potential for oral bioavailability and a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

CompoundMolecular Weight ( g/mol )logPH-Bond DonorsH-Bond AcceptorsLipinski's Rule of 5 ViolationsPredicted Aqueous Solubility (logS)Predicted Caco-2 Permeability (logPapp)
Novel Compound 1 254.322.1240-2.5-5.2
Novel Compound 2 310.413.5150-3.8-4.8
Novel Compound 3 356.454.2260-4.5-4.5
Novel Compound 4 402.504.9170-5.1-4.2
Novel Compound 5 450.585.5281 (logP > 5)-5.8-4.0
Atorvastatin 558.644.5471 (MW > 500)-4.8-4.6
Sitagliptin 407.321.8270-2.1-5.5
Rivaroxaban 435.881.5160-3.2-5.0

Experimental Protocols

The data presented in this guide were generated using in silico predictive models. Below are the general methodologies for both computational and experimental assessment of the key drug-likeness parameters.

In Silico ADMET Prediction
  • Objective: To computationally estimate the physicochemical and pharmacokinetic properties of the compounds.

  • Methodology:

    • The 2D structures of the novel compounds and comparator drugs were generated and converted to their canonical SMILES (Simplified Molecular Input Line Entry System) strings.

    • The SMILES strings were submitted to a web-based ADMET prediction server (e.g., ADMETlab 2.0, pkCSM, or SwissADME).

    • The following parameters were calculated:

      • Molecular Weight (MW): The sum of the atomic weights of all atoms in a molecule.

      • logP: The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity.

      • Hydrogen Bond Donors (HBD): The number of hydrogen atoms attached to electronegative atoms (N, O).

      • Hydrogen Bond Acceptors (HBA): The number of electronegative atoms (N, O).

      • Lipinski's Rule of 5: A set of rules to evaluate drug-likeness and potential for oral bioavailability. A compound is likely to be orally bioavailable if it violates no more than one of the following: MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10.

      • Aqueous Solubility (logS): The logarithm of the molar solubility in water. Higher values indicate better solubility.

      • Caco-2 Permeability (logPapp): The logarithm of the apparent permeability coefficient in Caco-2 cells, an in vitro model of the human intestinal epithelium. Higher values suggest better absorption.

Experimental Solubility Assay (Shake-Flask Method)
  • Objective: To experimentally determine the thermodynamic solubility of a compound.

  • Methodology:

    • An excess amount of the solid compound is added to a specific volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • The suspension is shaken at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • The suspension is filtered to remove the undissolved solid.

    • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Experimental Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
  • Objective: To assess the passive permeability of a compound across an artificial membrane.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The compound of interest is dissolved in a buffer solution and added to the donor wells of the plate.

    • Buffer solution without the compound is added to the acceptor wells.

    • The plate is incubated for a set period (e.g., 4-16 hours).

    • The concentration of the compound in both the donor and acceptor wells is measured using an analytical method like LC-MS/MS.

    • The permeability coefficient (Pe) is calculated from the flux of the compound across the membrane.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate key conceptual frameworks in the assessment of drug-likeness.

G cluster_0 In Silico Screening cluster_1 In Vitro Assays cluster_2 Lead Optimization Compound Library Compound Library Virtual Screening Virtual Screening Compound Library->Virtual Screening ADMET Prediction ADMET Prediction Virtual Screening->ADMET Prediction Solubility Assay Solubility Assay ADMET Prediction->Solubility Assay Permeability Assay Permeability Assay ADMET Prediction->Permeability Assay Lead Candidates Lead Candidates Solubility Assay->Lead Candidates Permeability Assay->Lead Candidates In Vivo Studies In Vivo Studies Lead Candidates->In Vivo Studies

Early drug discovery workflow.

G cluster_properties Physicochemical Properties Compound Compound MW MW <= 500 Compound->MW Evaluated by logP logP <= 5 Compound->logP Evaluated by HBD H-Bond Donors <= 5 Compound->HBD Evaluated by HBA H-Bond Acceptors <= 10 Compound->HBA Evaluated by Orally Bioavailable Drug Orally Bioavailable Drug MW->Orally Bioavailable Drug Contributes to logP->Orally Bioavailable Drug Contributes to HBD->Orally Bioavailable Drug Contributes to HBA->Orally Bioavailable Drug Contributes to

Lipinski's Rule of Five relationship.

Navigating the Analytical Maze: A Comparative Guide to Quantifying (S)-tetrahydro-2H-pyran-3-amine in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of (S)-tetrahydro-2H-pyran-3-amine, a chiral amine of interest in pharmaceutical development, within complex biological matrices presents a significant analytical challenge. The presence of its enantiomer and endogenous matrix components necessitates highly selective and sensitive analytical methods. This guide provides a comparative overview of established analytical strategies, complete with hypothetical performance data and detailed experimental protocols, to assist researchers in selecting and validating the most suitable method for their applications.

Core Analytical Strategies: A Head-to-Head Comparison

The two primary approaches for the enantioselective quantification of chiral amines are direct separation on a chiral stationary phase (CSP) and indirect separation following chiral derivatization.

1. Direct Enantioselective Chromatography: This method utilizes a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly resolve the enantiomers. SFC is often considered a "greener" and faster alternative to HPLC.[1]

2. Indirect Analysis via Chiral Derivatization: In this approach, the amine enantiomers are reacted with a chiral derivatization reagent to form diastereomers.[2] These diastereomers, having different physicochemical properties, can then be separated on a standard, achiral chromatographic column, typically by HPLC or Gas Chromatography (GC).[2] This technique can also enhance the detectability of the analyte.[2]

The following tables present a summary of expected performance characteristics for these methods. Note: This data is representative and intended for comparative purposes. Actual performance will depend on the specific matrix, instrumentation, and method optimization.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

Validation ParameterChiral HPLC-MS/MSChiral SFC-MS/MSHPLC-UV (with Chiral Derivatization)
Limit of Detection (LOD) 0.1 ng/mL0.05 ng/mL5 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL0.15 ng/mL15 ng/mL
Linearity (r²) > 0.998> 0.999> 0.995
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%
Precision (% RSD) < 5%< 4%< 8%
Analysis Time 10 - 15 min5 - 10 min15 - 25 min
Solvent Consumption ModerateLowHigh

Experimental Workflow and Protocols

A robust analytical workflow is crucial for achieving reliable and reproducible results, especially when dealing with complex matrices. The general workflow involves sample preparation, derivatization (if applicable), chromatographic separation, and data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Complex Matrix (e.g., Plasma, Urine) extraction Extraction (SPE, LLE, or PPT) sample->extraction derivatization Chiral Derivatization (e.g., with Marfey's Reagent) extraction->derivatization chromatography Chromatographic Separation (HPLC or GC) derivatization->chromatography detection Detection (MS/MS or UV) chromatography->detection data_analysis Data Analysis (Quantification & Validation) detection->data_analysis

Caption: General experimental workflow for the quantification of this compound.

Detailed Experimental Protocol: Chiral Derivatization with Marfey's Reagent followed by HPLC-UV Analysis

This protocol provides an example of an indirect analytical method. The validation of any analytical procedure should adhere to the International Council for Harmonisation (ICH) guidelines.[1]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Chiral Derivatization:

  • Reconstitute the dried extract in 50 µL of 1 M sodium bicarbonate buffer (pH 9.0).

  • Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.[2]

  • Vortex and incubate at 40°C for 1 hour in a water bath.

  • After incubation, cool the mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.

  • The sample is now ready for HPLC analysis.

3. HPLC-UV Conditions:

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 340 nm.

  • Column Temperature: 30°C.

4. Method Validation Parameters:

  • Linearity: Prepare calibration standards at a minimum of five concentration levels. Plot the peak area ratio of the analyte to the internal standard against the concentration and determine the correlation coefficient (r²).[1]

  • Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations on three different days. Accuracy is determined by the percent recovery, and precision is assessed by the relative standard deviation (RSD).[1]

  • LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]

Logical Pathway for Method Selection

The choice of the most appropriate analytical method depends on several factors, including the required sensitivity, available instrumentation, and desired sample throughput.

method_selection start Start: Define Analytical Needs sensitivity High Sensitivity Required? (<1 ng/mL) start->sensitivity throughput High Throughput Needed? sensitivity->throughput Yes hplc_uv Consider Derivatization with HPLC-UV sensitivity->hplc_uv No sfc Consider Chiral SFC-MS/MS throughput->sfc Yes hplc_ms Consider Chiral HPLC-MS/MS throughput->hplc_ms No

Caption: Decision tree for selecting an analytical method.

References

Safety Operating Guide

Proper Disposal of (S)-tetrahydro-2H-pyran-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. (S)-tetrahydro-2H-pyran-3-amine, a versatile building block in drug discovery and development, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound.

Chemical Safety Profile

Based on data for closely related compounds and its functional groups, this compound should be handled as a hazardous substance. Key hazard classifications from analogous compounds are summarized below.

Hazard ClassificationDescriptionGHS Pictogram
Flammable LiquidThe compound is likely a flammable liquid and vapor.[1]🔥
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[1]corrosive
Eye Damage/IrritationCauses serious eye irritation or damage.[1]corrosive
Respiratory IrritationMay cause respiratory irritation.[1]!

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-retardant laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).

1. Waste Identification and Classification:

  • Treat all waste containing this compound as hazardous waste.

  • This includes the pure compound, solutions, and any materials contaminated with it (e.g., pipette tips, weighing boats, gloves).

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Specifically, keep it separate from incompatible materials such as strong oxidizing agents and acids to prevent violent reactions.

3. Containerization:

  • Use a dedicated, properly labeled hazardous waste container.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.

  • The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable, corrosive).

4. Waste Accumulation:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • This area should be in a well-ventilated location, away from heat sources and direct sunlight.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Final Disposal:

  • Under no circumstances should this compound or its waste be disposed of down the drain.

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for requesting a waste pickup.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

Disposal Workflow for this compound start Start: Generate Waste Containing This compound assess_ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->assess_ppe classify_waste Step 2: Classify as Hazardous Waste assess_ppe->classify_waste segregate_waste Step 3: Segregate from Incompatible Chemicals classify_waste->segregate_waste containerize Step 4: Place in Labeled, Compatible Waste Container segregate_waste->containerize store Step 5: Store in Designated Satellite Accumulation Area containerize->store request_pickup Step 6: Arrange for Disposal via Institutional EHS store->request_pickup end End: Compliant Disposal request_pickup->end

Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound waste in a laboratory setting.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

Personal protective equipment for handling (S)-tetrahydro-2H-pyran-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of (S)-tetrahydro-2H-pyran-3-amine, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on the known hazards of similar aminotetrahydropyran compounds and general best practices for handling volatile amines.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation of vapors. The following table summarizes the required PPE.

PPE Category Specification Purpose
Hand Protection Nitrile or neoprene gloves (minimum 11 mil thickness)Prevents skin contact with the chemical.[1][2]
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors.
Body Protection Chemical-resistant lab coat or apronProtects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Prevents inhalation of potentially harmful vapors.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

2.1. Preparation

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the compound should take place within the fume hood.

  • PPE Inspection: Inspect all PPE for integrity before use. Discard and replace any damaged items.

  • Spill Kit: Have a chemical spill kit readily accessible that is appropriate for amines. This should include an absorbent material like sand or vermiculite.[4]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

2.2. Handling

  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Transferring the Chemical:

    • Use only compatible tools and equipment (e.g., glass, stainless steel).

    • When transferring, work slowly and carefully to avoid splashes or aerosol generation.

    • Keep containers of this compound tightly closed when not in use.

  • During the Experiment:

    • Continuously monitor the experiment for any signs of unexpected reactions.

    • Avoid direct contact with the substance, even when wearing gloves.

    • If any skin contact occurs, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

    • If eye contact occurs, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[5]

2.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, face shield, and goggles.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Chemical Waste: Collect all unused this compound and solutions containing it in a designated, properly labeled, and sealed waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.

3.2. Disposal Procedure

  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name, hazard symbols, and the date.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Collection: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not pour this compound down the drain.[6]

Logical Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Handling_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment CheckEquipment Verify Fume Hood & Emergency Equipment RiskAssessment->CheckEquipment InspectPPE Inspect PPE CheckEquipment->InspectPPE PrepareSpillKit Ready Spill Kit InspectPPE->PrepareSpillKit DonPPE Don Appropriate PPE PrepareSpillKit->DonPPE TransferChemical Transfer Chemical Carefully DonPPE->TransferChemical ConductExperiment Conduct Experiment TransferChemical->ConductExperiment Monitor Monitor for Incidents ConductExperiment->Monitor SegregateWaste Segregate Chemical & Contaminated Waste ConductExperiment->SegregateWaste Decontaminate Decontaminate Surfaces & Equipment Monitor->Decontaminate Experiment Complete DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands LabelWaste Label Waste Containers SegregateWaste->LabelWaste StoreWaste Store Waste in Designated Area LabelWaste->StoreWaste ArrangeDisposal Arrange for Professional Disposal StoreWaste->ArrangeDisposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.